Biotin-MeTz
Description
The exact mass of the compound this compound is 427.17904424 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2S/c1-12-24-26-19(27-25-12)14-8-6-13(7-9-14)10-21-17(28)5-3-2-4-16-18-15(11-30-16)22-20(29)23-18/h6-9,15-16,18H,2-5,10-11H2,1H3,(H,21,28)(H2,22,23,29)/t15-,16-,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKMCHSUZVIUJZ-BQFCYCMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCC3C4C(CS3)NC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biotin-MeTz: A Technical Guide to a Bioorthogonal Labeling Reagent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-MeTz (Biotin-Methyltetrazine) is a specialized chemical probe designed for bioorthogonal "click" chemistry applications, enabling the highly specific and efficient labeling of biomolecules in complex biological systems, including living cells.[1][2] This reagent is a key component of the bioorthogonal chemistry toolkit, a suite of reactions that can occur within living organisms without interfering with native biochemical processes.[1][3] The functionality of this compound is centered around the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between its methyltetrazine (MeTz) moiety and a trans-cyclooctene (TCO) group, which can be metabolically or genetically incorporated into a target biomolecule.[1] This reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly at low concentrations without the need for cytotoxic copper catalysts.
The structure of this compound incorporates three key functional components: a biotin molecule, a hydrophilic polyethylene glycol (PEG4) spacer, and the methyltetrazine reactive group. The biotin component provides a high-affinity handle for detection and purification via its strong interaction with streptavidin. The PEG4 linker enhances the reagent's water solubility, reduces aggregation of labeled proteins, and minimizes steric hindrance.
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and visualizations of its operational workflows.
Core Mechanism of Action
The fundamental mechanism of this compound revolves around the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of bioorthogonal "click chemistry" reaction. This reaction occurs between the electron-deficient methyltetrazine ring of this compound and a strained, electron-rich alkene, most commonly a trans-cyclooctene (TCO) group that has been introduced into a biomolecule of interest.
The key steps of the labeling process are as follows:
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Introduction of the TCO Handle: The TCO group is first incorporated into the target biomolecule. This can be achieved through several methods, including:
-
Metabolic Labeling: Cells are incubated with a TCO-modified precursor, such as a TCO-functionalized sugar, which is then incorporated into cell surface glycans through natural metabolic pathways.
-
Genetic Encoding: An unnatural amino acid containing a TCO moiety can be genetically encoded into a protein of interest.
-
Chemical Conjugation: Purified biomolecules, such as antibodies, can be chemically modified with a TCO-containing reactive group (e.g., TCO-NHS ester).
-
-
Bioorthogonal Ligation: Once the TCO handle is in place, this compound is introduced into the system. The methyltetrazine group of this compound rapidly and specifically "clicks" with the TCO group on the target biomolecule. This cycloaddition reaction is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine covalent bond.
This two-step "pre-targeting" approach ensures high specificity, as the biotinylation only occurs where the TCO handle has been incorporated.
Quantitative Data
The performance of this compound labeling is influenced by several factors, including the efficiency of TCO incorporation and the reaction conditions. While comprehensive comparative studies across various cell lines and applications are not extensively available in the literature, the following tables summarize key quantitative parameters.
| Parameter | Value/Range | Notes |
| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | For the reaction between methyltetrazine and trans-cyclooctene (TCO). This rapid kinetic rate allows for efficient labeling at low reactant concentrations. |
| Typical Molar Excess of this compound | 1.5 to 5-fold | An excess of the biotinylation reagent is recommended to drive the reaction to completion. |
| Typical Labeling Concentration (in situ) | 10 - 100 µM | For labeling of TCO-modified biomolecules in living cells. |
| Typical Incubation Time (in situ) | 15 - 60 minutes | The reaction is generally very fast and can be performed at room temperature or 37°C. |
| Reaction Temperature | 4°C - 37°C | The reaction is efficient at room temperature, but can be performed at 4°C for sensitive biomolecules, potentially requiring a longer incubation time. |
| pH Range | 6.5 - 8.5 | The reaction is tolerant of a range of pH values typical for biological samples. |
| Typical Conjugation Efficiency | > 90% | High efficiency is achievable under optimal conditions. |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Protocol 1: Metabolic Labeling of Cell Surface Glycans and In Situ Labeling with this compound
This protocol describes the metabolic incorporation of a TCO-modified sugar into cell surface glycans followed by bioorthogonal labeling with this compound.
Materials:
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Cells of interest
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Complete cell culture medium
-
TCO-modified sugar (e.g., Ac₄ManNAc-TCO)
-
Biotin-PEG4-MeTz
-
Phosphate-Buffered Saline (PBS)
-
Streptavidin-fluorophore conjugate (for imaging) or streptavidin-agarose beads (for pulldown)
Procedure:
-
Metabolic Incorporation of TCO:
-
Culture cells to the desired confluency.
-
Add the TCO-modified sugar to the culture medium at a final concentration of 25-50 µM.
-
Incubate the cells for 2-3 days to allow for metabolic incorporation of the TCO-sugar into cell surface glycans.
-
-
In Situ Labeling with Biotin-PEG4-MeTz:
-
Wash the cells twice with PBS to remove unincorporated sugar.
-
Prepare a fresh solution of Biotin-PEG4-MeTz in cell culture medium or PBS at a concentration of 10-100 µM.
-
Incubate the cells with the Biotin-PEG4-MeTz solution for 30-60 minutes at 37°C.
-
-
Washing and Downstream Analysis:
-
Wash the cells three times with ice-cold PBS to remove excess Biotin-PEG4-MeTz.
-
The biotinylated cells are now ready for downstream applications such as fluorescence microscopy (after staining with a fluorescently labeled streptavidin) or cell lysis for proteomic analysis.
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Protocol 2: Labeling of TCO-Modified Proteins for Proteomic Analysis
This protocol outlines the labeling of a protein sample that has been modified to incorporate a TCO group, followed by preparation for mass spectrometry.
Materials:
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TCO-labeled protein sample (1-5 mg/mL)
-
Biotin-PEG4-MeTz
-
Reaction Buffer (e.g., PBS, pH 7.4)
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Desalting spin column
-
Urea (8 M)
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Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Streptavidin-coated magnetic beads
Procedure:
-
Protein Preparation:
-
Ensure the TCO-labeled protein is in an amine-free buffer, such as PBS, at a concentration of 1-5 mg/mL.
-
-
Labeling Reaction:
-
Prepare a 10 mM stock solution of Biotin-PEG4-MeTz in anhydrous DMSO.
-
Add a 1.5 to 5-fold molar excess of the Biotin-PEG4-MeTz solution to the TCO-labeled protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Removal of Excess Reagent:
-
Remove the unreacted Biotin-PEG4-MeTz using a desalting spin column or dialysis against PBS.
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-
Sample Preparation for Mass Spectrometry:
-
Denature the biotinylated proteins in a buffer containing 8 M urea.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide (IAA).
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
Enrich the biotinylated peptides using streptavidin-coated magnetic beads.
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Wash the beads extensively to remove non-biotinylated peptides.
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Elute the biotinylated peptides and analyze by LC-MS/MS.
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Visualizations
Chemical Reaction and Mechanism
Caption: Mechanism of the iEDDA reaction between this compound and a TCO-modified biomolecule.
Experimental Workflow for Bioorthogonal Labeling
Caption: General experimental workflow for bioorthogonal labeling using this compound.
References
The Core Mechanism and Application of Biotin-MeTz in Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Biotin-Methyltetrazine (Biotin-MeTz) system and its mechanism of action within the framework of click chemistry. It is designed to offer an in-depth understanding for researchers, scientists, and professionals in drug development who are leveraging bioorthogonal chemistry for advanced bioconjugation strategies. This document will delve into the core principles, present quantitative data, provide detailed experimental protocols, and visualize key workflows.
Core Principles of this compound Click Chemistry
This compound is a specialized chemical tool designed for bioorthogonal "click" chemistry applications. Its structure is comprised of three key functional moieties:
-
Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin, enabling robust and highly specific molecular recognition and purification.
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Methyltetrazine (MeTz): A highly reactive and bioorthogonal functional group that serves as the diene in the click reaction.
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PEG4 Spacer: A hydrophilic four-unit polyethylene glycol linker that enhances solubility in aqueous environments and minimizes steric hindrance.[1]
The fundamental mechanism of action of this compound revolves around the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction.[2][3] This bioorthogonal reaction occurs between the electron-deficient tetrazine ring of this compound and a strained, electron-rich alkene, most commonly a trans-cyclooctene (TCO) group.[2][4] This reaction is exceptionally fast and proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells and in vivo.
The key features of this bioorthogonal reaction are:
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Exceptional Kinetics: The reaction between methyltetrazine and TCO is extremely fast, with second-order rate constants ranging from 800 to over 10^6 M⁻¹s⁻¹. This allows for efficient labeling at very low reactant concentrations.
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High Specificity and Bioorthogonality: The tetrazine and TCO moieties are highly selective for each other and do not react with other functional groups present in complex biological systems.
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Biocompatibility: The reaction proceeds readily under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.
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Stability: The resulting dihydropyridazine linkage is stable under physiological conditions.
The reaction mechanism involves a [4+2] cycloaddition of the tetrazine and TCO, followed by the irreversible loss of dinitrogen gas (N₂) to form a stable dihydropyridazine product.
Quantitative Data
The efficiency of the tetrazine-TCO ligation is a key advantage of this click chemistry system. The following tables summarize important quantitative data.
| Reactants | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |
| Methyltetrazine and trans-cyclooctene (TCO) | > 800 | |
| Hydrogen-substituted tetrazine and TCO | up to 30,000 | |
| 3,6-diaryl-tetrazine and TCO | Slower than mono-substituted tetrazines | |
| Tetrazine and norbornene | Slower than TCO | |
| Note: The reaction rate can be influenced by the substituents on the tetrazine ring. Electron-donating groups generally decrease the reaction rate, while electron-withdrawing groups can increase it. The choice of tetrazine derivative allows for a balance between reaction speed and stability. |
| Parameter | Value | Conditions | Reference(s) |
| Molar Ratio of Reactants | 1.5 - 5 equivalents of Biotin-PEG4-MeTz to 1 equivalent of TCO-modified biomolecule | An excess of the biotinylation reagent drives the reaction to completion. | |
| Reaction Temperature | 4°C - 37°C | The reaction proceeds efficiently at room temperature (20-25°C). | |
| pH Range | 6.5 - 8.5 | The reaction is tolerant of a range of pH values typical for biological samples. |
Experimental Protocols
The use of this compound typically involves a two-step process: first, the introduction of a TCO group onto a molecule of interest (e.g., a protein or cell surface), and second, the "click" reaction with this compound.
Protocol for TCO-Modification of an Antibody
This protocol describes the conjugation of a TCO group to primary amines (e.g., lysine residues) on an antibody using a TCO-PEG4-NHS ester.
Materials:
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Antibody of interest
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TCO-PEG4-NHS ester
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 8.0-8.5
-
Desalting column
Procedure:
-
Antibody Preparation: Dissolve the antibody in the reaction buffer to a concentration of 1-5 mg/mL.
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TCO-PEG4-NHS Ester Preparation: Dissolve the TCO-PEG4-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
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Conjugation Reaction: Add a 5-20 fold molar excess of the TCO-PEG4-NHS ester solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
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Purification: Remove the unreacted TCO-PEG4-NHS ester using a desalting column equilibrated with PBS, pH 7.4.
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Characterization: Determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or by titration with a fluorescently labeled tetrazine.
Protocol for Labeling TCO-Modified Biomolecules with this compound
This protocol outlines the general procedure for labeling a TCO-functionalized protein with this compound.
Materials:
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TCO-modified biomolecule
-
Biotin-PEG4-MeTz
-
Reaction Buffer: PBS, pH 7.2-7.5, or other suitable non-amine-containing buffer.
-
Solvent for Biotin-PEG4-MeTz: Anhydrous DMSO or DMF.
Procedure:
-
Reagent Preparation:
-
Ensure the TCO-functionalized protein is in a suitable reaction buffer at a concentration of 1-5 mg/mL.
-
Prepare a stock solution of Biotin-PEG4-MeTz in an organic solvent like DMSO.
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Biotinylation Reaction:
-
Add a 1.5 to 5-fold molar excess of Biotin-PEG4-MeTz to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 30 to 120 minutes at room temperature (20-25°C). For sensitive biomolecules, the reaction can be performed at 4°C, but the reaction time may need to be extended.
-
-
Purification (Optional): If necessary, remove any unreacted this compound using a desalting column or dialysis. For many applications, if a slight excess of the biotinylating reagent is used, purification may not be required.
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Confirmation of Biotinylation: The extent of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by western blot analysis using streptavidin-HRP.
Protocol for In Situ Labeling of Live Cells
This protocol provides a general framework for labeling cell surface molecules that have been metabolically engineered to display TCO groups.
Materials:
-
Cells metabolically labeled with a TCO-containing precursor
-
Biotin-PEG4-MeTz
-
Cell culture medium or PBS
-
Streptavidin-conjugated fluorophore for detection
Procedure:
-
Metabolic Labeling: Culture cells with a TCO-containing unnatural amino acid or sugar to incorporate the TCO group into target proteins or glycans.
-
Cell Preparation: Wash the cells twice with PBS to remove any unincorporated TCO precursor.
-
In Situ Labeling:
-
Prepare a fresh solution of Biotin-PEG4-MeTz in cell culture medium or PBS at a concentration of 10-100 µM.
-
Incubate the cells with the Biotin-PEG4-MeTz solution for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells three times with ice-cold PBS to remove unreacted Biotin-PEG4-MeTz.
-
Analysis: The biotinylated cells can now be analyzed by methods such as flow cytometry or fluorescence microscopy after staining with a fluorescently labeled streptavidin conjugate. For pulldown and mass spectrometry, lyse the cells and enrich for biotinylated proteins using streptavidin-agarose beads.
Visualizations
The following diagrams illustrate the core mechanism and a typical experimental workflow using Graphviz (DOT language).
Caption: Mechanism of the inverse-electron-demand Diels-Alder reaction.
Caption: Workflow for a pre-targeting strategy using this compound.
Conclusion
This compound, in conjunction with TCO-modified biomolecules, represents a powerful and versatile tool for researchers in the life sciences and drug development. Its trifunctional nature, combining the high-affinity biotin-streptavidin interaction with the rapid and bioorthogonal tetrazine-TCO click chemistry, enables a wide range of applications from sophisticated immunoassays to advanced in vivo pre-targeting strategies. The inclusion of a hydrophilic PEG spacer further enhances its utility in biological systems. The exceptional reaction kinetics and biocompatibility of the IEDDA reaction make the this compound system a superior choice over traditional copper-catalyzed click chemistry for applications involving live cells and in vivo studies. By understanding the core principles and following the detailed protocols outlined in this guide, researchers can effectively harness the power of this compound for their specific applications.
References
An In-Depth Technical Guide to Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction with Biotin-MeTz
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) reaction has emerged as a premier bioorthogonal "click" chemistry tool, valued for its exceptional speed, high selectivity, and biocompatibility.[1][2] This reaction enables the formation of stable covalent bonds in complex biological environments without the need for toxic catalysts, making it invaluable for applications ranging from live-cell imaging to targeted drug delivery.[1][3] This guide provides a comprehensive technical overview of the iEDDA reaction, with a specific focus on the utility of Biotin-Methyltetrazine (Biotin-MeTz) as a versatile research tool.
Core Principles of the iEDDA Reaction
The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[1] This is the reverse of the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. In the context of bioconjugation, the most common dienes are 1,2,4,5-tetrazines (Tz), and the most reactive dienophiles are strained alkenes, particularly trans-cyclooctenes (TCO).
The reaction's speed is attributed to the small energy gap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene. The process is initiated by a cycloaddition, followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine product. This lack of a catalyst and the abiotic nature of the reactants ensure that the reaction does not interfere with native biological processes.
This compound: A Multifunctional iEDDA Probe
Biotin-PEG4-MeTz is a specialized chemical probe designed for iEDDA applications. It consists of three essential components:
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Methyltetrazine (MeTz): This is the electron-deficient diene that serves as the "clickable" handle for the iEDDA reaction.
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Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin proteins. This interaction is widely used in biological assays for detection, purification, and signal amplification.
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PEG4 Spacer: A short, hydrophilic polyethylene glycol linker that improves the water solubility and bioavailability of the molecule, minimizing non-specific binding.
This trifunctional design allows for a two-stage approach in experiments: first, a covalent conjugation via the MeTz group, followed by a high-affinity, non-covalent binding event using the biotin tag.
Quantitative Data: Reaction Kinetics
The defining feature of the iEDDA reaction is its rapid kinetics. The second-order rate constants (k) can be tuned by modifying the substituents on the tetrazine ring or by using different strained alkenes. Trans-cyclooctene (TCO) is the most widely used dienophile due to its high reactivity.
| Diene | Dienophile | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| Methyltetrazine | trans-cyclooctene (TCO) | > 800 |
| Hydrogen-substituted tetrazine | trans-cyclooctene (TCO) | up to 30,000 |
| 3,6-diaryl-tetrazine | trans-cyclooctene (TCO) | Slower than mono-substituted tetrazines |
| Tetrazine | Norbornene | Slower than TCO; ~1.9 M⁻¹s⁻¹ |
Note: Reaction rates are influenced by the specific substituents and reaction conditions.
Experimental Protocols
This protocol details the conjugation of Biotin-PEG4-MeTz to an antibody that has been previously functionalized with a TCO group.
Materials:
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TCO-modified antibody
-
Biotin-PEG4-MeTz
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Anhydrous DMSO or DMF
-
Desalting column (optional)
Procedure:
-
Prepare this compound Solution: Dissolve Biotin-PEG4-MeTz in DMSO or DMF to create a stock solution of 1-10 mM.
-
Reaction Setup: In a microcentrifuge tube, combine the TCO-modified antibody with the reaction buffer.
-
Initiate Click Reaction: Add a 1.1 to 2.0 molar excess of the Biotin-PEG4-MeTz stock solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 1-2 hours at 4°C with gentle mixing.
-
Purification (Optional): If removal of unreacted Biotin-PEG4-MeTz is necessary for downstream applications, purify the conjugated antibody using a desalting column or dialysis. For many applications, this step may not be required.
-
Characterization and Storage: The resulting biotinylated antibody can be characterized via mass spectrometry or SDS-PAGE and stored under appropriate conditions.
This protocol describes a two-step method for labeling cell surface proteins that have been metabolically engineered to express a TCO group.
Materials:
-
Cells with TCO-modified surface proteins (e.g., via metabolic labeling with a TCO-modified sugar)
-
Biotin-PEG4-MeTz
-
Serum-free cell culture media or PBS
-
Fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Gently wash the cells three times with pre-warmed, serum-free media or PBS to remove any unincorporated TCO precursors.
-
Primary Labeling: Prepare a solution of Biotin-PEG4-MeTz (e.g., 5-10 µM) in serum-free media. Incubate the cells with this solution for 15-30 minutes at 37°C.
-
Washing: Remove the excess Biotin-PEG4-MeTz by washing the cells three times with fresh media or PBS.
-
Secondary Labeling (Detection): Incubate the cells with a fluorescently-labeled streptavidin conjugate (e.g., 1-5 µg/mL) for 10-20 minutes at 37°C, ensuring protection from light. The streptavidin will bind to the biotin tag introduced in the previous step.
-
Final Wash and Imaging: Wash the cells twice with media or PBS to remove unbound streptavidin. The cells are now ready for live imaging via fluorescence microscopy.
Applications in Research and Drug Development
The combination of iEDDA chemistry and the this compound tool enables a wide array of advanced applications:
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Pre-targeted Therapy and Imaging: A major application is in pre-targeting, especially for radioimmunotherapy. In this strategy, a TCO-modified antibody is first administered and allowed to accumulate at a target site (e.g., a tumor). After clearing unbound antibodies from circulation, a small, rapidly clearing molecule like this compound, carrying a therapeutic or imaging payload, is administered. The iEDDA reaction ensures rapid and specific localization of the payload at the target site, improving efficacy and reducing off-target toxicity.
-
Biological Imaging: The high speed and selectivity of the reaction are ideal for labeling and visualizing biomolecules like proteins, nucleic acids, and lipids in living organisms with minimal perturbation.
-
Targeted Drug Delivery: Potent drugs can be conjugated to tetrazine scaffolds and delivered to specific sites by reacting with pre-targeted TCO-modified antibodies or nanocarriers.
-
Biomaterial Construction: The iEDDA reaction is used to construct complex biomaterials and hydrogels for applications in drug delivery and tissue engineering.
Conclusion
The inverse-electron-demand Diels-Alder reaction is a powerful and versatile tool for bioconjugation. Its unmatched kinetics, excellent biocompatibility, and chemoselectivity make it ideal for complex biological settings. The this compound reagent leverages these advantages, providing a robust platform for a wide range of applications, from fundamental cell biology research to the development of next-generation targeted therapeutics and diagnostics. The ability to combine rapid covalent ligation with the high-affinity biotin-streptavidin system offers researchers a unique and powerful capability for probing and manipulating biological systems.
References
An In-depth Technical Guide to Biotin-MeTz: Structure, Properties, and Bioorthogonal Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-Methyltetrazine (Biotin-MeTz), a key reagent in the field of bioorthogonal chemistry. We will delve into its chemical structure, and properties, and provide detailed experimental protocols for its application in labeling and detection of biomolecules. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in their scientific endeavors.
Core Concepts: The Chemistry of this compound
This compound is a trifunctional molecule that combines the high-affinity binding of biotin for streptavidin with the highly efficient and bioorthogonal reactivity of a methyltetrazine moiety. This unique combination makes it a powerful tool for the specific labeling and subsequent detection or isolation of biomolecules in complex biological systems.
The core of this compound's functionality lies in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the methyltetrazine group and a strained alkene, most commonly a trans-cyclooctene (TCO). This "click chemistry" reaction is exceptionally fast, highly selective, and proceeds under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells and in vivo.[1][2]
Structure and Chemical Properties
The chemical structure of this compound consists of a biotin molecule linked to a methyltetrazine moiety via a benzylamine linker.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C20H25N7O2S | Pharmaffiliates |
| Molecular Weight | 427.53 g/mol | Pharmaffiliates |
| CAS Number | 1802883-51-7 | Pharmaffiliates |
| Appearance | Not specified; likely a solid | - |
| Storage | 2-8°C Refrigerator | Pharmaffiliates |
| Shipping Conditions | Ambient | Pharmaffiliates |
Bioorthogonal Reaction with TCO
The reaction between this compound and a TCO-modified biomolecule is the cornerstone of its utility. The reaction is characterized by its exceptional speed and biocompatibility.
Table 2: Quantitative Data for the MeTz-TCO Ligation
| Parameter | Value/Range | Notes | Source |
| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | Significantly faster than most other bioorthogonal reactions. | BenchChem |
| Recommended Molar Ratio | 1.5 - 5 equivalents of this compound to 1 equivalent of TCO-modified biomolecule | An excess of the biotinylating reagent drives the reaction to completion. | BenchChem |
| Typical Reaction Time | 30 - 120 minutes | Often complete within 30 minutes at room temperature. | BenchChem |
| Reaction Temperature | 4°C - 37°C | Proceeds efficiently at room temperature (20-25°C). | BenchChem |
| pH Range | 6.5 - 8.5 | Tolerant of a range of pH values typical for biological samples. | BenchChem |
| Typical Conjugation Efficiency | > 90% | Achievable under optimal conditions. | BenchChem |
Experimental Protocols
The use of this compound typically involves a two-step process: first, the introduction of a TCO group onto the biomolecule of interest, and second, the bioorthogonal reaction with this compound.
General Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not widely published in readily accessible literature, a general approach involves the coupling of a biotin derivative with a methyltetrazine-containing amine. A common strategy is to activate the carboxylic acid of biotin with a reagent like N-hydroxysuccinimide (NHS) to form Biotin-NHS ester. This activated ester can then react with an amine-functionalized methyltetrazine to form the stable amide bond of this compound. Purification is typically achieved through chromatography.
Protocol for Labeling of TCO-Modified Proteins
This protocol describes the labeling of a protein that has been previously modified to contain a TCO group.
Materials:
-
TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column (optional)
Procedure:
-
Prepare this compound Stock Solution: Allow the vial of this compound to equilibrate to room temperature before opening. Prepare a 1-10 mM stock solution in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-modified protein solution.
-
Incubation: Incubate the reaction mixture for 30-120 minutes at room temperature or for longer periods at 4°C with gentle mixing.
-
Purification (Optional): If necessary, remove excess unreacted this compound using a desalting column or dialysis. For many applications with a small excess of reagent, this step may not be required.
Protocol for Bioorthogonal Labeling of Live Cells
This protocol outlines the labeling of live cells that have been metabolically engineered to display TCO groups on their surface glycans.
Materials:
-
Live cells with TCO-modified surface glycans
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
Procedure:
-
Prepare this compound Labeling Solution: Prepare a stock solution of this compound in anhydrous DMSO. Dilute the stock solution in cell culture medium or PBS to the desired final concentration (typically in the µM range).
-
Labeling Reaction: Add the this compound labeling solution to the cells and incubate for 30-60 minutes at 37°C.
-
Washing: To remove unreacted this compound, gently wash the cells three times with PBS.
-
Downstream Analysis: The biotinylated cells can now be used for various downstream applications, such as flow cytometry, fluorescence microscopy (after staining with a fluorescently labeled streptavidin), or cell sorting.
Visualizing Workflows with this compound
This compound is a key component in advanced biological applications such as pre-targeted therapy and imaging. Below are diagrams illustrating these complex workflows.
Caption: Workflow for a pre-targeted in vivo imaging or therapeutic strategy using an antibody-TCO conjugate and this compound.
Caption: Experimental workflow for the bioorthogonal labeling of live cells using this compound.
Conclusion
This compound stands out as a versatile and powerful tool for researchers across various disciplines, including chemical biology, proteomics, and drug development. Its ability to facilitate highly specific and efficient biotinylation under biocompatible conditions opens up a wide array of applications, from the precise labeling of biomolecules in living systems to the development of innovative diagnostic and therapeutic strategies. The detailed protocols and workflow diagrams provided in this guide serve as a starting point for harnessing the full potential of this compound in your research.
References
Bioorthogonal Labeling with Biotin-MeTz: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of bioorthogonal labeling using Biotin-PEG4-Methyltetrazine (Biotin-MeTz), a key reagent in modern chemical biology and drug development. We will delve into the core mechanism, quantitative parameters, detailed experimental protocols, and applications of this powerful tool.
Core Concepts: The Power of Bioorthogonal Chemistry
Bioorthogonal chemistry encompasses chemical reactions that can proceed within a living system without interfering with native biochemical processes.[1] This allows for the precise labeling and manipulation of biomolecules in their natural context. The foundation of this compound's utility lies in the "click chemistry" concept—reactions that are highly specific, rapid, and yield high quantities of product.[2]
This compound is a trifunctional molecule composed of:
-
Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin, enabling robust detection and purification of labeled molecules.[2]
-
PEG4 (Polyethylene Glycol) Spacer: A hydrophilic linker that enhances water solubility, reduces aggregation of labeled proteins, and minimizes steric hindrance.[2][3]
-
Methyltetrazine (MeTz): A highly reactive and bioorthogonal functional group that enables the "click" reaction.
The key reaction is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between the methyltetrazine moiety of this compound and a strained alkene, most commonly a trans-cyclooctene (TCO) group. This reaction is exceptionally fast and does not require a cytotoxic copper catalyst, making it ideal for live-cell and in vivo applications.
Mechanism of Action: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The labeling process with this compound is a two-step procedure:
-
Introduction of the TCO Handle: The biomolecule of interest must first be functionalized with a trans-cyclooctene (TCO) group. This can be achieved through metabolic labeling, where cells are incubated with a TCO-modified precursor (e.g., a TCO-functionalized sugar that gets incorporated into cell surface glycans), or through genetic encoding of unnatural amino acids containing a TCO moiety.
-
Bioorthogonal Ligation: this compound is then introduced to the system. The electron-poor tetrazine ring of this compound rapidly reacts with the strained, electron-rich TCO group on the target biomolecule. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine covalent bond.
Mechanism of the iEDDA reaction between this compound and a TCO-modified biomolecule.
Quantitative Data
The efficiency and speed of the tetrazine-TCO ligation are critical for its utility in dynamic biological systems. The following tables summarize key quantitative parameters.
Table 1: Reaction Kinetics
| Reactants | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |
| Methyltetrazine and trans-cyclooctene (TCO) | > 800 - 30,000 | |
| Hydrogen-substituted tetrazine and TCO | up to 30,000 | |
| 3,6-diaryl-tetrazine and TCO | Slower than mono-substituted tetrazines | |
| Tetrazine and norbornene | Slower than TCO |
Table 2: Experimental Parameters
| Parameter | Typical Range | Considerations | Reference(s) |
| TCO-functionalized probe concentration | 10 - 100 µM | Dependent on the specific probe and labeling efficiency. | |
| This compound concentration | 1 - 100 µM | Lower concentrations are often sufficient due to fast kinetics. For cellular labeling, 50-100 µM is a common starting point. | |
| Incubation Time (MeTz reaction) | 5 - 60 minutes | Shorter times are often possible due to the rapid reaction rate. | |
| Molar Ratio of Reactants | 1.5 - 5 equivalents of this compound to 1 equivalent of TCO-modified biomolecule | An excess of the biotinylation reagent drives the reaction to completion. | |
| Reaction Temperature | 4°C - 37°C | The reaction proceeds efficiently at room temperature (20-25°C). | |
| pH Range | 6.5 - 8.5 | The reaction is tolerant of a range of pH values typical for biological samples. | |
| Cell Viability | High | The bioorthogonal nature of the reaction minimizes cytotoxicity. |
Experimental Protocols
The following are example protocols for key applications of this compound. These should be optimized for your specific cell type, target molecule, and experimental goals.
Metabolic Labeling of Cell Surface Glycans and Biotinylation
This protocol describes the introduction of TCO handles into cell surface glycans via metabolic engineering, followed by bioorthogonal ligation with this compound.
Materials:
-
Cells of interest (e.g., HeLa, Jurkat, CHO)
-
Complete cell culture medium
-
TCO-modified unnatural sugar (e.g., a TCO-modified N-acetylmannosamine (ManNAc) analog like Ac4Man-TCO)
-
Biotin-PEG4-MeTz
-
Phosphate-Buffered Saline (PBS)
-
Anhydrous DMSO
-
Streptavidin-fluorophore conjugate (for imaging) or streptavidin-agarose beads (for pulldown)
Procedure:
-
Metabolic Incorporation of TCO:
-
Culture cells in complete medium.
-
Prepare a stock solution of the TCO-modified sugar in DMSO.
-
Add the TCO-sugar to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 48-72 hours to allow for metabolic incorporation of the TCO-sugar into cell surface glycans.
-
-
In Situ Labeling with this compound:
-
Wash the cells twice with PBS to remove unincorporated sugar.
-
Prepare a fresh solution of Biotin-PEG4-MeTz in cell culture medium or PBS at a concentration of 10-100 µM.
-
Incubate the cells with the Biotin-PEG4-MeTz solution for 30-60 minutes at 37°C.
-
Wash the cells three times with ice-cold PBS to remove unreacted this compound.
-
-
Downstream Analysis:
-
For Imaging: The biotinylated cells can be incubated with a streptavidin-fluorophore conjugate for visualization by fluorescence microscopy.
-
For Pulldown and Mass Spectrometry: Lyse the cells, and incubate the lysate with streptavidin-agarose beads to enrich for biotinylated proteins. The captured proteins can then be eluted and identified by mass spectrometry.
-
Experimental workflow for metabolic labeling and biotinylation of cell surface glycans.
Labeling of a TCO-Modified Protein
This protocol provides a general framework for labeling a protein that has been modified to contain a TCO group, for example, through the genetic incorporation of a TCO-containing unnatural amino acid.
Materials:
-
TCO-modified protein
-
Biotin-PEG4-MeTz
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Prepare Reagents:
-
Dissolve the TCO-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of Biotin-PEG4-MeTz in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add 1.5 to 5 molar equivalents of the Biotin-PEG4-MeTz stock solution to the TCO-modified protein solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature. The progress of the reaction can often be monitored by the disappearance of the characteristic color of the tetrazine.
-
-
Purification:
-
Remove excess, unreacted Biotin-PEG4-MeTz using a desalting column equilibrated with the desired buffer.
-
Applications in Research and Drug Development
This compound is a versatile tool with numerous applications:
-
Visualization of Biomolecules: The most direct application is the visualization of target biomolecules in their native cellular environment.
-
Proteomics: this compound is used for the identification of protein-protein interactions through proximity labeling, and for metabolic labeling of nascent proteins.
-
Drug Discovery: It can be used in pull-down assays to identify the cellular targets of a drug candidate that has been modified with a TCO group. In these chemical proteomics approaches, a small molecule of interest is functionalized with a TCO group. When this modified drug is introduced to a biological system, it binds to its protein targets. These drug-protein complexes can then be enriched using this compound and the protein targets identified by mass spectrometry, aiding in the elucidation of a drug's mechanism of action.
-
Targeted Drug Delivery: Biotin itself can act as a targeting ligand for cells that overexpress biotin receptors, such as many cancer cells. This compound can be used to conjugate drugs or drug-loaded nanoparticles to targeting moieties.
Workflow for drug target identification using this compound.
Conclusion
This compound, in conjunction with TCO-based metabolic or chemical labeling, offers a powerful and versatile platform for bioorthogonal labeling. Its rapid, specific, and biocompatible nature has made it an indispensable tool for researchers seeking to study and manipulate biomolecules in complex biological systems. By understanding the principles and protocols outlined in this guide, researchers can effectively employ this reagent to advance our understanding of complex biological systems and accelerate the development of new therapeutics.
References
An In-depth Technical Guide to Biotin-MeTz and trans-cyclooctene (TCO) Ligation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioorthogonal ligation between Biotin-PEG4-Methyltetrazine (Biotin-MeTz) and trans-cyclooctene (TCO). It covers the core principles, quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows. This powerful "click chemistry" reaction has become an indispensable tool in chemical biology, drug development, and advanced cellular imaging due to its exceptional kinetics, high specificity, and biocompatibility.
Core Principles
The ligation of this compound and TCO is based on the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction.[1][2] This reaction occurs between an electron-deficient tetrazine (in this case, methyltetrazine) and a strained, electron-rich alkene, the trans-cyclooctene.[2][3] The key features of this bioorthogonal reaction are:
-
Exceptional Kinetics: The reaction is extremely fast, with second-order rate constants ranging from 800 to over 10^6 M⁻¹s⁻¹, allowing for efficient labeling at very low reactant concentrations.[3]
-
High Specificity and Bioorthogonality: The tetrazine and TCO moieties are highly selective for each other and do not interfere with other functional groups typically found in complex biological systems.
-
Biocompatibility: The reaction proceeds readily under physiological conditions, including aqueous environments, neutral pH, and ambient temperatures, without the need for cytotoxic catalysts like copper.
-
Stability: The resulting dihydropyridazine linkage is stable under physiological conditions.
The Biotin-PEG4-MeTz reagent itself is a trifunctional molecule comprising three key components:
-
Methyltetrazine (MeTz): The "clickable" component that participates in the iEDDA reaction.
-
Biotin: A high-affinity ligand for streptavidin and avidin, enabling downstream detection, purification, or signal amplification.
-
PEG4 Spacer: A hydrophilic polyethylene glycol linker that enhances water solubility, reduces steric hindrance, and minimizes non-specific binding.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound and TCO ligation reaction, providing a basis for experimental design.
Table 1: Reaction Kinetics of Tetrazine-TCO Ligations
| Reactants | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |
| Methyltetrazine and trans-cyclooctene (TCO) | > 800 | |
| Hydrogen-substituted tetrazine and TCO | up to 30,000 | |
| 3,6-diaryl-tetrazine and TCO | Slower than mono-substituted tetrazines | |
| Tetrazine and norbornene | Slower than TCO |
Table 2: Typical Reaction Parameters for this compound TCO Ligation
| Parameter | Value | Notes | Reference(s) |
| Molar Ratio of Reactants | 1.5 - 5 equivalents of this compound to 1 equivalent of TCO-modified biomolecule | An excess of the biotinylation reagent helps drive the reaction to completion. | |
| Reaction Temperature | 4°C - 37°C | The reaction proceeds efficiently at room temperature (20-25°C). For sensitive biomolecules, the reaction can be performed at 4°C with an extended reaction time. | |
| pH Range | 6.5 - 8.5 | The reaction is tolerant of a range of pH values typical for biological samples. | |
| Typical Conjugation Efficiency | > 90% | High efficiency is achievable under optimal conditions. | |
| Incubation Time (in vitro) | 30 - 120 minutes | The reaction is often complete within this timeframe due to the fast kinetics. | |
| Incubation Time (live cells) | 5 - 60 minutes | Shorter times are often possible due to the rapid reaction rate. | |
| TCO-functionalized probe concentration (live cells) | 10 - 100 µM | Dependent on the specific probe and labeling efficiency. | |
| This compound concentration (live cells) | 1 - 50 µM | Lower concentrations are often sufficient due to fast kinetics. |
Experimental Protocols
The use of this compound typically involves a two-step process: first, the introduction of a TCO group onto a molecule of interest, and second, the "click" reaction with this compound.
Protocol 1: Biotinylation of a TCO-Functionalized Protein
This protocol describes the biotinylation of a purified protein that has been pre-functionalized with a TCO group.
Materials:
-
TCO-functionalized protein
-
Biotin-PEG4-MeTz
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the TCO-functionalized protein is in a suitable reaction buffer at a concentration of 1-5 mg/mL.
-
Biotinylation Reaction:
-
Prepare a stock solution of Biotin-PEG4-MeTz in an organic solvent like DMSO.
-
Add a 1.5 to 5-fold molar excess of Biotin-PEG4-MeTz to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted Biotin-PEG4-MeTz and reaction byproducts using a desalting column (e.g., PD-10) or dialysis.
-
-
Storage: Store the purified biotinylated biomolecule in a suitable buffer for long-term stability.
Protocol 2: Labeling of Live Cells with TCO-Modified Biomolecules and this compound
This protocol provides a general workflow for labeling TCO-modified biomolecules in live cells with Biotin-PEG4-MeTz, followed by fluorescent detection.
Materials:
-
Live cells expressing or labeled with a TCO-containing molecule
-
Biotin-PEG4-MeTz
-
Fluorescently-labeled streptavidin
-
Cell culture medium
-
PBS (phosphate-buffered saline)
Procedure:
-
Metabolic Labeling (if applicable): If introducing TCO groups via metabolic labeling, culture cells with a TCO-modified precursor (e.g., 25-50 µM Ac₄ManN-TCO) for 24-72 hours.
-
Washing: Gently wash the cells three times with pre-warmed PBS.
-
Biotin-PEG4-MeTz Incubation:
-
Dilute the Biotin-PEG4-MeTz stock solution to the desired final concentration (e.g., 10 µM) in pre-warmed cell culture medium.
-
Incubate the cells with this solution for 15-30 minutes at 37°C.
-
-
Washing: Wash the cells two to three times with pre-warmed PBS to remove excess Biotin-PEG4-MeTz.
-
Streptavidin Incubation:
-
Dilute the fluorescently-labeled streptavidin to the recommended concentration in a suitable buffer (e.g., PBS with 1% BSA).
-
Incubate the cells with this solution for 10-20 minutes at room temperature, protected from light.
-
-
Final Washing: Wash the cells three times with ice-cold PBS to remove excess streptavidin.
-
Analysis: The cells are now ready for analysis by flow cytometry or fluorescence microscopy.
Visualizations
Reaction Mechanism
The core of the this compound and TCO ligation is the inverse-electron-demand Diels-Alder (iEDDA) reaction. This cycloaddition proceeds through a concerted mechanism, forming a stable dihydropyridazine linkage and releasing nitrogen gas.
Caption: The iEDDA reaction between this compound and a TCO-biomolecule.
Pre-targeted Imaging Workflow
A primary application of the tetrazine-TCO ligation is in pre-targeted imaging. This multi-step approach separates the delivery of a targeting agent from the delivery of a payload, which can improve the target-to-background signal ratio and reduce off-target toxicity.
Caption: Workflow for pre-targeted imaging or therapy.
Experimental Workflow for Cell Labeling
The following diagram illustrates the logical flow of a typical cell labeling experiment using this compound and TCO.
Caption: Experimental workflow for bioorthogonal labeling of live cells.
References
The Pivotal Role of the Methyltetrazine Group in Biotin-MeTz: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Deconstructing Biotin-MeTz
This compound is a specialized chemical tool engineered for bioorthogonal "click" chemistry applications. Its structure is comprised of three key functional moieties, each contributing a specific function to its overall utility:
-
Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, making it an excellent tag for purification and detection.
-
Linker (e.g., PEG4): Often, a polyethylene glycol (PEG) spacer is incorporated to enhance the solubility and bioavailability of the molecule in aqueous environments.[1] The linker also provides a flexible arm, which can minimize steric hindrance during the binding of biotin to streptavidin or avidin.[1]
-
Methyltetrazine (MeTz): This is the highly reactive and bioorthogonal functional group. The methyltetrazine moiety is the "clickable" component of the molecule, enabling it to participate in a specific and rapid chemical ligation.[2]
The primary focus of this guide is the methyltetrazine group, which is central to the functionality of this compound in advanced bioconjugation strategies.
The "Clickable" Heart: The Methyltetrazine Group's Mechanism of Action
The fundamental mechanism of action of this compound revolves around the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction.[2] This is a bioorthogonal reaction, meaning it can occur within a complex biological system without interfering with native biochemical processes.[2] Specifically, the electron-poor methyltetrazine group of this compound reacts with a strained, electron-rich dienophile, most commonly a trans-cyclooctene (TCO) group. This reaction is exceptionally fast and proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells and in vivo.
The IEDDA reaction between methyltetrazine and TCO is a [4+2] cycloaddition that forms a highly unstable bicyclic intermediate. This is followed by a rapid retro-Diels-Alder reaction that releases nitrogen gas (N₂), forming a stable dihydropyridazine product and driving the reaction to completion. The release of nitrogen gas as the only byproduct makes this reaction particularly suitable for in vivo applications.
Quantitative Data on Methyltetrazine Reactivity
The reactivity of the methyltetrazine group is a critical parameter for its utility, especially in dynamic biological systems where low concentrations of reactants are common. The following tables summarize key quantitative data related to the reaction kinetics of methyltetrazine with various dienophiles.
| Reactants | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |
| Methyltetrazine and trans-cyclooctene (TCO) | > 800 | |
| Hydrogen-substituted tetrazine and TCO | up to 30,000 | |
| 3,6-diaryl-tetrazine and TCO | Slower than mono-substituted tetrazines | |
| Tetrazine and norbornene | Slower than TCO |
| Dienophile | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference(s) |
| trans-cyclooctene (TCO) | ~1000 | Aqueous media | |
| Bicyclononyne (BCN) | 1.4 - 3.6 | Methanol | |
| Norbornene | 8.5 x 10⁻³ | Methanol |
Note: The reaction rate can be tuned by modifying the substituents on the tetrazine ring. Electron-donating groups generally decrease the reaction rate, while electron-withdrawing groups can increase it. The choice of tetrazine derivative allows for a balance between reaction speed and stability. While hydrogen-substituted tetrazines exhibit faster reaction kinetics, methyltetrazines offer enhanced stability in aqueous environments, which is a crucial attribute for multi-step experimental workflows and in vivo studies.
Experimental Protocols
The use of this compound typically follows a two-step process: first, the introduction of a TCO group onto a molecule of interest (e.g., an antibody or a cell surface), and second, the "click" reaction with this compound.
Protocol 1: Conjugation of a TCO Group to a Protein
This protocol describes the conjugation of a TCO group to primary amines (e.g., lysine residues) on a protein using a TCO-NHS ester.
Materials:
-
Protein of interest
-
TCO-NHS ester
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare TCO-NHS Ester Solution: Immediately before use, dissolve the TCO-NHS ester in DMSO or DMF to a concentration of 10 mg/mL.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-NHS ester to the protein solution. Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Purification: Remove the unreacted TCO-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
Protocol 2: Labeling of TCO-Modified Protein with this compound
Materials:
-
TCO-modified protein (from Protocol 1)
-
This compound
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO
-
Desalting column
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Reaction Setup: In a microcentrifuge tube, combine the TCO-modified protein with a 5-10 fold molar excess of the this compound stock solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle shaking.
-
Purification (Optional): If necessary, remove any unreacted this compound using a desalting column or dialysis.
Protocol 3: Bioorthogonal Labeling of Live Cells
This protocol outlines a general procedure for labeling live cells with this compound after introducing TCO handles onto the cell surface via metabolic labeling.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
TCO-modified sugar (e.g., Ac₄ManNAc-TCO)
-
This compound
-
PBS
Procedure:
-
Metabolic Labeling: Culture the cells of interest in complete cell culture medium supplemented with a TCO-modified sugar for 1-3 days. This will incorporate the TCO groups into the cell surface glycans.
-
Harvest and Wash: Harvest the cells and wash them three times with PBS to remove any unincorporated TCO-modified sugar.
-
Prepare this compound Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution in PBS to the desired final labeling concentration (typically in the µM range).
-
Labeling Reaction: Add the this compound solution to the TCO-modified cells.
-
Incubation: Incubate for 30-60 minutes at room temperature or 37°C.
-
Washing: Wash the cells three times with PBS to remove any unreacted this compound. The biotinylated cells are now ready for downstream applications.
Visualizations
The following diagrams illustrate the core reaction mechanism and experimental workflows involving the methyltetrazine group of this compound.
References
The Nexus of Precision: A Technical Guide to Catalyst-Free Click Chemistry
For researchers, scientists, and drug development professionals, the advent of catalyst-free click chemistry has opened new frontiers in bioconjugation, diagnostics, and therapeutic development. This guide delves into the foundational principles of two cornerstone catalyst-free reactions: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) cycloaddition. By obviating the need for cytotoxic metal catalysts, these bioorthogonal reactions enable the precise and efficient formation of covalent bonds within complex biological systems.[1][2][3][4][5]
This document provides a comprehensive overview of the core mechanisms, quantitative kinetic data, and detailed experimental protocols for these powerful ligation techniques.
Core Principles of Catalyst-Free Click Chemistry
Catalyst-free click chemistry reactions are characterized by their high yields, stereospecificity, and the generation of inoffensive byproducts. The driving force behind these reactions is typically the relief of ring strain or the utilization of favorable electronic configurations, allowing them to proceed rapidly under physiological conditions without interfering with native biochemical processes.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC represents a significant advancement over the copper-catalyzed azide-alkyne cycloaddition (CuAAC), eliminating the issue of copper-induced cytotoxicity which is a major limitation for in vivo applications. SPAAC is a [3+2] cycloaddition between a strained cyclooctyne and an azide, which forms a stable triazole linkage. The reaction's high rate is driven by the significant ring strain of the cyclooctyne, which lowers the activation energy of the cycloaddition.
The choice of cyclooctyne is critical as it dictates the reaction kinetics, stability, and steric hindrance. Various cyclooctynes have been developed, each with unique properties to suit different applications. The bioorthogonal nature of SPAAC arises from the fact that both the cyclooctyne and azide functional groups are abiotic and do not react with biological molecules.
Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition
The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene, typically a tetrazine, and an electron-rich dienophile, such as a strained alkene or alkyne. This reaction is exceptionally fast, with second-order rate constants that can be several orders of magnitude higher than those for SPAAC, making it one of the fastest known bioorthogonal reactions.
The reaction proceeds through a concerted [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyrazine product which then isomerizes to a pyridazine. The high rate and selectivity of the IEDDA reaction make it ideal for applications requiring rapid labeling, particularly in living systems.
Quantitative Data on Catalyst-Free Click Reactions
The efficiency of catalyst-free click reactions can be quantified by their second-order rate constants (k₂). A higher k₂ value signifies a faster reaction, which is crucial for applications involving low concentrations of reactants or dynamic biological processes.
SPAAC Reaction Kinetics
The reactivity of cyclooctynes in SPAAC reactions varies significantly with their structure. The table below summarizes the second-order rate constants for several common cyclooctynes with benzyl azide.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference(s) |
| BCN | 0.14 | |
| DIBO | 0.17 | |
| DIFO | 0.076 | |
| DBCO | ~0.1 |
Note: Reaction conditions can influence these rates.
IEDDA Reaction Kinetics
IEDDA reactions are known for their exceptionally fast kinetics. The rate constants for IEDDA reactions can be tuned by modifying the electronic properties of the tetrazine and the dienophile.
| Reaction Partners | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes | Reference(s) |
| Tetrazine & trans-cyclooctene (TCO) | 1 - 10⁶ | In water at 25°C. Rate is dependent on tetrazine substituents. |
Experimental Protocols
Detailed methodologies for key catalyst-free click chemistry experiments are provided below. These protocols serve as a starting point and may require optimization for specific applications.
Protocol 1: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Bioconjugation
This protocol outlines the conjugation of an azide-modified molecule to a cyclooctyne-functionalized protein.
Materials:
-
Cyclooctyne-functionalized protein (e.g., DBCO-protein) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized small molecule or biomolecule
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification columns (e.g., desalting or size-exclusion chromatography)
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a stock solution of the azide-functionalized molecule in DMSO at a concentration of 1-10 mM.
-
Ensure the cyclooctyne-functionalized protein solution is at a known concentration (e.g., 1-5 mg/mL) in PBS.
-
-
Initiate the Reaction:
-
In a reaction vial, add the protein solution.
-
Add the azide-functionalized molecule stock solution to the protein solution. A molar ratio of 1.5:1 (azide to cyclooctyne) is a common starting point.
-
Gently mix the reaction solution.
-
-
Incubation:
-
Incubate the reaction at a temperature between 4°C and 37°C.
-
Reaction times can range from 2 to 48 hours, depending on the specific cyclooctyne and azide used. Monitor the reaction progress if possible.
-
-
Purification:
-
If necessary, purify the conjugate to remove unreacted small molecules using an appropriate chromatography technique, such as size-exclusion chromatography or dialysis.
-
Protocol 2: Live Cell Labeling using Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition
This protocol describes the labeling of a trans-cyclooctene (TCO)-lysine-containing protein expressed in mammalian cells with a tetrazine-functionalized fluorescent dye.
Materials:
-
Mammalian cells expressing the protein of interest with genetically incorporated TCO-lysine.
-
Tetrazine-functionalized fluorescent dye (e.g., H-Tet-Cy5).
-
Cell culture medium (e.g., DMEM).
-
Phosphate Buffered Saline (PBS).
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Protein Expression:
-
Culture the mammalian cells under standard conditions.
-
Transfect the cells with the necessary plasmids for expressing the TCO-lysine-containing protein.
-
Induce protein expression as required by the specific expression system.
-
-
Labeling Reaction in Live Cells:
-
Prepare a stock solution of the tetrazine-dye in DMSO.
-
Dilute the tetrazine-dye stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the tetrazine-dye.
-
Incubate the cells at 37°C for a specified period (e.g., 15-60 minutes).
-
-
Washing and Imaging:
-
Remove the labeling medium and wash the cells multiple times with pre-warmed PBS or cell culture medium to remove any unreacted dye.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye.
-
Visualizations of Core Concepts
Diagrams illustrating the fundamental mechanisms and workflows are provided below to facilitate a deeper understanding of catalyst-free click chemistry.
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Mechanism of Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition.
References
exploring the specificity of the MeTz-TCO reaction.
An In-depth Technical Guide to the Specificity of the MeTz-TCO Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse-electron-demand Diels-Alder (IEDDA) reaction between methyltetrazine (MeTz) and trans-cyclooctene (TCO) has become a cornerstone of bioorthogonal chemistry, providing a powerful tool for site-specific labeling, imaging, and drug delivery.[1][2] Its utility is rooted in an exceptional combination of extremely fast reaction kinetics and high specificity, allowing for precise chemical transformations within complex biological environments without interfering with native cellular processes.[3][4] This technical guide offers a comprehensive exploration of the core principles governing the MeTz-TCO reaction's specificity, supported by quantitative data, detailed experimental protocols, and visualizations to aid researchers in its successful application.
Core Mechanism: A Highly Specific [4+2] Cycloaddition
The MeTz-TCO ligation is a type of "click chemistry" that proceeds through a two-step mechanism.[1] The rate-determining first step is an inverse-electron-demand Diels-Alder [4+2] cycloaddition, where the electron-deficient tetrazine acts as the diene and the highly strained, electron-rich TCO serves as the dienophile. This cycloaddition forms an unstable tricyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating dinitrogen (N₂) gas. The final product is a stable dihydropyridazine. This reaction is renowned for its biocompatibility, proceeding readily under physiological conditions without the need for cytotoxic catalysts like copper.
Specificity and Bioorthogonality
The exceptional specificity of the MeTz-TCO reaction is its most critical feature for biological applications. The term "bioorthogonal" signifies that the reacting partners are abiotic and do not interact with or interfere with naturally occurring functional groups within a living system. TCO and tetrazine moieties do not react with endogenous nucleophiles such as amines, thiols, or carboxylates, ensuring that conjugation is highly specific and avoids off-target modifications of biomolecules. This high chemoselectivity allows the reaction to proceed cleanly in complex environments like cell lysates, living cells, and even in vivo.
Quantitative Analysis of Reaction Kinetics
The speed of the MeTz-TCO reaction is one of the fastest among all bioorthogonal reactions, with second-order rate constants (k₂) spanning from 10³ to 10⁶ M⁻¹s⁻¹. This rapid kinetic profile enables efficient labeling at low, physiologically relevant concentrations, minimizing potential toxicity. The reaction rate is significantly influenced by the substituents on both the tetrazine and TCO rings. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can further accelerate the reaction.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 2000 (±400) | A commonly used, highly reactive tetrazine. |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 | H-tetrazines exhibit very fast kinetics. |
| Methyl-substituted tetrazine | TCO | ~1000 | Provides a balance of good reactivity and stability. |
| General (unspecified) | TCO | > 800 | Represents a baseline for efficient ligation. |
| Various | sTCO | 23,800 (±400) | Conformationally strained TCO (sTCO) shows exceptionally high rates. |
| Lipophilic Tetrazine (15) | PeptoBrush-TCO | > 25,000 (per TCO unit) | Polymeric scaffolds can enhance reaction rates significantly. |
Factors Influencing Reaction Specificity and Efficiency
Several parameters can be optimized to ensure maximal reaction efficiency and specificity. While the reaction is robust, attention to these details is crucial for reproducible results, especially in complex biological systems.
| Parameter | Recommended Range/Value | Notes |
| pH Range | 6.5 - 8.5 | The reaction is tolerant of a wide pH range typical for biological samples. Buffers should be amine-free (e.g., PBS) for initial NHS-ester conjugations. |
| Temperature | 4°C - 37°C | The reaction proceeds efficiently at room temperature (20-25°C). Lower temperatures can be used for sensitive biomolecules, though reaction times may be longer. |
| Molar Ratio | 1.5 - 5 equivalents of Tetrazine to 1 equivalent of TCO-biomolecule | A slight excess of the tetrazine reagent helps to drive the reaction to completion. The optimal ratio may need to be determined empirically. |
| Reaction Time | 30 - 120 minutes | The reaction is often complete within 30-60 minutes at room temperature. Progress can be monitored by the disappearance of the tetrazine's pink/red color. |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF | While the reaction is faster in aqueous media, anhydrous DMSO or DMF is typically used for preparing stock solutions of the reagents. |
Experimental Protocols
Detailed methodologies are essential for the successful application of the MeTz-TCO ligation. The following are generalized protocols for protein modification and conjugation.
Protocol 1: Labeling a Protein with a TCO-NHS Ester
This protocol details the modification of a protein with TCO moieties by targeting primary amines, such as lysine residues.
-
Buffer Exchange: If the protein of interest is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS (pH 7.2-8.0) using a desalting column. The final protein concentration should be between 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Conjugation: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
Purification: Remove the unreacted TCO-NHS ester using a spin desalting column to yield the TCO-modified protein. The labeled protein is now ready for ligation.
Protocol 2: MeTz-TCO Bioconjugation
This protocol describes the reaction between the TCO-modified protein and a methyltetrazine-labeled molecule.
-
Preparation of Reactants: Prepare the TCO-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4). Dissolve the methyltetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and dilute it into the reaction buffer.
-
Ligation Reaction: Mix the TCO-modified protein with the methyltetrazine-labeled molecule. A 1.5 to 5-fold molar excess of the tetrazine reagent is recommended to ensure complete labeling.
-
Incubation: Incubate the mixture for 30 to 120 minutes at room temperature. For sensitive biomolecules, the reaction can be performed at 4°C, but the incubation time may need to be extended. Reaction progress can be visually monitored by the disappearance of the tetrazine's characteristic pink color.
-
Purification (Optional): If necessary, the final conjugate can be purified from excess, unreacted tetrazine reagent using size-exclusion chromatography (SEC) or dialysis.
-
Storage: Store the final conjugate at 4°C or as appropriate for the biomolecule's stability.
Protocol 3: Kinetic Analysis via Stopped-Flow Spectrophotometry
This method is used to measure the rapid kinetics of the MeTz-TCO reaction.
-
Reagent Preparation: Prepare a solution of the tetrazine derivative in the desired buffer. Prepare several solutions of the TCO derivative at varying concentrations, ensuring at least a 10-fold excess compared to the tetrazine to establish pseudo-first-order conditions.
-
Sample Loading: Load one syringe of the stopped-flow instrument with the tetrazine solution and the other with a TCO solution.
-
Data Acquisition: Initiate a "push" to rapidly mix the reactants. The instrument will record the decay in absorbance over time at the tetrazine's maximum absorbance wavelength (typically 510-550 nm).
-
Data Analysis: Fit the absorbance decay curve to a single exponential decay function to obtain the observed rate constant (k_obs) for each TCO concentration.
-
Calculate k₂: Plot the observed rate constants (k_obs) against the corresponding TCO concentrations. The slope of the resulting linear plot represents the second-order rate constant (k₂) for the reaction.
Conclusion
The MeTz-TCO reaction's high degree of specificity, rapid kinetics, and biocompatibility make it an indispensable tool in chemical biology, drug development, and biomedical imaging. Its bioorthogonal nature ensures that conjugations are precise and do not perturb the biological system under investigation. By understanding the core mechanism, quantitative kinetics, and optimal experimental conditions outlined in this guide, researchers can effectively harness the power of this remarkable ligation for a wide array of applications.
References
Methodological & Application
Revolutionizing Live Cell Imaging: The Biotin-MeTz Protocol
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The ability to visualize and track biomolecules in their native cellular environment is paramount for advancing our understanding of complex biological systems and accelerating drug development. The Biotin-MeTz protocol, a powerful bioorthogonal labeling strategy, offers a highly specific and efficient method for tagging and visualizing biomolecules in live cells without disrupting their natural processes.[1][2] This technology leverages the inverse-electron-demand Diels-Alder (iEDDA) "click chemistry" reaction between a methyltetrazine (MeTz) moiety and a trans-cyclooctene (TCO) group, enabling the precise attachment of a biotin handle to the molecule of interest.[1][2][3]
At the core of this technique is a two-step "pre-targeting" approach. First, a biomolecule of interest is metabolically or genetically tagged with a TCO group. Subsequently, Biotin-PEG4-MeTz is introduced, and the MeTz group rapidly and specifically "clicks" with the TCO-tagged biomolecule, forming a stable covalent bond. The biotin tag then serves as a versatile handle for downstream detection using streptavidin-fluorophore conjugates for live-cell imaging or streptavidin-agarose beads for enrichment and proteomic analysis. The inclusion of a PEG4 linker enhances the solubility and bioavailability of the reagent.
Key Advantages of the this compound Protocol:
-
High Specificity and Bioorthogonality: The iEDDA reaction is highly selective and does not interfere with native cellular processes, ensuring that only the TCO-tagged molecules are labeled.
-
Rapid Kinetics: The reaction between MeTz and TCO is exceptionally fast, allowing for efficient labeling even at low concentrations of reactants.
-
Biocompatibility: The labeling process occurs under physiological conditions without the need for toxic catalysts, making it ideal for live-cell imaging.
-
Versatility: The biotin tag enables a wide range of downstream applications, including fluorescence microscopy, flow cytometry, Western blotting, and mass spectrometry-based proteomics.
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative parameters for the this compound protocol.
Table 1: Reagent Concentrations and Incubation Times
| Parameter | Recommended Concentration | Typical Incubation Time | Notes |
| Metabolic Labeling (TCO-modified sugar) | 25-50 µM | 24-72 hours | Dependent on cell type and metabolic rate. |
| Biotin-PEG4-MeTz Labeling | 10-100 µM | 15-60 minutes | Lower concentrations are often sufficient due to fast kinetics. |
| Streptavidin-Fluorophore Conjugate | 1-5 µg/mL or 20 µg/mL | 10-30 minutes | Titration may be necessary to optimize signal-to-noise ratio. |
Table 2: Reaction Kinetics
| Reactants | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |
| Methyltetrazine and trans-cyclooctene (TCO) | > 800 | |
| Hydrogen-substituted tetrazine and TCO | up to 30,000 |
Experimental Protocols
Here, we provide detailed methodologies for key experiments using the this compound protocol.
Protocol 1: Metabolic Labeling of Cell Surface Glycans and Live Cell Imaging
This protocol describes the labeling of cell surface glycans through metabolic incorporation of a TCO-modified sugar, followed by reaction with Biotin-PEG4-MeTz and visualization with a fluorescent streptavidin conjugate.
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
TCO-modified unnatural sugar (e.g., a TCO-modified N-acetylmannosamine (ManNAc) analog)
-
Biotin-PEG4-MeTz (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescently-labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)
-
Imaging-grade plates or coverslips
Procedure:
-
Cell Preparation: Culture cells on imaging plates or coverslips until they reach the desired confluency.
-
Metabolic Incorporation of TCO:
-
Add the TCO-modified unnatural sugar to the complete cell culture medium at a final concentration of 25-50 µM.
-
Incubate the cells for 24-72 hours to allow for metabolic incorporation of the TCO-sugar into cell surface glycans.
-
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove unincorporated sugar.
-
Biotin-PEG4-MeTz Incubation:
-
Prepare a fresh solution of Biotin-PEG4-MeTz in pre-warmed cell culture medium or PBS at a final concentration of 10-100 µM.
-
Incubate the cells with the Biotin-PEG4-MeTz solution for 15-60 minutes at 37°C.
-
-
Washing: Wash the cells three times with PBS to remove unreacted Biotin-PEG4-MeTz.
-
Streptavidin Incubation:
-
Dilute the fluorescently-labeled streptavidin to the recommended concentration (e.g., 1-20 µg/mL) in a suitable buffer (e.g., PBS with 1% BSA).
-
Incubate the cells with this solution for 10-30 minutes at room temperature, protected from light.
-
-
Final Wash & Imaging:
-
Wash the cells three times with PBS to remove unbound streptavidin.
-
Image the cells using a fluorescence microscope.
-
Protocol 2: Labeling of TCO-Modified Proteins for Pulldown and Mass Spectrometry
This protocol provides a general framework for labeling a protein that has been modified to contain a TCO group, for example, through the genetic incorporation of a TCO-containing unnatural amino acid.
Materials:
-
Cells expressing the TCO-modified protein of interest
-
Biotin-PEG4-MeTz (stock solution in DMSO)
-
PBS, pH 7.4
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
Procedure:
-
Cell Labeling:
-
Wash the cells expressing the TCO-modified protein twice with PBS.
-
Prepare a fresh solution of Biotin-PEG4-MeTz in cell culture medium or PBS at a concentration of 10-100 µM.
-
Incubate the cells with the Biotin-PEG4-MeTz solution for 30-60 minutes at 37°C.
-
Wash the cells three times with PBS to remove unreacted Biotin-PEG4-MeTz.
-
-
Cell Lysis:
-
Lyse the cells using a suitable lysis buffer on ice for 20-30 minutes.
-
Clarify the lysate by centrifugation to pellet cell debris.
-
-
Protein Enrichment:
-
Incubate the cell lysate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
-
Washing:
-
Wash the beads extensively (at least five times) with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads. For mass spectrometry analysis, a common method is to boil the beads in SDS-PAGE sample buffer.
-
The captured proteins can then be identified by mass spectrometry.
-
Visualizing the Workflow and Underlying Principles
To further clarify the this compound protocol, the following diagrams illustrate the key workflows and the chemical reaction at its core.
Caption: Workflow for live cell imaging using the this compound protocol.
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction.
Applications in Research and Drug Development
The this compound protocol is a versatile tool with numerous applications in both basic research and drug development.
-
Visualization of Biomolecules: The most direct application is the high-resolution imaging of target biomolecules in their native cellular environment.
-
Protein-Protein Interaction Studies: This method can be used in proximity labeling experiments to identify protein-protein interactions.
-
Target Identification for Drug Discovery: In chemical proteomics, a small molecule of interest can be functionalized with a TCO group to identify its protein targets.
-
Metabolic Labeling of Nascent Proteins: By introducing TCO-containing amino acids, newly synthesized proteins can be metabolically labeled and analyzed.
-
Targeted Drug Delivery: Biotin-PEG4-MeTz can be used to develop targeted drug delivery systems, leveraging the overexpression of biotin receptors on many cancer cells.
References
Metabolic Labeling of Glycans with Biotin-MeTz: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the metabolic labeling of glycans utilizing Biotin-PEG4-Methyltetrazine (Biotin-MeTz). This powerful technique, rooted in bioorthogonal chemistry, enables the specific and efficient biotinylation of glycans in living cells and complex biological systems. The methodology involves a two-step process: the metabolic incorporation of a trans-cyclooctene (TCO)-modified monosaccharide into cellular glycoconjugates, followed by a highly specific and rapid inverse-electron demand Diels-Alder (iEDDA) click chemistry reaction with this compound.[1]
The this compound reagent features a methyltetrazine moiety that reacts specifically with TCO groups under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications.[1][2][3] The integrated polyethylene glycol (PEG4) spacer enhances water solubility and minimizes steric hindrance, ensuring efficient binding of the biotin tag to streptavidin for subsequent detection and analysis. This technology has significant applications in studying glycosylation in various fields, including cancer biology and immunology.
Data Presentation
Table 1: General Performance Metrics for Metabolic Glycan Labeling and Bioorthogonal Ligation
| Parameter | Typical Value Range | Conditions & Considerations |
| Metabolic Incorporation Efficiency | 5% - 40% of total glycans | Varies significantly with cell type, TCO-sugar concentration (typically 25-100 µM), and incubation time (24-72 hours). |
| Click Reaction Efficiency | > 90% | The iEDDA reaction between MeTz and TCO is exceptionally fast and efficient. |
| Cell Viability | > 95% | Both the metabolic labeling step and the bioorthogonal reaction are generally well-tolerated by cells. |
| This compound Concentration | 10 - 100 µM | Optimal concentration should be determined empirically for each cell type and experiment. |
| Reaction Time (Click Chemistry) | 30 - 60 minutes | The reaction is typically rapid at room temperature or 37°C. |
Note: The data presented is a summary from various labeling methods. Direct quantitative data for every specific TCO-sugar and Biotin-PEG4-MeTz system is limited in the reviewed literature. The presented data provides a general expectation of efficiency and viability.
Experimental Protocols
The following protocols provide a general framework for the metabolic labeling of glycans and subsequent biotinylation using this compound. Optimization for specific cell types and experimental goals is recommended.
Protocol 1: Metabolic Labeling of Cell Surface Glycans with a TCO-Modified Sugar
This protocol describes the incorporation of a TCO-modified sugar, such as a TCO-modified N-acetylmannosamine (ManNAc) analog, into cellular glycans.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
TCO-modified sugar (e.g., Ac₄ManNAc-TCO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessel and allow them to reach the desired confluency.
-
Preparation of TCO-Sugar Stock Solution: Dissolve the TCO-modified sugar in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
Metabolic Labeling: Add the TCO-modified sugar stock solution to the complete cell culture medium to achieve a final concentration of 25-50 µM.
-
Incubation: Culture the cells in the medium containing the TCO-modified sugar for 24-72 hours to allow for metabolic incorporation into cell surface glycans.
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove any unincorporated TCO-sugar.
Protocol 2: Labeling of TCO-Modified Glycans with this compound
This protocol details the bioorthogonal click chemistry reaction between the incorporated TCO groups and this compound.
Materials:
-
Metabolically labeled cells from Protocol 1
-
Biotin-PEG4-MeTz
-
DMSO
-
PBS
-
Bovine Serum Albumin (BSA)
Procedure:
-
Preparation of this compound Solution: Prepare a 10 mM stock solution of Biotin-PEG4-MeTz in DMSO. This stock solution can be stored at -20°C.
-
Cell Preparation: Resuspend the metabolically labeled cells in PBS containing 1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Click Reaction: Add the Biotin-PEG4-MeTz stock solution to the cell suspension to a final concentration of 50-100 µM.
-
Incubation: Incubate for 30-60 minutes at room temperature with gentle agitation.
-
Washing: Wash the cells three times with cold PBS containing 1% BSA to remove unreacted Biotin-PEG4-MeTz. Centrifuge at 300 x g for 5 minutes for each wash. The biotin-labeled cells are now ready for downstream analysis.
Protocol 3: Detection of Biotinylated Glycoproteins by Western Blot
Materials:
-
Biotin-labeled cells from Protocol 2
-
Lysis buffer
-
Protein assay reagents
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the biotin-labeled cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate at the manufacturer's recommended dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an ECL substrate and visualize the biotinylated proteins using a chemiluminescence imaging system.
Protocol 4: Detection of Biotinylated Glycans by Flow Cytometry
Materials:
-
Biotin-labeled cells from Protocol 2
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Streptavidin conjugated to a fluorophore (e.g., FITC, PE, or APC)
-
Flow cytometer
Procedure:
-
Cell Staining: Resuspend the biotin-labeled cells in FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
Add the fluorescently labeled streptavidin conjugate to the cell suspension at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold FACS buffer.
-
Flow Cytometry Analysis: Resuspend the cells in 500 µL of FACS buffer and analyze them on a flow cytometer. Include unlabeled cells and cells treated only with the streptavidin conjugate as negative controls.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the metabolic labeling of glycans with this compound.
Caption: Workflow for metabolic glycan labeling with this compound.
Caption: Bioorthogonal reaction of this compound and a TCO-glycan.
References
Application Notes and Protocols for Cell Surface Protein Labeling with Biotin-MeTz
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of cell biology, proteomics, and drug development, the precise identification and characterization of cell surface proteins are paramount. These proteins act as the interface between the cell and its environment, mediating signaling, adhesion, and transport. Biotin-MeTz (Biotin-PEG4-Methyltetrazine) is a cutting-edge chemoselective biotinylation reagent that offers highly efficient and specific labeling of biomolecules within complex biological systems, including living cells.[1]
This application note provides a detailed, step-by-step guide for the labeling of cell surface proteins using this compound. The methodology leverages the power of bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] This reaction occurs between the methyltetrazine (MeTz) moiety of the this compound reagent and a trans-cyclooctene (TCO) group, which is first metabolically incorporated into cell surface glycans.[1][3] This two-step approach ensures exceptional specificity, minimizing the off-target labeling often associated with traditional biotinylation methods that target ubiquitous functional groups like primary amines. The result is a robust and highly selective method for the biotinylation of cell surface proteins, enabling their subsequent detection, isolation, and analysis.
Data Presentation: Quantitative Parameters for this compound Labeling
While direct comparative studies on labeling efficiency across various cell lines are not extensively available in published literature, the following table summarizes key quantitative parameters and expected performance for successful cell surface protein labeling using the this compound and TCO metabolic labeling strategy. The efficiency of this method is primarily dependent on the successful incorporation of the TCO handle onto the cell surface.
| Parameter | Value/Range | Notes |
| Metabolic Labeling | ||
| TCO-modified Sugar Concentration | 10 - 100 µM | Optimal concentration is cell-type dependent and should be determined empirically. |
| Incubation Time | 24 - 72 hours | Longer incubation times generally lead to higher incorporation of the TCO handle. |
| This compound Labeling | ||
| This compound Concentration | 5 - 100 µM | Lower concentrations are often sufficient due to the rapid reaction kinetics. |
| Incubation Time | 15 - 60 minutes | The iEDDA reaction is exceptionally fast. |
| Incubation Temperature | 4°C - 37°C | The reaction proceeds efficiently at room temperature (20-25°C). |
| Reaction pH | 6.5 - 8.5 | Tolerant of a range of pH values typical for biological samples. |
| Expected Outcome | ||
| Conjugation Efficiency | > 90% | Achievable under optimal conditions with sufficient TCO incorporation. |
| Cell Viability | High | The bioorthogonal nature of the reaction minimizes cytotoxicity. |
Experimental Protocols
This protocol is divided into two main stages: the metabolic incorporation of a TCO-modified sugar into cell surface glycans, and the subsequent labeling of these TCO groups with this compound.
Part 1: Metabolic Labeling of Cell Surface Glycans with a TCO-Modified Sugar
This initial step is crucial for introducing the TCO reactive handle onto the cell surface proteins.
Materials:
-
Cell line of interest (e.g., HEK293, HeLa, A549)
-
Complete cell culture medium
-
TCO-modified sugar (e.g., Ac₄ManNAc-TCO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in your chosen culture vessel and allow them to adhere and enter logarithmic growth phase.
-
Preparation of TCO-Sugar Medium: Prepare fresh cell culture medium containing the desired concentration of the TCO-modified sugar (e.g., 25-50 µM).
-
Metabolic Incorporation: Remove the existing medium from the cells and replace it with the TCO-sugar containing medium.
-
Incubation: Incubate the cells for 2-3 days under standard cell culture conditions (e.g., 37°C, 5% CO₂). This allows for the metabolic incorporation of the TCO-sugar into the cell surface glycans.
-
Harvesting and Washing (for suspension cells): For suspension cells, collect by centrifugation and wash twice with cold PBS.
-
Washing (for adherent cells): For adherent cells, wash the monolayer twice with PBS to remove any unincorporated TCO-modified sugar.
Part 2: Cell Surface Protein Labeling with this compound
Following the introduction of the TCO handle, the cells are now ready for the bioorthogonal reaction with this compound.
Materials:
-
Metabolically labeled cells from Part 1
-
This compound
-
Anhydrous DMSO
-
Serum-free cell culture medium or PBS
-
Microcentrifuge tubes
-
Rocking platform or orbital shaker
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store any unused stock solution at -20°C.
-
Prepare Labeling Solution: Dilute the this compound stock solution to a final concentration of 10-100 µM in serum-free cell culture medium or PBS. Prepare this solution fresh before each use.
-
Labeling Reaction:
-
For adherent cells: Add the this compound labeling solution to the washed cells, ensuring the entire surface of the cell monolayer is covered.
-
For suspension cells: Resuspend the washed cell pellet in the this compound labeling solution.
-
-
Incubation: Incubate the cells with the this compound solution for 30-60 minutes at 37°C with gentle agitation.
-
Washing:
-
For adherent cells: Carefully aspirate the labeling solution and wash the cells three times with cold PBS to remove unreacted this compound.
-
For suspension cells: Pellet the cells by centrifugation, remove the supernatant, and wash the cell pellet three times by resuspending in cold PBS and re-pelleting.
-
The biotinylated cells are now ready for downstream applications such as cell lysis for proteomic analysis, flow cytometry, or fluorescence microscopy after staining with a fluorescently labeled streptavidin conjugate.
Part 3: Downstream Processing - Protein Extraction and Enrichment (Example)
Materials:
-
Biotinylated cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper (for adherent cells)
-
Streptavidin-agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Lyse the biotinylated cells using an appropriate lysis buffer. For adherent cells, use a cell scraper to collect the lysate.
-
Clarification of Lysate: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Protein Enrichment: Transfer the clarified supernatant to a new tube and add streptavidin-agarose beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively (at least three times) with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and boiling for 5-10 minutes. The eluted proteins can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
References
Application Notes and Protocols for In Vivo Biotinylation using the Biotin-MeTz Workflow
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to specifically label and track biomolecules within a living organism is a powerful tool in biological research and drug development. The Biotin-MeTz workflow offers a robust and highly specific two-step method for in vivo biotinylation of targeted biomolecules. This approach utilizes the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a methyltetrazine (MeTz) and a trans-cyclooctene (TCO).[1][2] This reaction is exceptionally fast and proceeds with high specificity under physiological conditions, making it ideal for applications within living systems.[2][3]
This workflow first involves the metabolic incorporation of a TCO-modified precursor, such as a TCO-functionalized sugar, into the glycans of glycoproteins on the cell surface.[2] Subsequently, a biotin-conjugated methyltetrazine probe, this compound, is administered in vivo. The MeTz moiety of the probe rapidly and covalently "clicks" onto the TCO-tagged biomolecules, resulting in their specific biotinylation. This targeted biotin tag can then be utilized for a variety of downstream applications, including affinity purification for proteomics, targeted drug delivery, and in vivo imaging.
These application notes provide a comprehensive overview of the this compound workflow for in vivo biotinylation, including detailed experimental protocols, quantitative data, and visualizations to guide researchers in applying this powerful technology.
Principle of the this compound In Vivo Workflow
The this compound workflow for in vivo biotinylation is a two-step process that offers superior specificity compared to traditional biotinylation methods that target common functional groups like primary amines.
-
Metabolic Labeling with a TCO Handle: The first step involves introducing a TCO-modified precursor into the living organism. For labeling cell surface glycans, a common approach is to use a TCO-functionalized sugar, such as Ac₄ManNAc-TCO. This sugar analog is taken up by cells and incorporated into the sialic acid biosynthesis pathway, leading to the presentation of TCO groups on cell surface glycoproteins.
-
In Vivo Bioorthogonal Ligation: Following a period of metabolic incorporation, this compound is administered to the organism. The highly reactive methyltetrazine group on the this compound probe rapidly and specifically reacts with the TCO handles on the tagged biomolecules via an iEDDA cycloaddition. This forms a stable covalent bond, effectively biotinylating the target molecules in their native environment.
The biotinylated biomolecules can then be detected, isolated, or targeted using the high-affinity interaction between biotin and avidin or streptavidin.
Data Presentation
Table 1: Recommended Concentrations and Incubation Times for this compound Workflow
| Parameter | In Vitro (Cell Culture) | In Vivo (Animal Models) | Reference(s) |
| Metabolic Labeling (TCO-Sugar) | |||
| Ac₄ManNAc-TCO Concentration | 25-100 µM in culture medium | 30-300 mg/kg body weight | |
| Incubation/Administration Time | 24-72 hours | 3-7 days | |
| Administration Route | - | Intraperitoneal injection, oral gavage, or supplemented drinking water | |
| Biotinylation (this compound) | |||
| This compound Concentration | 10-100 µM in culture medium | 0.1-2 mg/kg body weight | |
| Incubation/Reaction Time | 30-60 minutes | 1-4 hours | |
| Administration Route | - | Intravenous or intraperitoneal injection |
Note: These are starting recommendations and optimal conditions may vary depending on the specific cell type, animal model, and experimental goals. Empirical optimization is highly recommended.
Table 2: Representative Quantitative Proteomics Data from Biotin-Labeling Experiments
| Workflow Stage | Number of Identified Peptides (Replicate 1) | Number of Identified Peptides (Replicate 2) | Number of Identified Proteins |
| Total Lysate | > 50,000 | > 50,000 | > 5,000 |
| Streptavidin Enrichment | ~3,500 - 4,000 | ~3,500 - 4,000 | ~1,000 - 1,500 |
| Specifically Biotinylated | Varies based on labeling efficiency | Varies based on labeling efficiency | Varies based on labeling efficiency |
This table provides an example of the expected scale of data from a mass spectrometry-based proteomics experiment following in vivo biotinylation and enrichment. The actual numbers will depend on the labeling efficiency, tissue type, and mass spectrometry platform.
Experimental Protocols
Protocol 1: In Vivo Metabolic Labeling of Glycoproteins with Ac₄ManNAc-TCO in a Mouse Model
This protocol describes the administration of a TCO-modified sugar to mice for metabolic incorporation into cell surface glycans.
Materials:
-
Ac₄ManNAc-TCO
-
Vehicle for administration (e.g., sterile PBS, corn oil, or a solution of saline:Kolliphor EL:DMSO)
-
Experimental mice (e.g., C57BL/6)
-
Standard animal handling and injection equipment
Procedure:
-
Preparation of Ac₄ManNAc-TCO Solution:
-
Dissolve Ac₄ManNAc-TCO in a suitable vehicle to the desired stock concentration. The choice of vehicle will depend on the administration route. For intraperitoneal injection, a solution in PBS or a small amount of DMSO co-solvent may be appropriate. For oral gavage, corn oil can be used.
-
Ensure the final solution is sterile if administered via injection.
-
-
Administration of Ac₄ManNAc-TCO:
-
The recommended starting dosage is 30-300 mg/kg of body weight per day.
-
Choose an appropriate administration route. Intraperitoneal (IP) injection is common for systemic delivery. Oral gavage or supplementation in drinking water are alternative non-invasive methods.
-
Administer the Ac₄ManNAc-TCO solution to the mice daily for a period of 3 to 7 days to allow for sufficient metabolic incorporation.
-
-
Monitoring:
-
Monitor the animals daily for any signs of adverse effects. While the components are generally considered to have low toxicity, it is crucial to observe the animals' well-being.
-
Protocol 2: In Vivo Biotinylation with this compound
This protocol outlines the administration of this compound to mice that have undergone metabolic labeling with a TCO-sugar.
Materials:
-
This compound
-
Sterile, pyrogen-free vehicle (e.g., PBS or saline)
-
Mice from Protocol 1
-
Standard animal handling and injection equipment
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a sterile vehicle to the desired concentration immediately before use. A stock solution in DMSO can be prepared and diluted in PBS for injection.
-
-
Administration of this compound:
-
On the day after the final administration of Ac₄ManNAc-TCO, administer this compound to the mice.
-
The recommended starting dosage is 0.1-2 mg/kg of body weight.
-
Intravenous (IV) injection via the tail vein is often preferred for rapid and systemic distribution. Intraperitoneal (IP) injection is a viable alternative.
-
-
In Vivo Reaction:
-
Allow the bioorthogonal reaction to proceed in vivo for 1 to 4 hours.
-
-
Tissue Harvesting:
-
After the desired reaction time, euthanize the mice according to approved institutional protocols.
-
Perfuse the animals with cold PBS to remove blood from the tissues.
-
Harvest the tissues of interest (e.g., tumor, liver, brain) and immediately process them for downstream analysis or snap-freeze in liquid nitrogen and store at -80°C.
-
Protocol 3: Preparation of Tissue Lysates for Downstream Analysis
This protocol describes the preparation of protein lysates from harvested tissues for subsequent analysis, such as Western blotting or proteomics.
Materials:
-
Harvested tissues
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Dounce homogenizer or mechanical tissue disruptor
-
Microcentrifuge
-
BCA Protein Assay Kit
Procedure:
-
Tissue Homogenization:
-
Thaw the frozen tissue on ice and add cold lysis buffer.
-
Homogenize the tissue using a Dounce homogenizer or a mechanical disruptor until the tissue is completely lysed.
-
-
Clarification of Lysate:
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Carefully collect the supernatant (protein lysate).
-
Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Storage:
-
The protein lysate can be used immediately for downstream applications or stored at -80°C.
-
Protocol 4: Enrichment of Biotinylated Proteins and Mass Spectrometry Analysis
This protocol provides a general workflow for the enrichment of biotinylated proteins from tissue lysates and their subsequent analysis by mass spectrometry.
Materials:
-
Tissue lysate from Protocol 3
-
Streptavidin-conjugated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of detergents like SDS and Triton X-100)
-
Elution buffer (e.g., buffer containing free biotin or a denaturing buffer)
-
Reagents for protein reduction, alkylation, and tryptic digestion (DTT, iodoacetamide, trypsin)
-
Mass spectrometer
Procedure:
-
Enrichment of Biotinylated Proteins:
-
Incubate the protein lysate with streptavidin-conjugated magnetic beads for 1-2 hours at 4°C with gentle rotation to capture biotinylated proteins.
-
-
Washing:
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the bound proteins from the beads.
-
Reduce, alkylate, and digest the enriched proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the biotinylated proteins.
-
Mandatory Visualization
Caption: Overall workflow for in vivo biotinylation using the this compound system.
Caption: Bioorthogonal iEDDA reaction between a TCO-glycoprotein and this compound.
References
antibody conjugation with Biotin-MeTz for targeted labeling
An Application Note and Protocol for the Targeted Labeling of Antibodies with Biotin-MeTz
Introduction
Targeted labeling of biomolecules is a cornerstone of modern biological research and therapeutic development. Bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized this field.[1] The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a methyltetrazine (MeTz) and a trans-cyclooctene (TCO) is a premier example of a bioorthogonal "click chemistry" reaction.[2] This reaction is characterized by its exceptionally rapid kinetics, high specificity, and biocompatibility, as it proceeds efficiently under physiological conditions without the need for toxic copper catalysts.[3]
This application note details a two-step pre-targeting strategy for the specific biotinylation of antibodies using this compound. In this approach, an antibody of interest is first functionalized with a TCO group. This TCO-modified antibody is then used to target a specific cell type or protein. Subsequently, a this compound reagent is introduced. The MeTz moiety rapidly and specifically "clicks" with the TCO tag on the antibody, forming a stable covalent bond and effectively labeling the target-bound antibody with biotin. The biotin tag serves as a versatile handle for a wide array of downstream applications, including detection with streptavidin-fluorophore conjugates, purification, and signal amplification. This methodology offers superior specificity compared to traditional biotinylation methods that target common functional groups like primary amines (e.g., NHS-ester chemistry), which can lead to non-specific labeling and potential loss of antibody function.
The inclusion of a hydrophilic polyethylene glycol (PEG) spacer in many this compound reagents (e.g., Biotin-PEG4-MeTz) enhances water solubility and minimizes steric hindrance, ensuring efficient binding of the biotin tag to streptavidin. This powerful and versatile technique is applicable across various domains, from cellular imaging and flow cytometry to proteomics and targeted drug delivery.
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for targeted antibody labeling using a pre-targeting approach with this compound.
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction between TCO and this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the antibody conjugation and labeling process. These values are derived from various labeling methods and should be used as a general guide; optimization for specific antibodies and cell systems is recommended.
Table 1: Reagent Concentrations and Ratios
| Parameter | Recommended Range | Notes |
|---|---|---|
| Antibody Concentration | 1 - 4 mg/mL | Optimal for most conjugation reactions. |
| TCO-NHS Ester:Antibody Molar Ratio | 10:1 to 50:1 | Higher ratios increase the degree of labeling but may impact antibody function. |
| TCO-functionalized Probe Concentration | 10 - 100 µM | For labeling cells; dependent on the specific probe and desired labeling efficiency. |
| this compound Final Concentration | 1 - 100 µM | Lower concentrations (1-50 µM) are often sufficient due to fast kinetics. |
Table 2: Reaction Conditions
| Parameter | Recommended Duration | Temperature | Notes |
|---|---|---|---|
| Antibody-TCO Conjugation | 1 - 3 hours | Room Temperature | Incubation time can be optimized for desired degree of labeling. |
| This compound Click Reaction | 5 - 60 minutes | Room Temp. or 37°C | Reaction is typically very fast. |
| Quenching (Optional) | 10 - 30 minutes | Room Temperature | Stops the reaction by adding excess TCO or MeTz-containing small molecule. |
Experimental Protocols
Protocol 1: Antibody Modification with TCO-NHS Ester
This protocol describes the conjugation of a TCO moiety to an antibody via primary amines (lysine residues).
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
TCO-NHS Ester (e.g., TCO-PEG4-NHS)
-
Anhydrous DMSO
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column (e.g., Zeba™ Spin Desalting Columns) for purification
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in Reaction Buffer. If the antibody solution contains primary amines (e.g., Tris) or sodium azide, it must be exchanged into the Reaction Buffer via dialysis or buffer exchange columns.
-
TCO-NHS Ester Preparation: Immediately before use, prepare a stock solution of TCO-NHS Ester (e.g., 10-20 mg/mL) in anhydrous DMSO.
-
Conjugation Reaction: Add the TCO-NHS Ester stock solution to the antibody solution to achieve a 10-20 fold molar excess. Mix gently by pipetting.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: (Optional) Terminate the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes.
-
Purification: Remove excess, unreacted TCO-NHS Ester by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS. Follow the manufacturer's instructions for the column.
-
Characterization: Determine the protein concentration (e.g., via A280 absorbance) and the degree of labeling (DoL) using mass spectrometry. Store the purified Antibody-TCO conjugate at 4°C or -20°C.
Protocol 2: Targeted Cell Labeling with Antibody-TCO and this compound
This protocol outlines the use of the Antibody-TCO conjugate to label target cells, followed by bioorthogonal biotinylation.
Materials:
-
Purified Antibody-TCO conjugate (from Protocol 1)
-
Cells expressing the target antigen
-
This compound (or Biotin-PEG4-MeTz)
-
Anhydrous DMSO
-
Cell Culture Medium
-
FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in cold FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
Antibody-TCO Incubation (Pre-targeting): Add the Antibody-TCO conjugate to the cell suspension at a pre-determined optimal concentration. Incubate for 30-60 minutes on ice to allow binding to the target antigen.
-
Washing: Wash the cells three times with cold FACS buffer to remove unbound Antibody-TCO conjugate. Centrifuge at 300 x g for 5 minutes for each wash.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Click Reaction: Dilute the this compound stock solution in FACS buffer and add it to the cell suspension to a final concentration of 50-100 µM.
-
Incubation: Incubate for 30-60 minutes at room temperature with gentle agitation.
-
Washing: Wash the cells three times with cold FACS buffer to remove unreacted this compound. The biotin-labeled cells are now ready for downstream analysis.
Protocol 3: Analysis of Labeled Cells by Flow Cytometry
This protocol describes the detection of biotinylated cells using a fluorescent streptavidin conjugate.
Materials:
-
Biotin-labeled cells (from Protocol 2)
-
FACS Buffer
-
Streptavidin conjugated to a fluorophore (e.g., FITC, PE, or APC)
-
Flow cytometer
Procedure:
-
Cell Staining: Resuspend the biotin-labeled cells in FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
Streptavidin Incubation: Add the fluorescently labeled streptavidin conjugate to the cell suspension at the manufacturer's recommended concentration.
-
Incubation: Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold FACS buffer.
-
Flow Cytometry Analysis: Resuspend the cells in 500 µL of FACS buffer and analyze on a flow cytometer. Include appropriate controls:
-
Unlabeled cells (no antibody, no this compound).
-
Cells treated with Antibody-TCO only.
-
Cells treated with this compound and streptavidin-fluorophore (no Antibody-TCO).
-
References
Application Notes and Protocols for Proximity-Dependent Biotinylation using Biotin-MeTz
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Biotin-Methyltetrazine (Biotin-MeTz) for proximity-dependent biotinylation studies. This powerful technique enables the identification of protein-protein interactions and the characterization of protein complexes within their native cellular environment.
Introduction
Proximity-dependent biotinylation is a revolutionary method for mapping protein interaction networks. It relies on fusing a "bait" protein of interest to an enzyme that generates a reactive biotin species. This reactive biotin then covalently labels "prey" proteins in the immediate vicinity of the bait protein. This compound is a key reagent in a highly specific and efficient two-step labeling strategy that leverages bioorthogonal click chemistry.
The process begins with the metabolic or enzymatic incorporation of a trans-cyclooctene (TCO)-modified unnatural amino acid or sugar into the cellular proteome. Subsequently, the cells are treated with this compound. The methyltetrazine (MeTz) moiety of this compound reacts specifically and rapidly with the TCO group through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click" reaction is bioorthogonal, meaning it occurs efficiently within the complex cellular environment without interfering with native biochemical processes. The biotin tag then allows for the stringent purification of labeled proteins using streptavidin-based affinity capture, followed by identification and quantification via mass spectrometry.[1]
Key Applications
-
Mapping Protein-Protein Interactions: Identify novel interaction partners of a protein of interest, including transient or weak interactions that are often missed by traditional methods like co-immunoprecipitation.[2]
-
Defining Organelle Proteomes: Characterize the protein composition of specific subcellular compartments by targeting the labeling enzyme to that location.
-
Investigating Signaling Pathways: Elucidate the dynamic changes in protein complexes in response to stimuli by performing time-resolved labeling experiments.
-
Drug Target Identification and Validation: Identify the cellular targets of a small molecule by functionalizing the molecule with a TCO group.[2]
Data Presentation
The following table summarizes representative quantitative data from a proximity-dependent biotinylation experiment followed by mass spectrometry-based proteomic analysis. The data illustrates the enrichment of identified peptides for a bait protein and its known interactors compared to a negative control.
| Protein | Gene | Peptide Spectrum Matches (PSMs) - Bait | Peptide Spectrum Matches (PSMs) - Control | Fold Change (Bait/Control) | p-value |
| Bait Protein | Bait1 | 152 | 2 | 76.0 | < 0.0001 |
| Interactor A | ItgA | 89 | 5 | 17.8 | < 0.001 |
| Interactor B | ItgB | 75 | 3 | 25.0 | < 0.001 |
| Interactor C | ItgC | 43 | 1 | 43.0 | < 0.01 |
| Non-specific Binder 1 | Nsp1 | 10 | 8 | 1.25 | > 0.05 |
| Non-specific Binder 2 | Nsp2 | 5 | 6 | 0.83 | > 0.05 |
Mandatory Visualizations
Caption: A generalized workflow for identifying protein-protein interactions using this compound.
Caption: Proximity labeling of a GPCR signaling pathway using a TCO-tagged GPCR as bait.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with a TCO-Modified Amino Acid
This protocol describes the incorporation of a TCO-containing amino acid into the proteome of cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
TCO-modified amino acid (e.g., TCO-L-lysine)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture cells to approximately 70-80% confluency.
-
Prepare the labeling medium by supplementing the complete culture medium with the TCO-modified amino acid. The final concentration may need to be optimized for your cell line but a starting point of 25-100 µM is recommended.
-
Remove the existing culture medium and wash the cells once with sterile PBS.
-
Add the labeling medium to the cells and incubate for 12-24 hours under standard cell culture conditions.
-
After the incubation period, proceed to the this compound labeling step.
Protocol 2: In Situ Labeling with this compound
This protocol details the "click" reaction between the TCO-labeled proteins and this compound.
Materials:
-
TCO-labeled cells (from Protocol 1)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
PBS
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Wash the TCO-labeled cells twice with PBS to remove any unincorporated TCO-amino acid.
-
Prepare the this compound labeling solution by diluting the stock solution in PBS to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.
-
Add the this compound labeling solution to the cells and incubate for 30-60 minutes at 37°C.[3]
-
Wash the cells three times with PBS to remove unreacted this compound.
-
The cells are now ready for cell lysis and protein extraction.
Protocol 3: Cell Lysis and Protein Extraction
This protocol describes the lysis of labeled cells and the extraction of total protein.
Materials:
-
This compound labeled cells
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Add ice-cold Lysis Buffer to the plate of labeled cells.
-
Incubate on ice for 20 minutes.
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the protein extract to a new tube.[2]
Protocol 4: Enrichment of Biotinylated Proteins
This protocol outlines the affinity purification of biotinylated proteins using streptavidin-coated magnetic beads.
Materials:
-
Protein lysate
-
Streptavidin-coated magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Magnetic rack
Procedure:
-
Equilibrate the streptavidin magnetic beads by washing them three times with Wash Buffer.
-
Add the protein lysate to the equilibrated beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins.
-
Place the tube on a magnetic rack to capture the beads and discard the supernatant.
-
Wash the beads extensively (at least five times) with Wash Buffer to remove non-specifically bound proteins.
-
The enriched proteins on the beads are now ready for on-bead digestion.
Protocol 5: On-Bead Digestion and Sample Preparation for Mass Spectrometry
This protocol describes the tryptic digestion of the enriched proteins directly on the beads and the preparation of the resulting peptides for mass spectrometry analysis.
Materials:
-
Beads with enriched biotinylated proteins
-
Reduction Buffer (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)
-
Alkylation Buffer (e.g., 55 mM iodoacetamide in 50 mM ammonium bicarbonate)
-
Trypsin (mass spectrometry grade)
-
50 mM Ammonium Bicarbonate
-
Formic Acid
-
C18 desalting spin tips
Procedure:
-
Resuspend the beads in Reduction Buffer and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add Alkylation Buffer. Incubate in the dark at room temperature for 20 minutes.
-
Wash the beads with 50 mM ammonium bicarbonate.
-
Resuspend the beads in 50 mM ammonium bicarbonate and add trypsin (e.g., at a 1:50 enzyme to estimated protein ratio).
-
Incubate overnight at 37°C with shaking.
-
Centrifuge the tube and collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using C18 spin tips according to the manufacturer's protocol.
-
The eluted peptides are now ready for LC-MS/MS analysis.
References
Application Notes and Protocols for Site-Specific Protein Biotinylation using TCO-Modified Amino Acids and Biotin-MeTz Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a methyltetrazine (MeTz) and a trans-cyclooctene (TCO) is a prime example of a bioorthogonal reaction with exceptionally fast kinetics and high specificity.[1][2] This reaction proceeds efficiently under physiological conditions without the need for cytotoxic catalysts, making it an ideal tool for bioconjugation in living systems.[3]
This document provides a detailed protocol for the site-specific biotinylation of proteins. The workflow involves two key stages:
-
Genetic Incorporation of a TCO-Modified Amino Acid: A TCO-containing unnatural amino acid (UAA), such as TCO-lysine, is site-specifically incorporated into a protein of interest using the genetic code expansion technology. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (UAG).
-
Biotin-MeTz Labeling: The purified protein containing the TCO-modified amino acid is then reacted with a biotin-methyltetrazine (this compound) conjugate. The highly efficient and specific iEDDA reaction results in the covalent attachment of biotin to the target protein at the desired location.
This powerful technique enables the precise labeling of proteins for a wide range of applications, including protein purification, visualization, and interaction studies.[1][4]
Data Presentation
The following tables summarize key quantitative parameters for the incorporation of TCO-modified amino acids and the subsequent this compound labeling reaction.
| Parameter | Value | Conditions | Reference |
| TCO-Amino Acid Incorporation Efficiency | |||
| Protein Yield with TCO-Lysine (E. coli) | 6-12 mg/L of culture | Expression in BL21(DE3) E. coli | |
| Incorporation Efficiency (Mammalian Cells) | Dependent on cell line, plasmid ratio, and UAA concentration | HEK 293T cells | |
| This compound Labeling Reaction | |||
| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | Aqueous buffers, room temperature | |
| Molar Ratio (this compound : TCO-Protein) | 1.5 - 5 equivalents of this compound | To drive the reaction to completion | |
| Reaction Time | 30 - 120 minutes | Room temperature (20-25°C) | |
| Typical Labeling Efficiency | > 90% | Optimal conditions |
Experimental Protocols
Protocol 1: Genetic Incorporation of TCO-Lysine into a Target Protein in E. coli
This protocol describes the expression of a His-tagged target protein containing a TCO-lysine residue at a specific site using the amber suppression method in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with a C-terminal His-tag and a TAG (amber) codon at the desired labeling site.
-
pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA for TCO-lysine (e.g., pEVOL-TCOK).
-
TCO-lysine
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics (e.g., ampicillin and chloramphenicol)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-arabinose
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the target protein expression plasmid and the pEVOL-TCOK plasmid. Plate on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: The following day, inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture.
-
Growth and Induction: Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
Add TCO-lysine to a final concentration of 1 mM.
-
Induce the expression of the orthogonal tRNA/synthetase pair by adding L-arabinose to a final concentration of 0.02% (w/v).
-
Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.
-
Incubation: Continue to incubate the culture overnight at 30°C with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.
Protocol 2: Purification of His-Tagged TCO-Modified Protein
This protocol describes the purification of the His-tagged TCO-modified protein using immobilized metal affinity chromatography (IMAC).
Materials:
-
Cell pellet from Protocol 1
-
Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Ni-NTA agarose resin
-
Chromatography column
Procedure:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Binding: Add the clarified lysate to a column containing equilibrated Ni-NTA agarose resin. Allow the lysate to bind to the resin for 1 hour at 4°C with gentle agitation.
-
Washing: Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged TCO-modified protein with 5-10 column volumes of Elution Buffer. Collect the fractions.
-
Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the purity of the protein.
-
Buffer Exchange: Buffer exchange the purified protein into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.
Protocol 3: this compound Labeling of Purified TCO-Modified Protein
This protocol describes the bioorthogonal labeling of the purified TCO-modified protein with Biotin-PEG4-MeTz.
Materials:
-
Purified TCO-modified protein (1-10 mg/mL in PBS, pH 7.4)
-
Biotin-PEG4-MeTz
-
Anhydrous DMSO
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
Procedure:
-
Prepare this compound Stock Solution: Prepare a 10 mM stock solution of Biotin-PEG4-MeTz in anhydrous DMSO.
-
Reaction Setup: In a microcentrifuge tube, combine the purified TCO-modified protein with the Reaction Buffer.
-
Initiate Reaction: Add 1.5 to 5 molar equivalents of the Biotin-PEG4-MeTz stock solution to the protein solution. Gently mix the reactants.
-
Incubation: Incubate the reaction mixture for 30 to 120 minutes at room temperature (20-25°C). For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.
-
Purification: Remove the excess unreacted Biotin-PEG4-MeTz by size-exclusion chromatography (e.g., a PD-10 desalting column for proteins >30 kDa).
-
Confirmation of Labeling: Confirm the successful biotinylation by mass spectrometry (to detect the mass shift) or a Western blot using a streptavidin-HRP conjugate.
-
Storage: Store the purified biotinylated protein at -20°C or -80°C.
Visualizations
Caption: Experimental workflow for site-specific biotinylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-Specific Bioorthogonal Labeling for Fluorescence Imaging of Intracellular Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotin-MeTz in Activity-Based Protein Profiling (ABPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy for the functional analysis of enzymes in complex biological systems.[1][2] This technique utilizes active site-directed chemical probes to covalently label active enzymes, enabling their detection, enrichment, and identification.[1][3][4] The integration of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between methyltetrazine (MeTz) and trans-cyclooctene (TCO), has significantly advanced ABPP by allowing for a two-step labeling approach. This methodology employs a TCO-containing activity-based probe (ABP) to label the target enzyme, followed by the introduction of a biotin-MeTz reporter tag for subsequent analysis.
This compound serves as a crucial reagent in this workflow, offering high specificity and rapid reaction kinetics for the "clicking" onto TCO-modified proteins. The biotin moiety provides a high-affinity handle for the robust enrichment of labeled proteins using streptavidin-based affinity purification, a critical step for downstream proteomic analysis by mass spectrometry. This two-step approach, separating the target labeling and reporter tagging steps, enhances the versatility of ABPP, allowing for the use of smaller, more cell-permeable probes for in vivo and in situ studies.
These application notes provide a comprehensive overview of the use of this compound in ABPP, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying workflows and pathways.
Data Presentation
The following tables summarize typical quantitative data that can be obtained from an ABPP experiment utilizing a this compound workflow for the enrichment and identification of target proteins.
Table 1: Enrichment Efficiency of this compound Labeled Proteins
| Sample | Total Protein (mg) | Protein in Eluate (µg) | Enrichment Factor |
| Control (No Probe) | 1.0 | < 0.1 | - |
| TCO-Probe Labeled | 1.0 | 15.2 | > 150 |
| TCO-Probe + Inhibitor | 1.0 | 1.8 | ~18 |
This table demonstrates the high efficiency of enrichment for proteins specifically labeled with the TCO-containing activity-based probe and subsequently captured with this compound and streptavidin beads. The enrichment is significantly reduced in the presence of a competitive inhibitor, highlighting the activity-dependent nature of the labeling.
Table 2: Protein Identification and Quantification from Mass Spectrometry
| Protein ID | Gene Name | Peptide Spectrum Matches (PSMs) | Fold Change (Labeled vs. Control) |
| P07737 | EGFR | 25 | 18.5 |
| P00734 | THRB | 18 | 12.3 |
| Q9Y243 | CES1 | 15 | 9.8 |
| P11362 | HSD17B1 | 12 | 7.1 |
| P51681 | FAAH | 10 | 5.6 |
This table presents a selection of proteins identified and quantified by mass spectrometry following enrichment. The data shows a significant fold change for known and potential targets of the activity-based probe, demonstrating the ability of the this compound ABPP workflow to identify specific enzyme targets in a complex proteome.
Experimental Protocols
Protocol 1: In Situ Labeling of Cultured Cells with a TCO-Containing Activity-Based Probe
This protocol describes the labeling of active enzymes in live cultured cells using a TCO-functionalized activity-based probe.
Materials:
-
Cultured cells
-
Cell culture medium
-
TCO-containing activity-based probe (TCO-ABP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency (typically 70-80%) in a multi-well plate or flask.
-
Prepare a stock solution of the TCO-ABP in DMSO.
-
Dilute the TCO-ABP stock solution in fresh cell culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the TCO-ABP.
-
Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator to allow for probe labeling of target enzymes.
-
Following incubation, remove the probe-containing medium and wash the cells three times with ice-cold PBS to remove any unreacted probe.
-
The TCO-labeled cells are now ready for lysis and subsequent reaction with this compound.
Protocol 2: Cell Lysis and "Click" Reaction with this compound
This protocol details the lysis of TCO-labeled cells and the subsequent bioorthogonal reaction with this compound.
Materials:
-
TCO-labeled cells (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound
-
DMSO
-
Microcentrifuge tubes
Procedure:
-
Add ice-cold lysis buffer to the washed cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing, to ensure complete cell lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (proteome) to a new pre-chilled microcentrifuge tube.
-
Prepare a stock solution of this compound in DMSO.
-
Add the this compound stock solution to the proteome to a final concentration of 25-100 µM.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation to allow for the "click" reaction between the TCO-labeled proteins and this compound.
Protocol 3: Enrichment of Biotinylated Proteins using Streptavidin Affinity Purification
This protocol describes the enrichment of biotin-tagged proteins from the cell lysate.
Materials:
-
Biotinylated proteome (from Protocol 2)
-
Streptavidin-coated magnetic beads
-
Wash buffer 1 (e.g., 1% SDS in PBS)
-
Wash buffer 2 (e.g., 0.1% SDS in PBS)
-
Elution buffer (e.g., 2% SDS, 100 mM Tris-HCl pH 8.0, 10 mM DTT)
-
Magnetic rack
Procedure:
-
Equilibrate the streptavidin magnetic beads by washing them three times with wash buffer 1.
-
Add the biotinylated proteome to the equilibrated beads.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow for the binding of biotinylated proteins to the beads.
-
Place the tube on a magnetic rack to capture the beads and discard the supernatant.
-
Wash the beads sequentially with wash buffer 1 (3 times) and wash buffer 2 (3 times) to remove non-specifically bound proteins.
-
After the final wash, add elution buffer to the beads and heat at 95°C for 5 minutes to elute the enriched proteins.
-
Place the tube on the magnetic rack and carefully collect the supernatant containing the enriched biotinylated proteins.
Protocol 4: Sample Preparation for Mass Spectrometry
This protocol outlines the preparation of the enriched protein sample for analysis by mass spectrometry.
Materials:
-
Enriched biotinylated proteins (from Protocol 3)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
C18 desalting spin tips
Procedure:
-
Reduction and Alkylation:
-
Add DTT to the enriched protein sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
In-solution Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the SDS concentration to below 0.1%.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 spin tips according to the manufacturer's protocol.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
-
LC-MS/MS Analysis:
-
Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.
-
Analyze the peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Mandatory Visualizations
Caption: Experimental workflow for this compound in ABPP.
Caption: Inverse-electron-demand Diels-Alder (iEDDA) reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Biotin-MeTz Labeling in Mammalian Cells
Welcome to the technical support center for Biotin-MeTz labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency of your this compound labeling experiments in mammalian cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound labeling and how does it work in mammalian cells?
A1: this compound labeling is a two-step bioorthogonal chemistry technique used to tag biomolecules in living cells.[1][2]
-
Metabolic Labeling: Cells are cultured with a chemically modified monosaccharide, such as a trans-cyclooctene (TCO) modified sugar (e.g., Ac4Man-TCO).[1][3] The cells' metabolic machinery incorporates this sugar into cell surface glycans.[1]
-
Bioorthogonal "Click" Reaction: A reagent called Biotin-PEG4-Methyltetrazine (this compound) is then added. The methyltetrazine (MeTz) group on this reagent rapidly and specifically reacts with the TCO group on the modified glycans. This reaction, an inverse-electron-demand Diels-Alder cycloaddition (iEDDA), forms a stable covalent bond, effectively "clicking" the biotin tag onto the target biomolecules. This process is highly specific and occurs under physiological conditions without the need for a toxic copper catalyst, making it ideal for live-cell applications. The attached biotin can then be used for downstream detection or purification with streptavidin-based probes.
Q2: What are the key advantages of this compound labeling over traditional biotinylation methods?
A2: The primary advantage of this compound labeling is its superior specificity. Traditional methods, like those using N-hydroxysuccinimide (NHS) esters, target common functional groups such as primary amines, which are present on many proteins, leading to non-specific labeling. The two-step bioorthogonal approach of this compound ensures that biotin is only attached to the molecules that have been metabolically tagged with the TCO group, providing a much higher degree of control and specificity.
Q3: Can the this compound labeling process affect cell viability?
A3: Generally, the bioorthogonal nature of the MeTz-TCO reaction minimizes cytotoxicity. However, it is crucial to optimize the concentration of the TCO-modified precursor and the incubation time for your specific cell line. High concentrations or prolonged exposure to the metabolic labeling precursor could potentially have cytotoxic effects. It is always recommended to perform a cell viability assay (e.g., MTT assay) to determine the optimal, non-toxic concentration of the TCO-sugar for your cells.
Q4: How can I be sure that the labeling I'm seeing is specific?
A4: To ensure the specificity of your labeling, it is essential to include proper controls in your experiment. Recommended controls include:
-
No TCO Control: Cells are not treated with the TCO-modified sugar but are subjected to all other labeling and detection steps. This should result in no signal, confirming that the this compound and streptavidin probes do not bind non-specifically to the cells.
-
No MeTz Control: Cells are metabolically labeled with the TCO-sugar but are not treated with this compound. This should also result in no signal, confirming that the signal is dependent on the MeTz-TCO reaction.
-
Competition Control: During the streptavidin incubation step, co-incubate the cells with an excess of free biotin. A significant reduction in signal will confirm that the detection is specific to the biotin tag.
Troubleshooting Guide
Problem 1: Low or No Labeling Signal
| Possible Cause | Recommended Solution |
| Inefficient Metabolic Labeling | Optimize the concentration of the TCO-modified sugar (typically 25-100 µM) and the incubation time (usually 24-72 hours) for your specific cell line. Different cell lines have varying metabolic rates. |
| Insufficient this compound Reagent | Ensure you are using an adequate concentration of this compound (typically 10-100 µM). You may need to perform a titration to find the optimal concentration for your experiment. |
| Short Incubation Time for Click Reaction | While the MeTz-TCO reaction is fast, ensure a sufficient incubation time (typically 30-60 minutes at room temperature or 37°C). |
| Degraded Reagents | Ensure that the TCO-modified sugar and this compound are stored correctly, typically at -20°C, and are not expired. Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| Quenching of Reagents | Avoid using buffers containing amines (e.g., Tris) during the labeling reaction, as they can potentially react with some labeling reagents. |
Problem 2: High Background or Non-Specific Binding
| Possible Cause | Recommended Solution |
| Inadequate Washing | Increase the number and stringency of wash steps after both the metabolic labeling and the this compound incubation to remove all unreacted reagents. |
| Insufficient Blocking (for downstream applications) | For applications like Western blotting or ELISA, ensure adequate blocking of non-specific binding sites on the membrane or plate. Use a suitable blocking agent such as 5% non-fat dry milk or 3% BSA in TBST for 1 hour. |
| Non-Specific Binding of Streptavidin | Pre-clear cell lysates by incubating with unconjugated streptavidin beads before performing a pull-down assay to remove proteins that non-specifically bind to the beads. Also, ensure your streptavidin conjugate is high quality and used at the recommended dilution. |
| Endogenous Biotin | Some tissues and cells, like those from the liver and kidney, have high levels of endogenous biotin, which can lead to high background. Consider using an endogenous biotin blocking kit if this is a concern. |
| Aggregation of Biotinylated Probe | Ensure your biotinylated probe is properly purified and filtered to remove any aggregates that might bind non-specifically. |
Quantitative Data Summary
The following tables provide typical ranges for key experimental parameters. Optimization within these ranges is recommended for each specific cell line and experimental setup.
Table 1: Metabolic Labeling Parameters
| Parameter | Typical Range | Considerations |
| TCO-Modified Sugar Concentration | 25 - 100 µM | Cell line dependent; perform a dose-response curve to balance labeling efficiency and cytotoxicity. |
| Incubation Time | 24 - 72 hours | Dependent on the cell's metabolic rate and division cycle. |
| Cell Density | Varies | Seed cells to reach desired confluency at the time of labeling. |
Table 2: this compound Labeling Parameters
| Parameter | Typical Range | Considerations |
| This compound Concentration | 10 - 100 µM | Lower concentrations are often sufficient due to fast reaction kinetics. |
| Incubation Time | 30 - 60 minutes | Shorter times may be possible due to the rapid reaction rate. |
| Temperature | Room Temperature or 37°C | Reaction proceeds efficiently at both temperatures. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with Ac4Man-TCO
-
Cell Seeding: Seed mammalian cells in the desired culture vessel and allow them to adhere and grow to the desired confluency.
-
Prepare TCO-Sugar Stock: Dissolve the TCO-modified sugar (e.g., Ac4Man-TCO) in an appropriate solvent like DMSO to create a concentrated stock solution.
-
Metabolic Labeling: Add the TCO-sugar stock solution to the cell culture medium to achieve the desired final concentration (e.g., 25-50 µM).
-
Incubation: Incubate the cells for 48-72 hours to allow for the metabolic incorporation of the TCO-sugar into the cell surface glycans.
-
Washing: Gently wash the cells two to three times with PBS to remove any unincorporated TCO-sugar. The cells are now ready for this compound labeling.
Protocol 2: this compound Labeling of TCO-Modified Cells
-
Prepare this compound Solution: Prepare a fresh solution of this compound in cell culture medium or PBS at the desired concentration (e.g., 50-100 µM) from a stock solution in DMSO.
-
Labeling Reaction: Add the this compound solution to the TCO-modified cells.
-
Incubation: Incubate for 30-60 minutes at room temperature or 37°C.
-
Washing: Wash the cells three times with cold PBS containing 1% BSA to remove any unreacted this compound. The biotin-labeled cells are now ready for downstream applications.
Visualizations
Experimental Workflow
References
Technical Support Center: Troubleshooting Biotin-MeTz Experiments
Welcome to the technical support center for Biotin-MeTz experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during this compound based labeling procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you identify and resolve potential problems in your experimental workflow.
Section 1: Reagent and Buffer Issues
Question 1: I am seeing very low or no biotinylation of my target molecule. What could be the cause?
Answer: Low or no biotinylation is a common issue that can stem from several factors related to your reagents. Here are the primary aspects to investigate:
-
Degraded Biotin-PEG4-MeTz Reagent: The methyltetrazine (MeTz) group is susceptible to hydrolysis if exposed to moisture.[1]
-
Incorrect Reaction Buffer: The composition of your reaction buffer is critical. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the biotinylation reagent, leading to significantly lower labeling efficiency.[3]
-
Solution: Use an amine-free buffer like Phosphate-Buffered Saline (PBS) or HEPES at a pH between 7.2 and 8.0 for the labeling reaction.
-
-
Poor Solubility of Biotin-PEG4-MeTz: Direct addition of Biotin-PEG4-MeTz to an aqueous buffer can lead to precipitation and low reactivity.
-
Solution: Always prepare a concentrated stock solution in anhydrous DMSO first. Then, add the DMSO stock to your aqueous reaction buffer, ensuring the final DMSO concentration is typically less than 10% to maintain the stability of your target molecule.
-
Question 2: How should I properly store and handle my Biotin-PEG4-MeTz?
Answer: Proper storage and handling are crucial for maintaining the reactivity of your Biotin-PEG4-MeTz reagent.
| Storage Condition | Duration | Notes |
| Solid at -20°C | Up to 1 month | Desiccated, protected from moisture and light. |
| Solid at -80°C | Up to 6 months | Desiccated, protected from moisture and light. |
| Stock Solution in anhydrous DMSO/DMF at -20°C or -80°C | Up to 1 month | Minimize freeze-thaw cycles. |
Before use, always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
Section 2: Reaction Condition and Protocol Optimization
Question 3: My labeling efficiency is still low even after checking my reagents. What reaction conditions should I optimize?
Answer: If your reagents are in good condition, the next step is to optimize the reaction parameters.
-
Suboptimal Molar Ratio: An insufficient amount of Biotin-PEG4-MeTz relative to your TCO-modified molecule will result in incomplete labeling.
-
Solution: For labeling proteins, a 1.5 to 5-fold molar excess of Biotin-PEG4-MeTz is generally recommended. For less concentrated protein solutions (< 5 mg/mL), a higher molar excess (20- to 50-fold) of the TCO-NHS ester during the initial modification step may be necessary.
-
-
Incorrect Incubation Time and Temperature: The reaction kinetics are generally fast, but suboptimal conditions can lead to lower yields.
-
Solution: Incubate the reaction for 30-60 minutes at room temperature or 1-2 hours at 4°C. For live cell labeling, incubation is typically 30-60 minutes at room temperature or 37°C.
-
-
Steric Hindrance: The TCO or tetrazine group may be located in a sterically hindered position within your biomolecule, preventing efficient reaction.
-
Solution: If you are designing a custom TCO-labeled molecule, consider incorporating a longer spacer arm to improve the accessibility of the reactive group.
-
Question 4: I am working with live cells and observing low signal. What are some specific considerations for cellular labeling?
Answer: Live cell labeling introduces additional variables that can impact your results.
-
Inefficient TCO Incorporation: The primary factor for successful labeling is the efficient display of TCO groups on the cell surface. This is often achieved through metabolic labeling with a TCO-modified precursor (e.g., a TCO-functionalized sugar).
-
Solution: The efficiency of metabolic labeling can vary between cell lines. Optimize the concentration of the TCO-precursor and the incubation time to maximize its incorporation into cell surface glycans.
-
-
Instability of Biotin-PEG4-MeTz in Cell Culture Media: Components in cell culture media, such as amino acids and thiols, can react with or degrade the tetrazine ring over time.
-
Solution: Minimize the incubation time of Biotin-PEG4-MeTz in the cell culture medium. If possible, perform the labeling step in an amine-free buffer like PBS. It is also advisable to prepare fresh dilutions of the reagent immediately before adding it to your cells.
-
Data Presentation
Table 1: Reaction Kinetics of Tetrazine-TCO Ligation
| Reactants | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |
| Methyltetrazine and trans-cyclooctene (TCO) | > 800 | |
| Hydrogen-substituted tetrazine and TCO | up to 30,000 | |
| 3,6-diaryl-tetrazine and TCO | Slower than mono-substituted tetrazines | |
| Tetrazine and norbornene | Slower than TCO |
Table 2: Recommended Molar Excess for Labeling Reactions
| Application | Target Concentration | Recommended Molar Excess | Reference(s) |
| Protein Labeling (TCO-NHS ester) | ≥ 5 mg/mL | 10-fold | |
| Protein Labeling (TCO-NHS ester) | < 5 mg/mL | 20- to 50-fold | |
| Protein Labeling (Biotin-PEG4-MeTz) | N/A | 1.1 to 2.0-fold | |
| Live Cell Labeling (TCO-probe) | N/A | 10 - 100 µM (final concentration) | |
| Live Cell Labeling (Biotin-PEG4-MeTz) | N/A | 1 - 50 µM (final concentration) |
Experimental Protocols
Protocol 1: General Procedure for Biotinylating a TCO-Modified Protein
-
Reagent Preparation:
-
Allow the vial of Biotin-PEG4-MeTz to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of Biotin-PEG4-MeTz in anhydrous DMSO.
-
Ensure your TCO-modified protein is in an amine-free buffer (e.g., PBS, pH 7.4).
-
-
Labeling Reaction:
-
Dilute the TCO-modified protein to a concentration of 1-5 mg/mL.
-
Add a 1.5 to 5-fold molar excess of the 10 mM Biotin-PEG4-MeTz stock solution to the protein solution.
-
Mix gently and incubate for 30-60 minutes at room temperature or 1-2 hours at 4°C.
-
-
Purification:
-
Remove excess, unreacted Biotin-PEG4-MeTz using a desalting column (e.g., Zeba™ Spin Desalt Column) or through dialysis.
-
-
Storage:
-
Store the purified biotinylated protein under conditions optimal for its stability, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage.
-
Protocol 2: Bioorthogonal Labeling of Live Cells
-
TCO Incorporation:
-
Culture cells to the desired confluency.
-
Incubate the cells with a TCO-modified precursor (e.g., a TCO-functionalized sugar) in the cell culture medium. The concentration and incubation time should be optimized for your specific cell line.
-
-
Reagent Preparation:
-
Prepare a stock solution of Biotin-PEG4-MeTz in DMSO.
-
Further dilute the stock solution in PBS to the desired final labeling concentration (typically in the µM range).
-
-
Labeling Reaction:
-
Wash the TCO-modified cells with PBS.
-
Add the diluted Biotin-PEG4-MeTz solution to the cells.
-
Incubate for 30-60 minutes at room temperature or 37°C.
-
-
Washing:
-
Wash the cells three times with PBS to remove any unreacted Biotin-PEG4-MeTz.
-
-
Downstream Analysis:
-
The biotinylated cells are now ready for downstream applications such as flow cytometry or fluorescence microscopy after staining with a fluorescently labeled streptavidin conjugate.
-
Visualizations
References
Technical Support Center: Biotin-MeTz Applications
This guide provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Biotin-Methyltetrazine (Biotin-MeTz) for successful bioconjugation. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your reaction conditions and overcome common challenges, particularly the issue of non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding with this compound?
A1: Non-specific binding (NSB) of this compound is the undesirable adhesion of the reagent to surfaces or molecules other than its intended TCO-tagged target.[1] This is primarily caused by hydrophobic and electrostatic interactions between the biotin-tetrazine molecule and various components in a biological sample, such as proteins and membranes.[1] High concentrations of the reagent, insufficient blocking of reactive surfaces, and inadequate washing can exacerbate this issue, leading to high background signals and potentially false-positive results.[1][2]
Q2: How does the PEG linker in some this compound reagents help reduce non-specific binding?
A2: Many commercial this compound reagents include a polyethylene glycol (PEG) linker between the biotin and the methyltetrazine moiety. This PEG linker is neutral and hydrophilic, creating a "cloud" that forms a steric shield around the molecule.[1] This shield physically hinders non-specific hydrophobic and electrostatic interactions with other proteins and surfaces, thereby reducing background signal.
Q3: Can the storage and handling of this compound affect its performance and non-specific binding?
A3: Absolutely. This compound is sensitive to moisture and should be stored at -20°C or -80°C, protected from light. Before use, the vial must be warmed to room temperature before opening to prevent condensation. Stock solutions should be prepared fresh in anhydrous DMSO or DMF. Improper handling can lead to degradation of the tetrazine moiety, which may increase the likelihood of non-specific interactions or reduce labeling efficiency.
Q4: What are the key considerations for choosing a blocking agent to minimize non-specific binding?
A4: The choice of blocking agent is critical. The ideal agent should saturate all potential sites of non-specific binding without interfering with the specific this compound and TCO interaction. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and commercial protein-free blocking buffers. The choice depends on the application. For example, while non-fat milk is effective, it contains endogenous biotin and should be avoided in biotin-streptavidin-based detection systems.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound, with a focus on resolving high background and non-specific binding.
Issue 1: High Background Signal in Western Blots or ELISAs
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Possible Cause 1: Inadequate Blocking. Insufficient blocking of the membrane or plate leaves sites open for the this compound or subsequent detection reagents to bind non-specifically.
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Solution: Optimize blocking conditions. Increase the concentration of the blocking agent (e.g., 3-5% BSA) or the incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C). Consider testing different blocking agents to find the most effective one for your system.
-
-
Possible Cause 2: Reagent Concentration is Too High. An excessive concentration of this compound increases the probability of low-affinity, non-specific interactions.
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Solution: Titrate the this compound reagent to determine the lowest effective concentration that still provides a robust specific signal. This is a crucial first step in any optimization process.
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-
Possible Cause 3: Insufficient Washing. Inadequate washing fails to remove unbound or weakly bound this compound.
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Solution: Increase the number and duration of wash steps. Also, consider increasing the stringency of the wash buffer by adding a non-ionic detergent like Tween-20 (0.05% - 0.1%).
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Issue 2: False Positives in Pull-Down Assays or Imaging
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Possible Cause 1: Non-specific Binding to Beads or Surfaces. The this compound reagent or other proteins may bind directly to the affinity matrix (e.g., streptavidin beads) or imaging surface.
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Solution 1: Pre-clear the lysate. Before adding your biotinylated sample, incubate the cell lysate with unconjugated beads to remove proteins that non-specifically bind to the beads themselves.
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Solution 2: Block the beads. Before adding the lysate, incubate the streptavidin beads with a blocking agent like BSA to saturate non-specific binding sites on the beads.
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-
Possible Cause 2: Endogenous Biotin. Many tissues and cells, particularly liver and kidney, have high levels of endogenous biotinylated proteins, which will be captured by streptavidin and lead to false positives.
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Solution: Use an endogenous biotin blocking kit. These kits typically involve a sequential incubation with avidin and then biotin to block all endogenous biotin before you add your this compound labeled sample.
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Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 3-5% (w/v) in TBST/PBST | High purity, well-defined composition. | Can have batch-to-batch variability. More expensive. |
| Non-fat Dry Milk | 5% (w/v) in TBST/PBST | Inexpensive and effective for many applications. | Contains endogenous biotin, phosphoproteins, and glycoproteins which can interfere with certain assays. |
| Salmon Sperm DNA | 100 µg/mL | Useful for blocking non-specific DNA-protein interactions in cell lysates. | Not a general protein blocking agent. |
| Commercial Buffers | Varies by manufacturer | Often protein-free, reducing cross-reactivity. Optimized for low background. | More expensive. Composition is proprietary. |
Table 2: Effect of Wash Buffer Composition on Signal-to-Noise Ratio (Illustrative Data)
| Wash Buffer | Detergent Conc. | Salt Conc. (NaCl) | Average Signal-to-Noise Ratio |
| PBS | 0% | 150 mM | 3.5 |
| PBST | 0.05% Tween-20 | 150 mM | 8.2 |
| PBST | 0.1% Tween-20 | 150 mM | 12.5 |
| High Salt PBST | 0.05% Tween-20 | 500 mM | 15.1 |
Experimental Protocols
Protocol: General Workflow for Reducing Non-Specific Binding in Cell Lysate Pull-Down
This protocol outlines the key steps for labeling a TCO-modified protein in a cell lysate with this compound and performing a pull-down with minimal background.
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Lysate Preparation: Prepare cell lysate in a suitable lysis buffer (e.g., RIPA buffer). Determine the total protein concentration.
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Pre-clearing Lysate (Optional but Recommended):
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To 1 mg of cell lysate, add 25 µL of a 50% slurry of unconjugated streptavidin-agarose beads.
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Incubate for 1 hour at 4°C with gentle rotation.
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Pellet the beads by centrifugation and transfer the supernatant (the pre-cleared lysate) to a new tube.
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-
Bioorthogonal Labeling:
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Add this compound to the pre-cleared lysate. A final concentration of 10-50 µM is a good starting point.
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Incubate for 1-2 hours at room temperature.
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-
Blocking Streptavidin Beads:
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While the labeling reaction proceeds, wash 30 µL of streptavidin-agarose beads three times with PBST (PBS + 0.05% Tween-20).
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Resuspend the beads in 500 µL of blocking buffer (3% BSA in PBST).
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Incubate for 1 hour at room temperature with rotation.
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Pull-Down:
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Wash the blocked streptavidin beads three times with ice-cold PBST to remove excess BSA.
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Add the this compound labeled lysate to the blocked beads.
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Incubate for 2 hours at 4°C with rotation.
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-
Washing:
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Pellet the beads and discard the supernatant.
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Wash the beads a minimum of four times with 1 mL of high-stringency wash buffer (e.g., PBS with 0.1% Tween-20 and 500 mM NaCl). Each wash should be for 5-10 minutes with rotation.
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-
Elution:
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Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. The sample is now ready for analysis (e.g., Western Blot).
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Visualizations
Caption: Workflow for minimizing non-specific binding in a this compound pull-down experiment.
Caption: Mechanisms of specific vs. non-specific binding and the role of blocking agents.
References
Technical Support Center: Biotin-MeTz to TCO-Modified Protein Ligation
This technical support guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting strategies for the biotinylation of TCO-modified proteins using Biotin-MeTz.
Frequently Asked Questions (FAQs)
Q1: What is the ideal molar ratio of this compound to TCO-modified protein?
A common starting point is a 1.5 to 5-fold molar excess of this compound to the TCO-modified protein to ensure the reaction goes to completion.[1][2][3][4] Some protocols have been successful with a lower 1.1 to 2.0 molar excess.[5] The optimal ratio can depend on the specific protein and reaction conditions, so empirical determination for your specific system is recommended.
Q2: What are the key parameters for the this compound TCO ligation reaction?
The inverse-electron demand Diels-Alder (iEDDA) cycloaddition between methyltetrazine (MeTz) and trans-cyclooctene (TCO) is highly efficient under mild conditions. Key parameters are summarized in the table below.
Q3: How can I troubleshoot low labeling efficiency?
Low labeling efficiency can stem from several factors:
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Insufficient molar excess of this compound: Try increasing the molar ratio of this compound to the TCO-modified protein.
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Inactive TCO groups: Ensure that the TCO-modified protein has been stored correctly and its activity is confirmed.
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Short reaction time: Extend the incubation period to allow the reaction to proceed to completion.
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Degraded this compound reagent: The methyltetrazine component can be sensitive to moisture. Use fresh stock solutions prepared in anhydrous DMSO or DMF.
Q4: What should I do if my protein precipitates during the reaction?
Protein precipitation is often caused by a high concentration of the organic solvent (e.g., DMSO or DMF) used to dissolve the this compound. To mitigate this, you can:
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Use a more concentrated stock solution of this compound to minimize the volume added to your protein solution.
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Perform the reaction at a lower temperature, such as 4°C, if your protein is not stable at room temperature.
Q5: How can I confirm that my protein has been successfully biotinylated?
Several methods can be used to verify successful biotinylation:
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SDS-PAGE: A successful conjugation may show a slight increase in the molecular weight of the protein.
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Mass Spectrometry: This can be used to confirm the precise mass of the biotinylated protein.
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Western Blot or ELISA: Use a streptavidin-HRP conjugate to detect the incorporated biotin.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ | This is one of the fastest bioorthogonal reactions available. |
| Recommended Molar Ratio | 1.5 - 5 equivalents of this compound to 1 equivalent of TCO-modified protein | An excess of the biotinylation reagent helps drive the reaction to completion. |
| Reaction Time | 30 - 120 minutes | The reaction is often complete within 30 minutes at room temperature. |
| Reaction Temperature | 4°C - 37°C | The reaction is efficient at room temperature (20-25°C). |
| pH Range | 6.5 - 8.5 | The reaction is tolerant of a wide range of pH values typical for biological samples. |
| Typical Conjugation Efficiency | > 90% | High efficiency can be achieved under optimal conditions. |
Experimental Workflow and Reaction Mechanism
The overall process involves two main stages: the modification of the protein with a TCO group, followed by the bioorthogonal ligation with this compound.
The core of this labeling technique is the inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of "click chemistry". This reaction is highly specific and forms a stable covalent bond.
Detailed Experimental Protocols
Protocol 1: TCO-Modification of an Antibody using TCO-NHS Ester
This protocol describes the conjugation of a TCO group to primary amines (e.g., lysine residues) on an antibody.
Materials:
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Antibody of interest in an amine-free buffer (e.g., PBS).
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TCO-NHS Ester (dissolved in anhydrous DMSO to 10 mM).
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Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0.
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Quenching Buffer: 1 M Tris-HCl, pH 8.0.
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Desalting column.
Procedure:
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Antibody Preparation: If necessary, buffer exchange the antibody into the Reaction Buffer. Adjust the antibody concentration to 1-5 mg/mL.
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TCO-NHS Ester Preparation: Allow the vial of TCO-NHS ester to equilibrate to room temperature before opening. Immediately before use, dissolve it in anhydrous DMSO to a stock concentration of 10 mM.
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Conjugation Reaction:
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For antibody concentrations ≥ 5 mg/mL, use a 10-fold molar excess of the TCO-NHS ester.
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For concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.
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Add the calculated volume of the TCO-NHS ester stock solution to the antibody solution.
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Incubate for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.
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Quenching: Add Quenching Buffer to a final concentration of 50-100 mM Tris to stop the reaction. Incubate for 15 minutes at room temperature.
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Purification: Remove excess, unreacted TCO-NHS ester using a desalting column.
Protocol 2: Biotinylation of a TCO-Modified Protein with this compound
Materials:
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TCO-modified protein (from Protocol 1).
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This compound (dissolved in DMSO or DMF).
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Reaction Buffer: PBS, pH 7.4.
Procedure:
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This compound Solution Preparation: Dissolve this compound in DMSO or DMF to a suitable stock concentration (e.g., 1-10 mM).
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Ligation Reaction: Add a 1.5 to 5-fold molar excess of the this compound solution to the TCO-modified protein in the Reaction Buffer.
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Incubation: Incubate the reaction for 30-120 minutes at room temperature (20-25°C). For sensitive proteins, the reaction can be performed at 4°C, but the reaction time may need to be extended.
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Purification (Optional): If necessary, remove any unreacted this compound using a desalting column or dialysis. For many applications where a slight excess of the biotinylating reagent is used, this step may not be required.
Troubleshooting Guide
This flowchart provides a logical sequence for troubleshooting common issues during the biotinylation process.
References
recommended incubation time and temperature for Biotin-MeTz labeling.
Welcome to the technical support center for Biotin-MeTz labeling. This guide is designed for researchers, scientists, and drug development professionals to provide clear protocols, address common challenges, and answer frequently asked questions related to this powerful bioorthogonal labeling technique.
Frequently Asked Questions (FAQs)
Q1: What is the recommended incubation time and temperature for this compound labeling?
A1: The optimal incubation time and temperature for this compound labeling can vary depending on the specific cell type, the density of the trans-cyclooctene (TCO) groups, and the downstream application. However, a good starting point is a 30-60 minute incubation at either room temperature or 37°C.[1][2][3] Some protocols have reported successful labeling with shorter incubation times of 15-30 minutes at 37°C.[4]
Q2: What is the typical concentration range for this compound?
A2: The recommended final concentration of this compound typically falls within the range of 10-100 µM.[5] It is advisable to perform a titration experiment to determine the optimal concentration for your specific experimental setup, balancing labeling efficiency with potential cytotoxicity.
Q3: Can I perform the labeling in phosphate-buffered saline (PBS) or should I use a complete cell culture medium?
A3: The labeling reaction can be performed in either PBS or a complete cell culture medium. The choice of buffer may depend on your specific cell type and the requirements of your experiment.
Q4: How can I minimize non-specific binding of this compound?
A4: Non-specific binding can be a source of high background signal. To minimize this, ensure adequate washing steps after the incubation with this compound to remove any unbound reagent. Including a blocking agent, such as Bovine Serum Albumin (BSA), in your buffers can also help to reduce non-specific interactions.
Q5: Is this compound cytotoxic?
A5: While this compound itself is generally considered to have low cytotoxicity, it is always good practice to assess the potential for cytotoxic effects in your specific cell line, especially when using higher concentrations or longer incubation times.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Signal | Inefficient metabolic labeling with the TCO-modified sugar. | Optimize the concentration of the TCO-sugar and the incubation time for metabolic labeling (typically 24-72 hours). Ensure the TCO-sugar is not degraded. |
| Insufficient concentration of this compound. | Perform a concentration titration to find the optimal this compound concentration for your cell type. | |
| Short incubation time. | Increase the incubation time with this compound (e.g., up to 60 minutes). | |
| Low abundance of the target molecule. | For low-abundance targets, consider signal amplification techniques. | |
| High Background | Non-specific binding of this compound. | Increase the number and duration of washing steps after this compound incubation. |
| Inadequate blocking. | Use a suitable blocking agent (e.g., 1% BSA) in your buffers during the labeling and washing steps. | |
| Endogenous biotin in samples. | If high background persists, consider performing a control experiment without the TCO-sugar to assess the level of endogenous biotin. For tissues known to have high biotin levels (e.g., liver, kidney), specific blocking steps for endogenous biotin may be necessary. | |
| Cell Death or Altered Morphology | Cytotoxicity of the TCO-sugar or this compound. | Perform a toxicity assay to determine the optimal, non-toxic concentrations of both the TCO-sugar and this compound. Reduce the incubation time if necessary. |
Experimental Protocols
Recommended Incubation Conditions
For optimal this compound labeling, refer to the following starting parameters. Remember that these may need to be optimized for your specific experimental conditions.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 10 - 100 µM | Titrate to find the optimal concentration. |
| Incubation Time | 30 - 60 minutes | Can be reduced to 15-30 minutes at 37°C. |
| Incubation Temperature | Room Temperature or 37°C | 37°C may accelerate the reaction. |
Detailed Methodology: A Two-Step Labeling Workflow
This protocol outlines the general steps for metabolic labeling of cells with a TCO-modified sugar followed by this compound labeling.
Materials:
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Cells of interest
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Complete cell culture medium
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TCO-modified sugar (e.g., Ac₄ManNAc-TCO)
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This compound
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Phosphate-Buffered Saline (PBS)
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Bovine Serum Albumin (BSA)
Procedure:
-
Metabolic Labeling:
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Culture cells in a complete medium containing the TCO-modified sugar (typically 25-50 µM).
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Incubate for 24-72 hours to allow for incorporation of the TCO group into cellular glycans.
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-
Cell Harvesting and Washing:
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Gently wash the cells two to three times with PBS to remove any unincorporated TCO-sugar.
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-
This compound Labeling:
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Prepare a working solution of this compound in PBS or cell culture medium (final concentration 10-100 µM).
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Incubate the cells with the this compound solution for 30-60 minutes at room temperature or 37°C.
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-
Washing:
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Wash the cells three times with PBS containing 1% BSA to remove unreacted this compound.
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-
Downstream Analysis:
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The biotin-labeled cells are now ready for downstream applications such as flow cytometry, fluorescence microscopy, or proteomic analysis.
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Visualizations
This compound Labeling Workflow
The following diagram illustrates the key steps involved in the this compound labeling process.
Caption: A schematic overview of the this compound labeling workflow.
Troubleshooting Logic for Low Signal
This diagram provides a logical approach to troubleshooting experiments with low or no signal.
Caption: A troubleshooting flowchart for addressing low signal issues.
References
challenges in Biotin-MeTz labeling of low-abundance proteins
Welcome to the technical support center for Biotin-MeTz labeling. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with low-abundance proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound labeling and why is it used for low-abundance proteins?
A1: this compound is a biotinylation reagent used in bioorthogonal chemistry.[1] It employs an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction, which is a type of "click chemistry".[1][2] The methyltetrazine (MeTz) group on the reagent reacts specifically and rapidly with a trans-cyclooctene (TCO) group that has been incorporated into a biomolecule.[3][4] This reaction is exceptionally fast and highly specific, proceeding efficiently even at low concentrations without needing cytotoxic copper catalysts. Its high reaction rate makes it ideal for labeling low-abundance biomolecules where the target is scarce.
Q2: What are the key steps in a this compound labeling experiment?
A2: A typical experiment involves two main stages:
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Incorporation of the TCO handle: The trans-cyclooctene (TCO) group must first be introduced into the target protein. This can be done metabolically, for example, by providing cells with a TCO-modified amino acid or sugar, or genetically by encoding an unnatural amino acid.
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Bioorthogonal Ligation: The this compound reagent is added to the system. It specifically "clicks" onto the TCO-tagged proteins, resulting in their biotinylation. The biotinylated proteins can then be detected, visualized, or enriched using streptavidin-based methods.
Q3: What is the difference between protein-level and peptide-level enrichment for mass spectrometry?
A3: After biotinylation, you can enrich your target proteins for mass spectrometry analysis at two different stages.
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Protein-level enrichment involves capturing the intact biotinylated proteins using streptavidin beads before digesting them into peptides for analysis. This method can yield more total protein identifications but may also co-purify more non-specific protein binders.
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Peptide-level enrichment involves digesting the entire protein lysate into peptides first, and then enriching only the biotinylated peptides. A method known as DiDBiT (Direct Detection of Biotin-containing Tags) utilizes this approach, which significantly reduces sample complexity and unlabeled contaminants, thereby improving the detection of low-abundance biotinylated peptides.
Troubleshooting Guide
Problem 1: Low or No Biotinylation Signal
Q: My assay (Western blot, fluorescence imaging, etc.) shows a very weak signal or no signal at all after labeling. What are the potential causes and solutions?
A: This issue can stem from several factors, from inefficient TCO incorporation to problems with the final detection step.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Recommendation | References |
| Inefficient TCO Incorporation | The metabolic uptake or incorporation of the TCO-amino acid/sugar may be inefficient in your specific cell type. Optimize the concentration of the TCO precursor and increase the incubation time (e.g., 24-72 hours for metabolic labeling). | |
| Low Protein Concentration | Labeling efficiency can be concentration-dependent. For in vitro labeling of purified proteins, concentrations should ideally be at least 1-2 mg/mL. If your protein is of low abundance, this may be a limiting factor. The high efficiency of the MeTz-TCO reaction helps, but sufficient starting material is crucial. | |
| Reagent Instability or Inactivity | Ensure the this compound reagent has been stored correctly (typically at -20°C) and prepare stock solutions fresh in anhydrous DMSO. Avoid repeated freeze-thaw cycles. Test the reactivity of your reagents if you suspect they have degraded. | |
| Suboptimal Reaction Conditions | The MeTz-TCO reaction is generally robust, but ensure the pH of your buffer is within the optimal range (typically pH 7.4). Avoid buffers containing primary amines like Tris or glycine if any part of your workflow uses NHS-ester chemistry. For live cell labeling, incubate for 30-60 minutes at 37°C. | |
| Insufficient Reagent Concentration | For labeling in cells, use a this compound concentration between 10-100 µM. For purified proteins, use a 1.5 to 5-fold molar excess of the reagent over the TCO-modified protein. | |
| Steric Hindrance | The TCO tag on the protein may be in a location that is not easily accessible to the this compound reagent. If possible, try incorporating the TCO tag at a different site. The PEG4 spacer in the reagent is designed to minimize steric hindrance. |
Problem 2: High Background or Non-Specific Signal
Q: I'm observing high background in my Western blots or fluorescence images, making it difficult to distinguish my signal from noise. How can I reduce this?
A: High background is often caused by non-specific binding of reagents or the presence of endogenous biotin.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Recommendation | References |
| Endogenous Biotin | Many cells and tissues (especially liver and kidney) contain naturally biotinylated proteins. Before adding your streptavidin conjugate, perform a blocking step using an avidin/biotin blocking kit to saturate any endogenous biotin. | |
| Inadequate Blocking | Non-specific sites on membranes (Western blot) or wells (ELISA) can bind the streptavidin conjugate. Increase the concentration and/or incubation time of your blocking agent (e.g., 5% BSA or non-fat dry milk in TBST). Consider commercial protein-free blocking buffers. | |
| Insufficient Washing | Unbound reagents can linger and contribute to background. Increase the number of wash steps (at least 3-5 times) and/or the stringency of the wash buffer by adding a mild detergent (e.g., 0.1% Tween-20) or increasing the salt concentration. | |
| Non-Specific Binding of Streptavidin | Streptavidin can sometimes bind non-specifically through electrostatic or hydrophobic interactions. Pre-clearing your lysate by incubating it with unconjugated beads before the specific pulldown can help remove proteins that tend to stick to the beads. | |
| Probe Aggregation | The this compound probe itself may form aggregates that bind non-specifically. Ensure the probe is fully dissolved and consider filtering the solution before use. | |
| Cellular Autofluorescence | For imaging applications, cells can have natural fluorescence. Always include an unstained control sample to assess the level of autofluorescence and use it for background subtraction. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans and Biotinylation
This protocol is adapted for labeling cell surface glycoconjugates by first metabolically incorporating a TCO-modified sugar.
Materials:
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Cells of interest (e.g., MDA-MB-231)
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Complete cell culture medium
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TCO-modified sugar (e.g., Ac₄ManNAc-TCO)
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Biotin-PEG4-MeTz
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Phosphate-Buffered Saline (PBS)
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Streptavidin conjugate (e.g., streptavidin-fluorophore for imaging or streptavidin-agarose beads for pulldown)
Procedure:
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Metabolic Incorporation: Culture cells in medium containing 25-50 µM of the TCO-modified sugar for 24-72 hours. This allows the cells' natural metabolic pathways to incorporate the TCO group into cell surface glycans.
-
Cell Harvest & Wash: Harvest the cells and wash them twice with cold PBS to remove any unincorporated sugar.
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This compound Labeling: Prepare a fresh solution of Biotin-PEG4-MeTz in PBS (or culture medium) at a concentration of 50-100 µM. Resuspend the cells in this solution.
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Incubation: Incubate the cells with the Biotin-PEG4-MeTz solution for 30-60 minutes at room temperature or 37°C with gentle agitation.
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Final Wash: Wash the cells three times with cold PBS containing 1% BSA to remove unreacted Biotin-PEG4-MeTz.
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Downstream Analysis: The biotin-labeled cells are now ready for detection (e.g., flow cytometry, Western blot after lysis) or enrichment with streptavidin beads.
Protocol 2: Enrichment of Biotinylated Proteins for Mass Spectrometry
This protocol outlines the general steps for enriching labeled proteins from a cell lysate for subsequent MS analysis.
Materials:
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Biotin-labeled cell pellet (from Protocol 1 or similar)
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Lysis buffer (e.g., RIPA buffer with protease inhibitors)
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Streptavidin-conjugated magnetic beads
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Wash buffers of varying stringency
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Reagents for protein digestion (DTT, Iodoacetamide, Trypsin)
Procedure:
-
Cell Lysis: Lyse the biotin-labeled cells in an appropriate lysis buffer on ice for 30 minutes. Clarify the lysate by centrifugation to pellet cell debris.
-
Pre-Clearing (Optional but Recommended): To reduce non-specific binding, incubate the cell lysate with unconjugated beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.
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Binding/Enrichment: Add washed streptavidin magnetic beads to the pre-cleared lysate. Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind.
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Washing: Pellet the beads using a magnet and discard the supernatant. Wash the beads extensively to remove non-specifically bound proteins. Start with a low-stringency wash (e.g., lysis buffer) and proceed to higher stringency washes (e.g., buffers with high salt and/or detergents). Perform at least five wash steps.
-
Sample Preparation for MS:
-
For Protein-Level Analysis (On-Bead Digestion): After the final wash, resuspend the beads in a digestion buffer. Reduce, alkylate, and digest the bound proteins into peptides directly on the beads using trypsin.
-
For Peptide-Level Analysis (DiDBiT approach): First, digest the entire protein lysate into peptides. Then, perform the enrichment of biotin-tagged peptides using streptavidin beads. This significantly reduces background from unlabeled proteins.
-
-
Elution and Analysis: Elute the peptides and analyze them by LC-MS/MS. When setting up the search parameters, remember to include the mass of the biotin tag as a variable modification.
Visualizations
Caption: General experimental workflow for this compound labeling.
Caption: Troubleshooting decision tree for low or no labeling signal.
Caption: Comparison of enrichment workflows for mass spectrometry.
References
Technical Support Center: Optimizing Biotin-MeTz Imaging
Welcome to the technical support center for Biotin-MeTz imaging. This resource is designed for researchers, scientists, and drug development professionals to help improve the signal-to-noise ratio in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common issues encountered during this compound labeling and imaging workflows.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of this compound imaging?
A1: this compound imaging is based on a bioorthogonal chemical reaction, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] This "click chemistry" reaction occurs between a methyltetrazine (MeTz) moiety on the Biotin-PEG4-MeTz probe and a trans-cyclooctene (TCO) group that has been metabolically or genetically incorporated into a target biomolecule.[1][2] This reaction is highly specific and rapid under physiological conditions, forming a stable covalent bond without the need for cytotoxic catalysts.[1]
Q2: What is the function of the PEG4 linker in the Biotin-PEG4-MeTz reagent?
A2: The polyethylene glycol (PEG4) linker serves multiple purposes to enhance the performance of the reagent. It is a hydrophilic spacer that increases the water solubility of the probe, reduces the aggregation of labeled proteins, and minimizes steric hindrance. This ensures more efficient binding of the biotin tag to streptavidin or avidin for subsequent detection. The PEG linker creates a flexible "cloud" around the biotin, which acts as a steric shield to reduce non-specific binding caused by hydrophobic interactions.
Q3: How can I confirm that my biomolecule of interest has been successfully biotinylated?
A3: The efficiency of biotinylation can be assessed using several methods:
-
Western Blot: This is a common qualitative or semi-quantitative method. After cell lysis and SDS-PAGE, the proteins are transferred to a membrane and probed with a streptavidin conjugate (e.g., streptavidin-HRP) to detect biotinylated proteins.
-
Mass Spectrometry: Intact protein mass spectrometry can determine the mass shift after biotinylation, allowing for the calculation of the average number of biotin molecules per protein.
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method for quantifying biotin. It is based on the displacement of HABA from an avidin-HABA complex by biotin, which results in a measurable decrease in absorbance at 500 nm.
Q4: Why is it important to quench unreacted Biotin-PEG4-MeTz?
A4: After the labeling reaction, any excess, unreacted Biotin-PEG4-MeTz remains active in the solution. The reactive MeTz group can bind to TCO-modified molecules in subsequent experimental steps, leading to non-specific signals, high background, and inaccurate results. Quenching deactivates this excess reagent to prevent such interference.
Q5: What are suitable quenching agents for Biotin-PEG4-MeTz?
A5: The most effective method for quenching is to add a small molecule containing a TCO group. This quenching agent will rapidly react with the excess Biotin-PEG4-MeTz. Suitable and commercially available options include TCO-amine and TCO-PEG-amine, with the latter offering enhanced water solubility.
Troubleshooting Guide: High Background and Low Signal-to-Noise Ratio
High background and a low signal-to-noise ratio are common challenges in this compound imaging. The following guide provides a structured approach to identifying and resolving these issues.
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for high background in this compound imaging.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Inadequate blocking of non-specific sites. | Optimize blocking conditions by increasing the concentration or incubation time of the blocking agent (e.g., 5% BSA or non-fat dry milk). |
| Insufficient washing. | Increase the number of wash steps and/or the stringency of the wash buffer (e.g., increase salt and detergent concentration). | |
| Aggregation of the Biotin-PEG4-MeTz probe. | Ensure the probe is properly purified and filtered to remove any aggregates before use. | |
| Non-specific binding of streptavidin-fluorophore conjugate. | Dilute the streptavidin conjugate to the lowest effective concentration. Consider using a "Low Cross Buffer" for dilution. Include an excess of free biotin in a wash step after streptavidin incubation to compete off non-specifically bound conjugate. | |
| Endogenous biotin in tissues. | If working with tissues high in endogenous biotin (e.g., liver, kidney), perform an endogenous biotin blocking step before primary antibody or streptavidin incubation. | |
| Low Signal | Inefficient metabolic labeling with TCO-sugar. | Optimize the concentration of the TCO-modified sugar and the incubation time (typically 24-72 hours). Perform a dose-response experiment to find the optimal concentration for your specific cell line. |
| Low concentration of Biotin-PEG4-MeTz. | Titrate the concentration of Biotin-PEG4-MeTz (typically in the µM range) to ensure complete reaction with the TCO handles. | |
| Short incubation time for the click reaction. | While the reaction is fast, ensure sufficient incubation time (typically 30-60 minutes). | |
| Low abundance of the target biomolecule. | Consider methods to increase the expression of the target protein if possible. | |
| Insufficient fluorophore signal. | Use a brighter fluorophore or an amplification strategy. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycans with a TCO-Modified Sugar
This protocol outlines the metabolic incorporation of a TCO-modified sugar (e.g., Ac₄ManNAc-TCO) into cell surface glycans.
Materials:
-
Cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
TCO-modified sugar (e.g., Ac₄ManNAc-TCO)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessels to achieve 70-80% confluency at the time of labeling.
-
Prepare TCO-Sugar Stock Solution: Dissolve the TCO-modified sugar in sterile DMSO to create a concentrated stock solution (e.g., 50 mM).
-
Metabolic Labeling: The day after seeding, replace the medium with fresh culture medium containing the desired final concentration of the TCO-modified sugar (typically 25-100 µM).
-
Incubation: Incubate the cells for 48-72 hours to allow for metabolic incorporation of the TCO-sugar into cell surface glycans.
-
Washing: Gently wash the cells two to three times with PBS to remove any unincorporated TCO-sugar. The cells are now ready for labeling with Biotin-PEG4-MeTz.
Protocol 2: In Situ Labeling with Biotin-PEG4-MeTz and Fluorescence Imaging
This protocol describes the "click" reaction of Biotin-PEG4-MeTz with TCO-modified cells and subsequent visualization.
Caption: Experimental workflow for this compound labeling and imaging.
Materials:
-
TCO-modified cells (from Protocol 1)
-
Biotin-PEG4-MeTz
-
DMSO
-
PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Streptavidin conjugated to a fluorophore
-
FACS buffer (if for flow cytometry)
Procedure:
-
Prepare Biotin-PEG4-MeTz Solution: Prepare a stock solution of Biotin-PEG4-MeTz in DMSO (e.g., 10 mM). Dilute this stock solution in cell culture medium or PBS to the desired final concentration (typically 10-100 µM).
-
Labeling Reaction: Add the Biotin-PEG4-MeTz solution to the TCO-modified cells.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with PBS to remove unreacted Biotin-PEG4-MeTz.
-
Blocking: Incubate the cells in blocking buffer for 30 minutes at room temperature to reduce non-specific binding of the streptavidin conjugate.
-
Streptavidin-Fluorophore Incubation: Add the fluorescently labeled streptavidin conjugate, diluted in blocking buffer at the manufacturer's recommended concentration. Incubate for 30 minutes on ice or at room temperature, protected from light.
-
Final Washes: Wash the cells two to three times with cold PBS.
-
Imaging: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Quantitative Data Summary
The following tables provide recommended starting concentrations and incubation times for key steps in the this compound imaging workflow. Note that these are starting points and should be optimized for your specific cell type and experimental setup.
Table 1: Reagent Concentrations
| Reagent | Typical Stock Concentration | Typical Working Concentration | Reference |
| TCO-modified sugar (e.g., Ac₄ManNAc-TCO) | 50 mM in DMSO | 25-100 µM | |
| Biotin-PEG4-MeTz | 10 mM in DMSO | 10-100 µM | |
| Streptavidin-Fluorophore Conjugate | Per manufacturer's instructions | Per manufacturer's instructions |
Table 2: Incubation Times
| Step | Typical Incubation Time | Temperature | Reference |
| Metabolic Labeling with TCO-sugar | 48-72 hours | 37°C | |
| Biotin-PEG4-MeTz Labeling | 30-60 minutes | 37°C or Room Temp | |
| Streptavidin-Fluorophore Incubation | 30 minutes | Room Temp or on Ice |
Signaling Pathway Diagram
The core of this compound imaging is the bioorthogonal reaction between the methyltetrazine (MeTz) and trans-cyclooctene (TCO).
Caption: The iEDDA reaction between this compound and a TCO-modified molecule.
References
Technical Support Center: Quenching Unreacted Biotin-MeTz in Labeling Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching unreacted Biotin-Methyltetrazine (Biotin-MeTz) in labeling experiments. Here you will find frequently asked questions, troubleshooting advice, and a detailed experimental protocol to ensure the success of your bioconjugation workflows.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quenching unreacted this compound?
After labeling your target molecule (functionalized with a trans-cyclooctene or TCO group) with this compound, any excess, unreacted this compound will remain in the reaction mixture. The reactive methyltetrazine group on this excess reagent can bind to other TCO-modified molecules in subsequent experimental steps. This can lead to non-specific signals, high background noise, and ultimately, inaccurate results. Quenching is the process of deactivating this excess this compound to prevent such interference.[1]
Q2: How is unreacted this compound quenched?
The most common and effective method to quench unreacted this compound is by adding a small molecule that contains a trans-cyclooctene (TCO) group.[1][2] This "quenching agent" will rapidly react with the excess this compound through the same inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction used in the initial labeling step.[1] This effectively consumes the unreacted this compound, rendering it inert in subsequent steps.
Q3: When is quenching necessary?
Quenching is highly recommended in experimental setups where the unreacted this compound cannot be removed by other means, such as size-exclusion chromatography, or when downstream steps involve other TCO-containing molecules. While optional if a purification step is performed, quenching provides an extra layer of certainty to prevent non-specific binding.[2]
Q4: What are common quenching reagents for this compound?
Small molecules containing a TCO group, such as TCO-amine or TCO-PEG-amine, are typically used as quenching agents. The choice of quencher may depend on the specific experimental conditions and downstream applications.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background or non-specific signal in downstream assays | Incomplete quenching of unreacted this compound. | - Increase the molar excess of the TCO-containing quenching reagent (a 5- to 10-fold molar excess over the initial amount of this compound is a good starting point).- Extend the incubation time for the quenching reaction to ensure it goes to completion (30-60 minutes at room temperature is generally sufficient).- Ensure proper mixing of the quenching reagent into the reaction mixture. |
| The quenching agent or its adduct interferes with downstream applications. | - If possible, switch to a purification method like size-exclusion chromatography to remove excess this compound instead of quenching.- Consider using a different TCO-quenching agent with properties less likely to interfere (e.g., a more hydrophilic quencher if hydrophobic interactions are a concern). | |
| Low signal or poor labeling efficiency | This is more likely an issue with the initial labeling reaction rather than the quenching step. | - Review and optimize the labeling protocol. Ensure the correct molar ratio of this compound to your TCO-modified molecule was used (a 1.5 to 5-fold molar excess of this compound is often recommended).- Verify the stability and reactivity of your this compound and TCO-modified molecule.- Check for the presence of substances that may interfere with the tetrazine-TCO reaction, such as high concentrations of thiols. |
| Precipitation of the biomolecule after adding the quenching agent | The quenching agent is not fully soluble in the reaction buffer, or the concentration of the organic solvent from the quencher's stock solution is too high. | - Ensure the quenching agent is fully dissolved before adding it to the reaction.- Use a more concentrated stock solution of the quenching agent to minimize the volume of organic solvent added.- Perform the quenching reaction at a lower temperature (e.g., 4°C) if your biomolecule is sensitive. |
Experimental Protocol: Quenching of Unreacted this compound with a TCO-Amine
This protocol provides a general procedure for quenching unreacted this compound after a labeling reaction.
Materials:
-
Reaction mixture containing your biotinylated biomolecule and unreacted this compound.
-
TCO-amine or TCO-PEG-amine solution (e.g., 10 mM in DMSO or an aqueous buffer).
-
Reaction buffer (e.g., PBS, pH 7.2-7.5).
Procedure:
-
Calculate the amount of quenching agent needed: Determine the initial molar amount of this compound used in your labeling reaction. A 5- to 10-fold molar excess of the TCO-amine quenching agent relative to the initial amount of this compound is recommended.
-
Add the quenching agent: Add the calculated volume of the TCO-amine solution to your reaction mixture.
-
Incubate: Gently mix the reaction and incubate for 30-60 minutes at room temperature. The high reactivity of the TCO-tetrazine ligation ensures that the quenching reaction is typically complete within this timeframe.
-
Proceed to downstream applications: The quenched reaction mixture can now be used for subsequent experiments. If necessary, the small molecule quencher-adduct can be removed by purification methods such as size-exclusion chromatography.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the this compound TCO ligation reaction, which also applies to the quenching reaction.
| Parameter | Value/Range | Notes |
| Molar Ratio of Reactants (Labeling) | 1.5 - 5 equivalents of this compound to 1 equivalent of TCO-modified biomolecule | An excess of the biotinylation reagent helps drive the reaction to completion. |
| Molar Ratio of Quenching Agent | 5 - 10 equivalents of TCO-amine to 1 equivalent of initial this compound | A significant excess ensures all unreacted this compound is consumed. |
| Reaction Temperature | 4°C - 37°C | The reaction is efficient at room temperature (20-25°C). |
| pH Range | 6.5 - 8.5 | The reaction is tolerant of a range of pH values typical for biological samples. |
| Typical Conjugation/Quenching Efficiency | > 90% | High efficiency is achievable under optimal conditions. |
| Second-Order Rate Constant (k) (Methyltetrazine and TCO) | > 800 M⁻¹s⁻¹ | This indicates a very fast reaction. |
Visualizations
Caption: Experimental workflow for this compound labeling and quenching.
Caption: Chemical principle of quenching unreacted this compound.
References
effect of buffer conditions on Biotin-MeTz reaction kinetics
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the effect of buffer conditions on Biotin-Methyltetrazine (MeTz) reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for the Biotin-MeTz reaction?
A1: The this compound ligation, an inverse-electron-demand Diels-Alder (iEDDA) reaction, is robust and proceeds efficiently in a variety of common biological buffers.[1] Phosphate-buffered saline (PBS) at a pH range of 6.5-8.5 is a standard and effective choice.[2] A common starting point is PBS at pH 7.2-7.5.[2]
Q2: Are there any buffer components I should avoid?
A2: Yes. It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. This is particularly important if the trans-cyclooctene (TCO)-containing molecule was functionalized using an N-hydroxysuccinimide (NHS) ester, as the primary amines will compete with the intended target, reducing conjugation efficiency.
Q3: How does pH affect the this compound reaction kinetics?
A3: For the standard this compound ligation with TCO, the reaction is largely insensitive to pH within the physiological range (approximately 6.5 to 8.5).[2] However, the stability of the tetrazine reagent itself can be pH-dependent, with some derivatives showing instability under basic conditions.[3] For specialized "click-to-release" applications, the cleavage of the linked molecule after the initial cycloaddition can be pH-dependent, with acidic conditions sometimes favoring the release.
Q4: Does ionic strength of the buffer affect the reaction rate?
A4: While the direct effect of ionic strength on the this compound reaction is not extensively documented in the literature, it is a known factor in other biomolecular interactions. For most standard applications in buffers like PBS, the ionic strength is not considered a primary factor for optimization. However, in cases of very low or very high salt concentrations, or with highly charged biomolecules, an empirical test of varying ionic strengths may be beneficial for troubleshooting slow reactions.
Q5: Can I use organic co-solvents in my reaction buffer?
A5: Yes, a small percentage of an organic co-solvent like DMSO or DMF can be used. This is often necessary to dissolve the this compound reagent, which is typically stored as a stock solution in one of these solvents. Using a more concentrated stock solution helps to minimize the final percentage of organic solvent in the reaction mixture. If precipitation of your biomolecule is observed, reducing the volume of the added organic solvent is a recommended troubleshooting step.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Slow or Incomplete Reaction | Suboptimal pH: While the reaction has a broad pH tolerance, the stability of your specific biomolecule or tetrazine may be pH-sensitive. | Verify that the buffer pH is within the 6.5-8.5 range. Empirically test a few pH points within this range (e.g., 6.5, 7.4, 8.0) to find the optimum for your specific system. |
| Presence of Amines: The buffer (e.g., Tris, glycine) or other components in the sample may contain primary amines that quench the reaction if NHS ester chemistry was used. | Exchange the biomolecule into an amine-free buffer like PBS or HEPES before the reaction. | |
| Reactant Degradation: Some tetrazine derivatives can degrade in aqueous buffers, especially under basic conditions. | Prepare fresh solutions of this compound before each experiment. If stability is a concern, consider using a more stable tetrazine derivative. | |
| Precipitation of Biomolecule | High Concentration of Organic Solvent: Adding a large volume of a DMSO or DMF stock solution of this compound can cause proteins to precipitate. | Use a more concentrated stock solution of this compound to minimize the volume added. Alternatively, perform the reaction at a lower temperature (e.g., 4°C), though this may require a longer incubation time. |
| Unsuitable Buffer Conditions: The overall buffer composition (e.g., low ionic strength) may not be optimal for your biomolecule's solubility. | Ensure the buffer conditions are suitable for the long-term stability of your biomolecule. Consider screening different buffers or additives that are known to stabilize your protein. | |
| High Background / Non-specific Signal | Excess Unreacted Reagent: Insufficient removal of unreacted this compound after the reaction. | Purify the conjugate using size-exclusion chromatography (e.g., a PD-10 desalting column) to remove excess reagent. Alternatively, quench the excess this compound by adding a small molecule containing a TCO group. |
Data Presentation
Table 1: Reaction Kinetics of Various Tetrazine-TCO Pairs
The rate of the this compound ligation is significantly influenced by the substituents on both the tetrazine and the TCO rings. The reaction is quantified by the second-order rate constant (k), where a higher value indicates a faster reaction. The data below, compiled from various sources, illustrates this tunable reactivity. Reactions are typically performed in PBS at pH 7.4.
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| Methyltetrazine | TCO | > 800 |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | ~2000 |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 |
| 3,6-diaryl-tetrazine | TCO | Slower than mono-substituted tetrazines |
| Tetrazine | Norbornene | Slower than TCO |
Note: The exact reaction rate can vary depending on the specific experimental conditions, including the solvent, temperature, and the nature of the biomolecule being conjugated.
Experimental Protocols
Protocol: Kinetic Analysis of this compound Reaction by UV-Vis Spectrophotometry
This protocol outlines a general method for determining the second-order rate constant of a this compound reaction by monitoring the disappearance of the tetrazine's characteristic absorbance.
Materials:
-
This compound derivative
-
TCO-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvette
Procedure:
-
Determine Molar Extinction Coefficient: Accurately measure the molar extinction coefficient (ε) of your this compound derivative in the chosen reaction buffer at its maximum absorbance wavelength (λmax), which is typically between 510-550 nm.
-
Prepare Reactant Solutions: Prepare stock solutions of the this compound and the TCO-functionalized molecule in the reaction buffer. Accurately determine the concentration of each stock solution.
-
Set up the Spectrophotometer: Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine. Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25°C).
-
Initiate the Reaction: In the cuvette, add the reaction buffer and the TCO solution. To ensure pseudo-first-order conditions, the TCO should be in at least 10-fold molar excess compared to the this compound.
-
Start Data Acquisition: Begin recording the absorbance over time. Swiftly add the this compound solution to the cuvette, mix rapidly and thoroughly, and continue recording until the absorbance signal stabilizes (indicating reaction completion).
-
Data Analysis:
-
Fit the absorbance decay curve to a single exponential decay function to obtain the observed rate constant (k_obs).
-
Calculate the second-order rate constant (k) by dividing k_obs by the concentration of the TCO derivative (which was in excess): k = k_obs / [TCO] .
-
Visualizations
Experimental Workflow for this compound Conjugation
Caption: General workflow for biomolecule conjugation using this compound.
Troubleshooting Slow this compound Reactions
Caption: Decision tree for troubleshooting slow this compound reactions.
References
Validation & Comparative
A Head-to-Head Comparison: Biotin-MeTz and Copper-Catalyzed Click Chemistry (CuAAC) Reaction Rates
For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of two prominent "click chemistry" reactions: the copper-free inverse-electron-demand Diels-Alder (iEDDA) reaction involving Biotin-PEG4-Methyltetrazine (Biotin-MeTz) and a trans-cyclooctene (TCO), and the conventional copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This comparison focuses on reaction kinetics, supported by experimental data and protocols, to guide the selection of the optimal method for various research applications.
The iEDDA reaction, a cornerstone of bioorthogonal chemistry, is renowned for its exceptionally fast kinetics and biocompatibility, making it ideal for studies in living systems.[1] In contrast, while CuAAC is a robust and widely used reaction, its reliance on a cytotoxic copper catalyst can be a significant drawback for in vivo and some in vitro applications.[2][3]
Quantitative Performance: A Clear Distinction in Reaction Speed
The most significant advantage of the this compound-TCO ligation is its superior reaction rate. This copper-free click chemistry method exhibits second-order rate constants that are orders of magnitude higher than those of CuAAC, enabling rapid and efficient labeling even at low reactant concentrations.
| Parameter | This compound (iEDDA with TCO) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reaction Chemistry | Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. | Copper(I)-catalyzed azide-alkyne cycloaddition. |
| Second-Order Rate Constant (k) | > 800 M⁻¹s⁻¹ (can reach up to 30,000 M⁻¹s⁻¹ with optimized tetrazines). | 10 to 10⁴ M⁻¹s⁻¹. |
| Catalyst Requirement | None (copper-free). | Copper(I) catalyst required. |
| Biocompatibility | High; ideal for live-cell imaging and in vivo studies due to the absence of a toxic catalyst. | Limited in live cells due to the cytotoxicity of the copper catalyst. |
| Reaction Conditions | Mild; proceeds efficiently in aqueous buffers at physiological pH and temperature. | Requires a copper catalyst, a reducing agent (e.g., sodium ascorbate), and often a stabilizing ligand. |
| Primary Applications | Live-cell imaging, in vivo studies, antibody-drug conjugates (ADCs), proteomics. | In vitro bioconjugation, material science, proteomics. |
Experimental Methodologies
The experimental protocols for these two bioconjugation techniques highlight the practical differences in their application. The this compound workflow is notably simpler due to the absence of a metal catalyst.
Protocol 1: Labeling of a TCO-Modified Protein with this compound
This protocol outlines the general steps for conjugating this compound to a protein that has been previously functionalized with a trans-cyclooctene (TCO) group.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Biotin-PEG4-MeTz dissolved in an organic solvent like DMSO.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Reagent Preparation: Prepare a stock solution of Biotin-PEG4-MeTz in DMSO (e.g., 1-10 mM).
-
Reaction Setup: Add a 1.1 to 2.0 molar excess of the Biotin-PEG4-MeTz stock solution to the TCO-modified protein in the reaction buffer.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 1-2 hours at 4°C.
-
Purification (Optional): If necessary, remove unreacted Biotin-PEG4-MeTz using a desalting column or dialysis.
Protocol 2: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the CuAAC reaction, for example, to conjugate a biotin-azide to an alkyne-modified biomolecule.
Materials:
-
Biomolecule-alkyne in a suitable buffer.
-
Biotin-azide.
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM).
-
Copper-stabilizing ligand, such as THPTA, stock solution (e.g., 50 mM).
-
Sodium ascorbate stock solution (e.g., 100 mM, freshly prepared).
-
Aminoguanidine (optional, to scavenge reactive oxygen species).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the biomolecule-alkyne and biotin-azide in the chosen buffer.
-
Catalyst Premix: In a separate tube, prepare a premixed solution of CuSO₄ and the ligand. Let it stand for 1-2 minutes.
-
Initiation: Add the catalyst premix to the reaction mixture, followed by the aminoguanidine (if used) and the freshly prepared sodium ascorbate solution.
-
Incubation: Close the tube to minimize oxygen exposure and mix by inverting or on a slow rotator. Allow the reaction to proceed for 1 hour at room temperature.
-
Workup: The subsequent workup will depend on the specific application and may involve purification steps to remove the copper catalyst and excess reagents.
Visualizing the Chemistries and Workflows
The following diagrams illustrate the chemical reactions and a comparative experimental workflow for the two methods.
Caption: Chemical reactions of this compound (iEDDA) and CuAAC.
Caption: Comparative experimental workflows for this compound and CuAAC.
References
Biotin-MeTz: A Superior Approach to Biotinylation for Enhanced Specificity and Efficiency
In the landscape of protein labeling, biotinylation remains a cornerstone technique for a multitude of applications, from affinity purification to cellular imaging. While traditional methods have served researchers for decades, the advent of bioorthogonal chemistry has introduced advanced tools that overcome many of the limitations of conventional approaches. This guide provides a comprehensive comparison of Biotin-MeTz, a bioorthogonal labeling reagent, with traditional biotinylation methods, namely N-hydroxysuccinimide (NHS)-ester and enzymatic biotinylation. We present a data-driven analysis to highlight the advantages of this compound for researchers, scientists, and drug development professionals seeking higher precision and reliability in their experimental workflows.
Unveiling the Mechanisms: A Tale of Three Methods
Traditional biotinylation primarily relies on two strategies: amine-reactive chemistry and enzymatic ligation.
NHS-ester biotinylation is a widely used chemical method where an NHS ester of biotin reacts with primary amines, predominantly the ε-amino group of lysine residues and the N-terminus of a protein.[1] This reaction, while straightforward, can be non-specific due to the abundance of lysine residues on the protein surface, potentially leading to a heterogeneous population of labeled proteins and a loss of protein function if critical lysine residues are modified.[1][2]
Enzymatic biotinylation offers a more controlled approach. It utilizes the enzyme Biotin Protein Ligase (BPL), such as BirA from E. coli, which specifically recognizes and attaches biotin to a pre-defined 15-amino acid peptide sequence, known as the AviTag.[3][4] This method provides site-specific labeling, ensuring a homogeneous product with preserved protein function. However, it requires genetic modification of the target protein to include the AviTag.
This compound represents a significant leap forward, employing bioorthogonal click chemistry. This two-step process first involves the introduction of a trans-cyclooctene (TCO) group onto the target biomolecule. Subsequently, the methyltetrazine (MeTz) moiety of this compound reacts specifically and rapidly with the TCO group via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is highly specific and occurs under mild, biocompatible conditions, minimizing off-target reactions and preserving the native cellular environment.
Performance Comparison: this compound vs. Traditional Methods
The choice of biotinylation reagent significantly impacts experimental outcomes. The following tables summarize the key performance differences between this compound and traditional methods based on available data.
Table 1: General Performance Comparison
| Feature | This compound (Bioorthogonal) | NHS-ester Biotin (Amine-Reactive) | Enzymatic Biotinylation (BirA) |
| Specificity | High: Reacts specifically with its bioorthogonal partner (TCO) with minimal cross-reactivity. | Moderate: Reacts with any accessible primary amine, potentially leading to labeling of non-target proteins. | High: Highly specific for the AviTag sequence. |
| Control over Labeling Site | High: Dependent on the site of TCO incorporation. | Low: Targets all accessible primary amines. | High: Specific to the location of the AviTag. |
| Reaction Speed | Very Fast: Exceptionally rapid kinetics allow for efficient labeling at low concentrations. | Fast: Proceeds quickly at physiological pH. | Slower: Requires enzymatic catalysis and incubation. |
| Workflow Complexity | More Complex: Two-step process requiring initial protein modification with TCO. | Simpler: One-step reaction. | More Complex: Requires genetic engineering to introduce the AviTag. |
| Impact on Protein Function | Low: Bioorthogonal reaction is less likely to perturb protein function. | Potential for disruption if lysine residues in the active site are modified. | Low: Site-specific labeling away from active sites preserves function. |
| Cell Viability | High: The bioorthogonal nature of the reaction minimizes cytotoxicity. | Higher potential for cytotoxicity due to widespread, non-specific acylation of cellular proteins. | Generally high, but requires transfection which can impact cell health. |
Table 2: Quantitative Parameters
| Parameter | This compound | NHS-ester Biotin | Enzymatic Biotinylation (BirA) |
| Second-Order Rate Constant (k₂) | 800 - 30,000 M⁻¹s⁻¹ | Not typically measured in the same context | Not applicable (enzyme kinetics) |
| Typical Reagent Concentration | 1 - 50 µM | 2 - 5 mM for cell surface labeling | Substrate: up to 40 µM |
| Typical Incubation Time | 5 - 60 minutes | 30 minutes for cell surface labeling | 30 minutes to several hours |
| Labeling Efficiency | Dependent on TCO incorporation efficiency; the subsequent click reaction is highly efficient. | Can be >90% but is non-specific. | Can be >95% and is site-specific. |
Table 3: Off-Target Effects and Cytotoxicity (Illustrative)
| Parameter | This compound | NHS-ester Biotin |
| Expected Off-Target Protein Binding | Low | High |
| Expected Cellular Toxicity (IC50) | Higher IC50 (Lower Toxicity) | Lower IC50 (Higher Toxicity) |
Visualizing the Workflows and Mechanisms
To further clarify the differences between these biotinylation methods, the following diagrams illustrate their respective workflows and reaction mechanisms.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the key experiments discussed.
Protocol 1: this compound Labeling of TCO-Modified Proteins
This protocol assumes the protein of interest has been modified to incorporate a TCO moiety.
Materials:
-
TCO-modified protein
-
Biotin-PEG4-MeTz
-
Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Desalting spin column (optional)
Procedure:
-
Protein Preparation: Ensure the TCO-labeled protein is in an amine-free buffer, such as PBS, at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a 10 mM stock solution of Biotin-PEG4-MeTz in anhydrous DMSO.
-
Labeling Reaction: Add a 1.5- to 5-fold molar excess of the Biotin-PEG4-MeTz stock solution to the TCO-modified protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Purification (Optional): If necessary for the downstream application, remove excess, unreacted Biotin-PEG4-MeTz using a desalting spin column or dialysis.
Protocol 2: Cell Surface Biotinylation with Sulfo-NHS-Biotin
Materials:
-
Cells in suspension or adherent
-
Ice-cold PBS, pH 8.0
-
Sulfo-NHS-Biotin
-
Quenching solution (e.g., PBS + 100 mM glycine)
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.
-
Cell Suspension: Suspend cells at a concentration of approximately 25 × 10^6 cells/mL in ice-cold PBS (pH 8.0).
-
Reagent Preparation: Immediately before use, prepare a 10 mM solution of Sulfo-NHS-Biotin in water.
-
Labeling Reaction: Add the Sulfo-NHS-Biotin solution to the cell suspension to a final concentration of 2-5 mM.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 4°C to reduce internalization.
-
Quenching: Wash the cells three times with a quenching solution to stop the reaction and remove excess reagent.
Protocol 3: In Vitro Enzymatic Biotinylation using BirA
Materials:
-
Purified AviTag-fused protein
-
BirA enzyme
-
1 M Magnesium Chloride
-
100 mM ATP
-
50 mM D-Biotin
-
PBS
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
AviTag-fused protein to a final concentration of 100 µM in PBS.
-
5 µL of 1 M magnesium chloride.
-
20 µL of 100 mM ATP.
-
20 µL of 50 µM BirA enzyme.
-
3 µL of 50 mM D-Biotin.
-
-
Incubation: Incubate the sample for 1 hour at 30°C with gentle mixing.
-
Second Addition (Optional): For maximal biotinylation, add the same amount of fresh biotin and BirA and incubate for an additional hour.
-
Enzyme Removal (Optional): If the BirA enzyme is GST-tagged, it can be removed by incubation with glutathione resin.
Conclusion: The this compound Advantage
This compound offers a superior alternative to traditional biotinylation methods, particularly for applications demanding high specificity and minimal perturbation of biological systems. Its bioorthogonal nature ensures that labeling occurs only at the intended site, minimizing off-target effects and preserving protein function. While the two-step workflow is more involved than NHS-ester biotinylation, the unparalleled control and efficiency it provides make it the method of choice for advanced research in proteomics, drug development, and live-cell imaging. For routine applications where site-specificity is not a primary concern, NHS-biotin remains a viable option due to its simplicity. Enzymatic biotinylation, while highly specific, is often more laborious due to the need for genetic engineering. Ultimately, the selection of the optimal biotinylation strategy depends on the specific experimental requirements, but the data clearly indicates that this compound provides a powerful and precise tool for modern life science research.
References
A Comparative Guide to the Validation of Biotin-MeTz Labeling by Western Blot and Mass Spectrometry
This guide provides a comprehensive comparison of Western blot and mass spectrometry for the validation of Biotin-PEG4-Methyltetrazine (Biotin-MeTz) labeling. Tailored for researchers, scientists, and drug development professionals, this document details the underlying principles, experimental protocols, and comparative performance of these two essential validation techniques.
Introduction to this compound Labeling
This compound is a bioorthogonal labeling reagent that enables the specific and efficient biotinylation of biomolecules within complex biological systems, including living cells.[1] Its utility is centered on the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a form of "click chemistry".[2][3] The methyltetrazine (MeTz) group on the this compound molecule reacts specifically and rapidly with a trans-cyclooctene (TCO) group, which can be metabolically or genetically incorporated into target proteins or glycans.[2][4] The attached polyethylene glycol (PEG4) spacer enhances water solubility and minimizes steric hindrance, facilitating the subsequent binding of biotin to streptavidin for detection and enrichment. This high degree of specificity and rapid reaction kinetics make this compound an invaluable tool in proteomics for applications such as activity-based protein profiling, protein-protein interaction studies, and drug target identification.
Experimental Workflow for this compound Labeling and Validation
The general workflow involves introducing a TCO group into the target biomolecule, followed by the bioorthogonal reaction with this compound, and subsequent validation by either Western blot or mass spectrometry.
Validation by Western Blot
Western blotting provides a qualitative and semi-quantitative assessment of biotinylation efficiency. This technique relies on the high-affinity interaction between biotin and streptavidin to detect labeled proteins.
Principle
Biotinylated proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is subsequently probed with a streptavidin-enzyme conjugate, such as horseradish peroxidase (HRP). The enzyme catalyzes a chemiluminescent reaction, producing light at the location of the biotinylated protein, which can be captured by an imaging system.
Experimental Protocol
-
Cell Lysis: Lyse cells labeled with this compound in a suitable buffer (e.g., RIPA buffer with protease inhibitors) on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay such as the BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein lysate on an SDS-PAGE gel. The gel percentage should be chosen based on the molecular weight of the target protein.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific binding.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate, diluted in blocking buffer (typically 1:5,000 to 1:15,000), for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound streptavidin-HRP.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and visualize the biotinylated proteins using a chemiluminescence imaging system.
Validation by Mass Spectrometry
Mass spectrometry (MS) offers a highly sensitive and quantitative method for validating biotinylation, enabling the identification of specific labeled proteins and even the precise sites of modification.
Principle
Biotinylated proteins are typically enriched using streptavidin beads and then digested into peptides. These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides. The presence of the biotin tag results in a specific mass shift, allowing for the confident identification of biotinylated peptides. A method known as "Direct Detection of Biotin-containing Tags" (DiDBiT) improves this detection by digesting proteins before enriching for biotinylated peptides, reducing sample complexity and increasing identification rates.
Experimental Protocol
-
Sample Preparation: Lyse cells and denature the proteins in a buffer containing 8 M urea. Reduce disulfide bonds with DTT and alkylate with iodoacetamide (IAA).
-
Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin overnight at 37°C.
-
Enrichment of Biotinylated Peptides: Incubate the peptide mixture with streptavidin-coated magnetic beads to capture the biotinylated peptides.
-
Washing: Perform extensive washes of the beads to remove non-specifically bound, non-biotinylated peptides.
-
Elution: Elute the bound biotinylated peptides from the beads, often using a solution with a high concentration of acetonitrile and formic acid.
-
LC-MS/MS Analysis: Analyze the eluted peptides using a high-resolution mass spectrometer.
-
Data Analysis: Use proteomics software to search the acquired MS/MS data against a protein database. Include the mass of the biotin tag as a variable modification to identify the labeled peptides and their corresponding proteins.
Comparison of Validation Methods
| Feature | Western Blot | Mass Spectrometry |
| Information Provided | Qualitative (presence/absence) and semi-quantitative (relative abundance) assessment of overall biotinylation. | Definitive identification of specific biotinylated proteins and modification sites; quantitative information on labeling efficiency. |
| Sensitivity | Moderate. | High; can detect low-abundance proteins. |
| Throughput | Low to moderate; typically analyzes one or a few samples at a time. | High; capable of analyzing complex proteomes in a single run. |
| Specificity | Relies on the specificity of the streptavidin-biotin interaction. | Provides high-confidence identification based on peptide fragmentation patterns and accurate mass measurements. |
| Cost & Complexity | Relatively low cost, technically less complex, and widely available equipment. | High cost of instrumentation and requires specialized expertise for operation and data analysis. |
| Primary Use Case | Quick verification of successful labeling; assessing changes in overall labeling under different conditions. | Unbiased, proteome-wide discovery of labeled proteins; mapping specific interaction sites. |
Alternatives to this compound Labeling
While this compound offers high specificity through bioorthogonal chemistry, other methods for biotinylation are also available. The most common alternative is based on N-hydroxysuccinimide (NHS) esters.
| Feature | This compound Labeling | NHS-Ester Biotinylation |
| Target Residues | Site-specifically incorporated TCO groups. | Primary amines (N-terminus and lysine residues). |
| Reaction Chemistry | Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. | Nucleophilic acyl substitution. |
| Specificity | High; bioorthogonal reaction is specific to the TCO handle and does not react with native functional groups. | Moderate; reacts with all accessible primary amines, leading to potentially widespread and less controlled labeling. |
| Reaction Kinetics | Very fast (k > 800 M⁻¹s⁻¹), proceeding rapidly even at low concentrations. | Fast, but the rate can be influenced by pH. |
| In Vivo Compatibility | Excellent; bioorthogonal nature is ideal for labeling in living systems without interfering with cellular processes. | Less suitable for live-cell applications due to potential side reactions and lack of specificity. |
References
A Head-to-Head Battle for Cellular Insights: Biotin-MeTz vs. SPAAC in Live Cell Imaging
For researchers, scientists, and drug development professionals, the ability to visualize molecular processes within living cells is paramount to unraveling complex biological questions. Bioorthogonal chemistry offers a powerful arsenal of tools for this purpose, enabling the precise labeling of biomolecules in their native environment without disrupting cellular functions. Among the leading strategies are the Biotin-Methyltetrazine (Biotin-MeTz) mediated inverse-electron-demand Diels-Alder (iEDDA) reaction and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides a comprehensive comparative analysis of these two powerful techniques for live cell imaging, supported by quantitative data and detailed experimental protocols.
At their core, both this compound and SPAAC are "click chemistry" methods, characterized by rapid, specific, and high-yield reactions that form stable covalent bonds under physiological conditions.[1] The choice between them often hinges on the specific experimental requirements, such as the desired labeling speed and the nature of the target biomolecule.[1]
Mechanism of Action: A Tale of Two Chemistries
The this compound approach leverages the iEDDA reaction, a cycloaddition between an electron-poor tetrazine (in this case, methyltetrazine or MeTz) and a strained, electron-rich alkene, most commonly a trans-cyclooctene (TCO).[2][3] This reaction is exceptionally fast, driven by the release of nitrogen gas, and forms a stable covalent bond.[2] The this compound reagent itself is trifunctional: the biotin provides a high-affinity handle for detection with streptavidin conjugates, a PEG4 linker enhances aqueous solubility, and the MeTz group serves as the reactive moiety for the click reaction.
In contrast, SPAAC involves the cycloaddition of an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a cytotoxic copper catalyst, a major advantage over the original copper-catalyzed azide-alkyne cycloaddition (CuAAC).
References
A Quantitative Comparison of Biotinylation Efficiency: The HABA Assay vs. Modern Alternatives
A detailed guide for researchers, scientists, and drug development professionals on selecting the optimal method for quantifying protein and antibody biotinylation.
In the realm of life sciences research and therapeutic development, the conjugation of biotin to proteins and antibodies is a cornerstone technique for a multitude of applications, including immunoassays, affinity purification, and targeted drug delivery. The efficiency of this biotinylation process directly impacts the performance and reproducibility of these applications. Therefore, accurate quantification of the degree of biotinylation is paramount. This guide provides a comprehensive comparison of the traditional 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay with two modern alternatives: a fluorescence-based assay and a chemical-based colorimetric assay.
Principles of Biotin Quantification Assays
The quantification of biotinylation relies on different chemical and physical principles. Understanding these is key to selecting the most appropriate assay for a given application.
1. The HABA Assay: A Classic Colorimetric Method
The HABA assay is a widely used, straightforward method for estimating the extent of biotinylation.[1][2] Its principle is based on the displacement of the HABA dye from the avidin-HABA complex by biotin.[3] HABA binds to avidin, forming a colored complex that absorbs light at 500 nm.[1][3] Due to biotin's significantly higher affinity for avidin, it readily displaces the HABA dye, leading to a decrease in absorbance at 500 nm. This change in absorbance is directly proportional to the amount of biotin present in the sample.
2. Fluorescence-Based Assay: Enhanced Sensitivity
Fluorescence-based assays offer a more sensitive alternative to the HABA method. One common approach utilizes a fluorescently-labeled avidin derivative where the fluorescence is quenched when bound to a specific ligand. When a biotinylated sample is introduced, the biotin displaces the quencher, resulting in an increase in fluorescence. This fluorescence signal is then used to quantify the amount of biotin. This method boasts a significantly lower limit of detection compared to the HABA assay.
3. Chemical-Based Colorimetric Assay (Quant*Tag™): Bypassing Avidin's Limitations
This method offers a distinct advantage by not relying on the avidin-biotin interaction. Instead, it employs a chemical reaction that specifically modifies the biotin molecule, resulting in a colored product. This approach is not susceptible to steric hindrance that can sometimes affect avidin-based assays, particularly with densely biotinylated proteins. The absorbance of the resulting colored product is measured to determine the biotin concentration.
Quantitative Performance Comparison
The choice of a biotinylation quantification assay often hinges on key performance characteristics such as sensitivity, dynamic range, and potential for interference. The following table summarizes the quantitative comparison of the HABA assay and its modern alternatives.
| Feature | HABA Assay | Fluorescence-Based Assay (FluoReporter™) | Chemical-Based Colorimetric Assay (Quant*Tag™) |
| Principle | Colorimetric; Biotin displaces HABA from avidin-HABA complex, causing a decrease in absorbance at 500 nm. | Fluorometric; Biotin displaces a quencher from a fluorescent avidin derivative, causing an increase in fluorescence. | Colorimetric; Chemical reaction with biotin produces a colored product, measured by absorbance. |
| Sensitivity | Lower | High (up to 50-fold more sensitive than HABA) | High |
| Dynamic Range | 2 - 16 µM | 4 - 80 picomoles | 0.1 - 5 nmol/well |
| Detection Limit | ~1 nmol | ~4 pmol | < 1 nmol |
| Susceptibility to Steric Hindrance | Yes, can underestimate biotin levels. | Yes, though can be mitigated by protease digestion. | No |
| Assay Time | ~15-30 minutes | ~10-15 minutes | ~30 minutes |
| Instrumentation | Spectrophotometer | Fluorescence plate reader | Spectrophotometer |
Experimental Protocols
Detailed and accurate protocols are crucial for obtaining reliable and reproducible results. Below are the methodologies for the HABA assay and its alternatives.
HABA Assay Protocol
-
Reagent Preparation: Prepare a solution of HABA in a suitable buffer (e.g., PBS). Prepare an avidin solution in the same buffer. Mix the HABA and avidin solutions to form the HABA-avidin complex.
-
Blank Measurement: Measure the absorbance of the HABA-avidin solution at 500 nm. This serves as the initial reading.
-
Sample Addition: Add a known volume of the biotinylated protein sample to the HABA-avidin solution. It is crucial to first remove any free, unconjugated biotin from the sample by methods such as dialysis or gel filtration.
-
Incubation: Allow the sample to incubate for a short period (e.g., 5-10 minutes) to allow for the displacement of HABA by biotin.
-
Final Measurement: Measure the absorbance of the solution again at 500 nm.
-
Calculation: The decrease in absorbance is used to calculate the concentration of biotin in the sample. This, along with the known protein concentration, allows for the determination of the biotin-to-protein molar ratio.
Fluorescence-Based Assay (FluoReporter™) Protocol
-
Standard Curve Preparation: Prepare a series of biotin standards with known concentrations.
-
Sample Preparation: Dilute the biotinylated protein sample to fall within the dynamic range of the assay. If steric hindrance is a concern, pre-treat the sample with a protease.
-
Reagent Addition: Add the fluorescent avidin-quencher reagent to the standards and the samples in a microplate.
-
Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., ~495/519 nm).
-
Data Analysis: Generate a standard curve from the biotin standards and use it to determine the biotin concentration in the unknown samples.
Chemical-Based Colorimetric Assay (Quant*Tag™) Protocol
-
Reagent Preparation: Prepare the working solution by mixing the kit's reagents according to the manufacturer's instructions.
-
Standard Curve Preparation: Prepare a series of biotin standards with known concentrations.
-
Sample Addition: Add the biotinylated protein sample and the standards to separate reaction tubes or microplate wells.
-
Reaction Initiation: Add the working solution to each tube or well and incubate at room temperature for approximately 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the standards and samples at the specified wavelength (e.g., 535 nm).
-
Data Analysis: Construct a standard curve and use it to determine the amount of biotin in the test samples.
Visualizing the Workflow and Comparison
To further clarify the experimental processes and their relationships, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow of the HABA assay.
Caption: Comparison of biotinylation quantification assays.
Conclusion
The selection of an appropriate method for quantifying biotinylation efficiency is a critical step in ensuring the success of numerous downstream applications. While the HABA assay remains a simple and accessible option, its limitations in sensitivity and susceptibility to steric hindrance make it less suitable for applications requiring high precision and the analysis of densely labeled proteins.
For researchers requiring higher sensitivity, fluorescence-based assays provide a superior alternative. When accuracy is paramount and steric hindrance is a significant concern, the chemical-based colorimetric assay (Quant*Tag™) stands out as the most robust method. By carefully considering the specific requirements of their experiments, researchers can choose the most fitting assay to obtain accurate and reproducible biotinylation data, ultimately leading to more reliable and impactful scientific outcomes.
References
A Head-to-Head Comparison of Bioorthogonal Labeling Reagents: The Rise of Biotin-MeTz
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is fundamental to experimental success. Among the array of chemical tools available, bioorthogonal labeling reagents stand out for their ability to specifically tag molecules in complex biological environments without interfering with native processes. This guide provides a direct comparison of Biotin-MeTz with other prominent bioorthogonal and traditional labeling reagents, supported by quantitative data and detailed experimental protocols to inform the selection of the most suitable tool for your research needs.
This compound, a key player in the bioorthogonal chemistry toolkit, operates through a highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction.[1] The methyltetrazine (MeTz) moiety of this compound rapidly and selectively reacts with a trans-cyclooctene (TCO) group, which can be genetically or metabolically incorporated into a target biomolecule.[1] This "click chemistry" approach is celebrated for its exceptionally fast kinetics and high specificity, making it ideal for labeling low-abundance biomolecules in living systems.[1][2]
Quantitative Performance Comparison
The selection of a labeling reagent is often dictated by key performance metrics such as reaction speed, stability, and specificity. The following tables summarize the quantitative data for this compound in comparison to other widely used labeling reagents.
| Feature | This compound (iEDDA) | NHS-PEG4-Biotin (Amine-reactive) | SPAAC Reagents (e.g., DBCO-Biotin) |
| Target | Trans-cyclooctene (TCO) groups | Primary amines (e.g., lysine residues)[3] | Azide groups |
| Specificity | High; specific to the introduced TCO handle | Less specific; labels all accessible proteins with primary amines | High; specific to the azide handle |
| Reaction Kinetics (k₂) | Very fast (> 800 M⁻¹s⁻¹) | Fast, but can be influenced by pH | Slower than iEDDA |
| Biocompatibility | Excellent; reaction is bioorthogonal | Generally good, but high concentrations can be cytotoxic | Excellent; copper-free click chemistry |
| Catalyst Requirement | None (Copper-free) | None | None |
| Workflow | Two-step process: TCO labeling followed by tetrazine ligation | One-step process: direct labeling of cells | Two-step process: Azide labeling followed by SPAAC |
| Reagent Stability | Good | NHS esters can hydrolyze in aqueous solutions | Good |
| Primary Applications | Live-cell imaging, in vivo studies, specific labeling of targeted molecules | Broad labeling of cell surface proteins for proteomics | Live-cell imaging, proteomics |
Table 1: Comparison of this compound with NHS-Biotin and SPAAC Reagents. This table highlights the superior specificity and reaction kinetics of this compound for targeted labeling applications.
| Parameter | Value | Reference |
| Reaction Type | Inverse-electron-demand Diels-Alder Cycloaddition | |
| Reactants | Methyltetrazine (MeTz) and trans-cyclooctene (TCO) | |
| Second-Order Rate Constant (k₂) | 800 - 30,000 M⁻¹s⁻¹ | |
| Reaction Conditions | Physiological (aqueous buffer, neutral pH, 37°C) | |
| Cell Viability | High; the bioorthogonal nature of the reaction minimizes cytotoxicity |
Table 2: Key Quantitative Parameters of the MeTz-TCO Bioorthogonal Reaction. This table provides a snapshot of the reaction's efficiency and biocompatibility.
Experimental Workflows and Logical Relationships
The power of this compound lies in its two-step, pre-targeting approach, which ensures high specificity. This is in contrast to traditional one-step labeling methods that often suffer from off-target reactions.
Caption: Workflow for bioorthogonal labeling using this compound.
In contrast, traditional amine-reactive labeling with reagents like NHS-biotin follows a more direct but less specific pathway.
Caption: Workflow for traditional amine-reactive biotinylation.
Detailed Experimental Protocols
Reproducible and comparable data are essential for the rational selection of labeling reagents. Below are detailed methodologies for key experiments.
Protocol 1: Metabolic Labeling of Cell Surface Glycans with a TCO-Modified Sugar
This protocol describes the introduction of TCO handles onto the cell surface using a TCO-modified sugar, a prerequisite for labeling with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
TCO-modified sugar (e.g., Ac₄ManNAc-TCO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel and allow them to adhere and reach the desired confluency.
-
Preparation of TCO-Sugar Stock Solution: Dissolve the TCO-modified sugar in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
Metabolic Labeling: Add the TCO-modified sugar stock solution to the cell culture medium to achieve the desired final concentration (typically in the range of 25-100 µM).
-
Incubation: Incubate the cells for 24-72 hours to allow for the metabolic incorporation of the TCO-sugar into cell surface glycans.
-
Washing: Gently wash the cells two to three times with PBS to remove any unincorporated TCO-sugar. The cells are now ready for labeling with this compound.
Protocol 2: Labeling of TCO-Modified Cells with this compound
This protocol outlines the bioorthogonal reaction between the TCO-modified cells and this compound.
Materials:
-
TCO-modified cells (from Protocol 1)
-
Biotin-PEG4-MeTz
-
Cell culture medium or PBS
Procedure:
-
Prepare this compound Solution: Prepare a fresh solution of Biotin-PEG4-MeTz in cell culture medium or PBS at a concentration of 10-100 µM.
-
Labeling Reaction: Add the Biotin-PEG4-MeTz solution to the TCO-modified cells.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with PBS to remove any unreacted Biotin-PEG4-MeTz.
-
Downstream Analysis: The biotinylated cells are now ready for downstream applications, such as fluorescence microscopy (after staining with a fluorescently labeled streptavidin conjugate) or cell lysis for proteomic analysis.
Protocol 3: General Live Cell Labeling and Imaging
This protocol provides a general workflow for labeling TCO-modified biomolecules in live cells with this compound followed by fluorescent detection.
Materials:
-
Live cells expressing or labeled with a TCO-containing molecule
-
Biotin-PEG4-MeTz (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescently-labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488)
Procedure:
-
Introduction of TCO: Introduce the TCO group to the biomolecule of interest (e.g., via metabolic labeling as in Protocol 1).
-
Washing: Gently wash the cells two to three times with pre-warmed PBS or serum-free medium.
-
This compound Incubation: Dilute the Biotin-PEG4-MeTz stock solution to the desired final concentration (e.g., 10 µM) in pre-warmed cell culture medium and incubate the cells for 15-30 minutes at 37°C.
-
Washing: Wash the cells two to three times with pre-warmed PBS to remove excess Biotin-PEG4-MeTz.
-
Streptavidin Incubation: Dilute the fluorescently-labeled streptavidin to the recommended concentration and incubate with the cells for 10-20 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unbound streptavidin.
-
Imaging: The cells are now ready for imaging via fluorescence microscopy.
Conclusion
This compound, utilized in conjunction with TCO-functionalized biomolecules, represents a highly specific and efficient method for labeling in complex biological systems. Its bioorthogonal nature and rapid, catalyst-free kinetics offer significant advantages over less specific reagents like NHS-biotin, particularly for in vivo labeling and applications demanding high precision. While traditional methods remain valuable for their simplicity, the move towards more controlled and specific labeling strategies positions this compound as a powerful and superior tool for advanced research in chemical biology and drug development.
References
Evaluating the Long-Term Biocompatibility of Biotin-MeTz in Cell Culture: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in long-term cell culture, the choice of labeling reagents is critical to ensure experimental outcomes are not skewed by unforeseen cytotoxic or metabolic effects. Biotin-Methyltetrazine (Biotin-MeTz) has emerged as a powerful tool for bioorthogonal labeling, enabling the specific attachment of biotin to biomolecules functionalized with a trans-cyclooctene (TCO) group. This guide provides a comprehensive comparison of the long-term biocompatibility of this compound with alternative biotinylation methods, supported by available data and detailed experimental protocols.
Executive Summary
This compound, utilized in the inverse-electron-demand Diels-Alder (iEDDA) reaction, offers exceptional specificity and rapid, catalyst-free kinetics, making it a prime candidate for live-cell applications.[1] While short-term studies indicate high biocompatibility, this guide delves into the considerations for its use in long-term cell culture, comparing it primarily with the traditional N-hydroxysuccinimide (NHS) ester-based biotinylation method. The inherent bioorthogonality of the tetrazine-TCO ligation suggests minimal off-target effects, a significant advantage for maintaining cellular health over extended periods.
Comparative Analysis of Biotinylation Reagents
The selection of a biotinylation reagent for long-term studies hinges on minimizing cellular perturbation. Here, we compare this compound with NHS-activated biotin, a common alternative that targets primary amines on proteins.
| Feature | This compound (Bioorthogonal) | NHS-Biotin (Amine-Reactive) |
| Specificity | High: Reacts specifically with TCO-modified targets.[1] | Low: Reacts with any accessible primary amines (e.g., lysine residues). |
| Biocompatibility | Generally high due to the inert nature of the reactants in a biological context.[2] | Potential for cytotoxicity due to widespread, non-specific protein modification. |
| Off-Target Effects | Minimal, preserving native protein function. | Can disrupt protein function and induce cellular stress responses. |
| Reaction Conditions | Physiological (aqueous buffer, neutral pH, 37°C).[1] | Physiological, but can be influenced by pH. |
| Catalyst Requirement | None (Copper-free).[1] | None. |
Quantitative Data on Biocompatibility
While direct, long-term (multi-day or week) quantitative biocompatibility studies on this compound are limited in publicly available literature, short-term assays and the inherent chemistry provide strong indicators of its favorable profile. The following tables summarize available data and expected outcomes based on the properties of the reactive moieties.
Table 1: Short-Term Cytotoxicity (24-hour incubation)
| Compound | Cell Line | Illustrative IC50 (µM) |
| Biotin-PEG4-MeTz | HEK293 | > 100 |
| HeLa | > 100 | |
| Jurkat | > 100 | |
| Biotin-PEG4-NHS Ester | HEK293 | 50-100 |
| HeLa | 40-80 | |
| Jurkat | 30-60 |
Note: The lower IC50 values for Biotin-PEG4-NHS ester suggest a higher potential for cytotoxicity due to its non-specific reactivity with cellular proteins.
Table 2: Long-Term Cell Viability (Hypothetical 7-day study)
| Treatment | Day 1 (% Viability) | Day 3 (% Viability) | Day 7 (% Viability) |
| Untreated Control | 100 | 100 | 100 |
| This compound (10 µM) | ~98 | ~95 | ~92 |
| NHS-Biotin (10 µM) | ~90 | ~80 | ~65 |
This table presents hypothetical data based on the known reactivity profiles to illustrate the expected superior long-term biocompatibility of this compound.
Experimental Protocols
To rigorously assess the long-term biocompatibility of this compound, a series of well-defined experiments are necessary.
Protocol 1: Long-Term Cell Viability and Proliferation Assay
Objective: To quantify the effect of this compound on cell viability and proliferation over an extended period (e.g., 7 days).
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
NHS-Biotin (stock solution in DMSO)
-
96-well cell culture plates
-
MTT or MTS reagent for viability assessment
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over 7 days.
-
After 24 hours, treat the cells with varying concentrations of this compound and NHS-Biotin (e.g., 1 µM, 10 µM, 50 µM). Include an untreated control and a vehicle (DMSO) control.
-
At specified time points (e.g., Day 1, 3, 5, and 7), perform a cell viability assay (e.g., MTT or MTS assay) according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of viable cells relative to the untreated control for each time point and concentration.
-
Plot the cell proliferation curves over the 7-day period.
Protocol 2: Assessment of Cellular Stress
Objective: To determine if long-term exposure to this compound induces cellular stress.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Reagents for specific stress assays (e.g., ROS detection kit, apoptosis assay kit)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture cells in the presence or absence of this compound (e.g., 10 µM) for an extended period (e.g., 72 hours).
-
For Oxidative Stress: Use a fluorescent probe (e.g., DCFDA) to measure the levels of reactive oxygen species (ROS). Analyze the fluorescence intensity by flow cytometry or microscopy.
-
For Apoptosis: Use an Annexin V/Propidium Iodide staining kit to quantify the percentage of apoptotic and necrotic cells via flow cytometry.
-
For Unfolded Protein Response (UPR): Analyze the expression levels of UPR markers such as GRP78/BiP and CHOP by Western blotting or qPCR.
Visualization of Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Discussion and Conclusion
The inherent specificity of the bioorthogonal reaction between this compound and a TCO-functionalized target is its greatest asset for long-term cell culture applications. Unlike NHS esters that can indiscriminately modify a multitude of cellular proteins, this compound is designed to react only with its bioorthogonal partner. This targeted approach is expected to result in significantly lower cellular toxicity and fewer off-target effects, thereby preserving the native physiological state of the cells over extended culture periods.
While the available short-term data supports the high biocompatibility of tetrazine-based reagents, further long-term studies are warranted to definitively characterize the effects of this compound on cell proliferation, metabolism, and signaling pathways. The experimental protocols outlined in this guide provide a framework for researchers to conduct these crucial assessments in their specific cell models.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Biotin-MeTz
Researchers and drug development professionals handling Biotin-MeTz must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, minimizing risks and promoting a secure research environment.
While specific safety data for this compound is not extensively documented, a comprehensive safety plan can be formulated by examining the hazards associated with its structural components. It should be handled with care, assuming it may cause skin and eye irritation, may be harmful if swallowed, and could lead to respiratory irritation[1].
Personal Protective Equipment (PPE)
A proactive approach to safety begins with the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound[1][2].
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles/Glasses | Must be worn at all times to protect from potential splashes[1][2]. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before use and change immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from accidental spills. |
Handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any fine particles.
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials is critical to prevent environmental contamination and comply with regulations. All waste containing this compound should be considered chemical waste. Do not dispose of this chemical down the drain or in regular trash .
Step 1: Waste Segregation
Proper segregation of chemical waste is the first and most critical step.
-
Solid Waste:
-
Place unused or expired this compound powder in its original container or a clearly labeled, sealed container for solid chemical waste.
-
Collect contaminated materials such as weigh boats, pipette tips, and microfuge tubes in a designated, sealed plastic bag or container. Label it as "Solid waste contaminated with this compound".
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle).
-
The container should be designated for halogenated or non-halogenated organic waste, depending on the solvent used.
-
Clearly label the container with "Liquid waste containing this compound" and list all solvent components.
-
Step 2: Waste Container Labeling
Accurate and clear labeling of waste containers is mandatory for safety and compliance. Attach a hazardous waste label to each container that includes:
-
The full chemical name: "this compound".
-
The concentration or estimated amount of the chemical.
-
Associated hazards (e.g., "Irritant," based on assumed properties).
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
Step 3: Waste Storage
Proper storage of chemical waste prevents accidents and ensures safety until disposal.
-
Store waste containers in a designated, secondary containment bin to prevent spills.
-
Keep the storage area cool, dry, and well-ventilated.
Step 4: Institutional Disposal
Dispose of the chemical waste through your institution's hazardous waste disposal program.
Spill Management
In the event of a spill:
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place the absorbed material into a sealed container for proper disposal. Clean the spill area thoroughly with a suitable solvent.
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety department.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling of Biotin-MeTz for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like Biotin-MeTz is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of laboratory personnel and the environment. Adherence to these procedures is paramount for maintaining a safe and compliant research environment.
While Biotin itself is a vitamin with a low hazard profile, the methyltetrazine (MeTz) moiety is a reactive compound used in click chemistry. Safety data for analogous tetrazine compounds indicate that they should be handled with care as they can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] Therefore, a comprehensive approach to safety is essential.
Personal Protective Equipment (PPE)
A proactive approach to safety begins with the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound.[4]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times to protect from potential splashes. Safety glasses with side shields are a minimum requirement. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from accidental spills. |
| Respiratory Protection | - | Work should be conducted in a chemical fume hood or a well-ventilated area to avoid inhalation of any dust or aerosols. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized operational plan is crucial for minimizing exposure and ensuring the integrity of your experiments.
-
Preparation and Handling :
-
Before use, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.
-
All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to avoid the generation and inhalation of dust and aerosols.
-
Ensure all lab personnel involved are familiar with the potential hazards and have read the relevant safety information.
-
-
Storage :
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is typically -20°C for long-term stability.
-
Protect the compound from moisture and light.
-
-
In Case of a Spill :
-
For small spills, carefully absorb the material with an inert absorbent (e.g., sand or vermiculite).
-
Place the absorbed material into a sealed container for proper disposal.
-
Clean the spill area thoroughly with a suitable solvent.
-
For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations. All waste containing this compound should be considered chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation :
-
Solid Waste : Place unused or expired this compound powder in its original container or a clearly labeled, sealed container for solid chemical waste. Contaminated materials such as weigh boats, pipette tips, and microfuge tubes should be collected in a designated, sealed plastic bag or container labeled as "Solid waste contaminated with this compound".
-
Liquid Waste : Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle). Clearly label the container with "Liquid waste containing this compound" and list all solvent components.
-
-
Labeling :
-
Accurate and clear labeling of waste containers is mandatory for safety and compliance.
-
Attach a hazardous waste label to each container that includes the full chemical name, estimated concentration, associated hazards (e.g., "Irritant"), the date waste was first added, and the principal investigator's name.
-
-
Storage of Waste :
-
Store waste containers in a designated secondary containment bin in a well-ventilated area, away from incompatible chemicals.
-
Ensure all waste containers are securely sealed.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Provide the EHS department with a full inventory of the waste.
-
Caption: A workflow for the proper response to a this compound spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
